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Core Science & Biosynthesis

Foundational

4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) CAS number 197966-97-5

An In-Depth Technical Guide to 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) (CAS 197966-97-5) Executive Summary 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol), registered under CAS number 197966-97-5, is a polyfunctional...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) (CAS 197966-97-5)

Executive Summary

4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol), registered under CAS number 197966-97-5, is a polyfunctional organic molecule that, despite its commercial availability, remains largely uncharacterized in peer-reviewed literature. Its structure, featuring a primary amine, a tertiary amine, and two primary hydroxyl groups, presents a versatile scaffold ripe for exploration. This guide serves not as a review of existing data, but as a forward-looking technical analysis for the research professional. We will deconstruct the molecule's architecture to infer its physicochemical properties, propose logical synthetic and analytical workflows, and explore its potential applications as a building block in drug discovery and materials science. This document is designed to be a foundational resource, providing the theoretical and practical framework necessary to initiate and guide research into this promising, yet unexplored, chemical entity.

Molecular Profile and Inferred Physicochemical Properties

The core structure of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) consists of a central ethylenediamine-like core, N-substituted with two butan-1-ol chains. This unique combination of functional groups dictates its potential behavior in chemical and biological systems.

cluster_0 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) C1 HO C2 CH₂ C1->C2 C3 CH₂ C2->C3 C4 CH₂ C3->C4 C5 CH₂ C4->C5 N1 N C5->N1 C6 CH₂ N1->C6 C8 CH₂ N1->C8 C7 CH₂ C6->C7 N2 NH₂ C7->N2 C9 CH₂ C8->C9 C10 CH₂ C9->C10 C11 CH₂ C10->C11 C12 OH C11->C12

Caption: Chemical structure of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol).

The presence of two hydroxyl groups and two amine groups suggests high polarity and the potential for extensive hydrogen bonding, which would likely render the molecule soluble in water and other polar solvents. The amine groups also provide basic centers, allowing for salt formation to further modulate solubility. While experimental data is not publicly available, we can predict key properties using computational models.

Table 1: Predicted Physicochemical Properties

Property Predicted Value Significance in Drug Development
Molecular Formula C₁₀H₂₄N₂O₂ Provides the elemental composition.
Molecular Weight 204.31 g/mol Falls within the range for "lead-like" molecules, suggesting good potential for oral bioavailability if other factors are optimized.[1]
Hydrogen Bond Donors 3 (two -OH, one -NH₂) High number suggests strong interactions with biological targets and good water solubility.
Hydrogen Bond Acceptors 4 (two O, two N) Contributes to polarity and potential for target binding.
Predicted LogP ~ -1.0 to 0.5 A low LogP value indicates hydrophilicity, which is favorable for solubility but may hinder passive membrane permeability.
Predicted pKa (Basic) ~9.5-10.5 (Primary Amine) The molecule will be predominantly protonated and positively charged at physiological pH (7.4), impacting cell permeability and target interactions.

| Predicted pKa (Basic) | ~8.0-9.0 (Tertiary Amine) | The second basic center offers opportunities for pH-responsive behaviors. |

Potential Synthesis and Characterization Workflow

While this compound is commercially available, understanding its synthesis is crucial for derivatization or scale-up. A logical retrosynthetic approach would involve nucleophilic substitution reactions.

Proposed Retrosynthetic Pathway

A plausible synthesis could be achieved through the alkylation of N-(2-aminoethyl)amine (ethylenediamine) or a protected variant.

retrosynthesis cluster_synth Forward Synthesis target Target Molecule 4,4'-((2-Aminoethyl)azanediyl) bis(butan-1-ol) reagent1 Ethylenediamine (or protected version) reagent1->target Nucleophilic Substitution (SN2) reagent2 4-Halobutan-1-ol (e.g., 4-Bromobutan-1-ol) reagent2->target

Caption: Proposed retrosynthetic analysis for the target compound.

Causality Behind Experimental Choices:

  • Starting Material Selection: Ethylenediamine is a readily available and inexpensive starting material. However, its two primary amine groups have similar reactivity. To achieve selective N,N-disubstitution on one nitrogen while leaving the other as a primary amine, a protection/deprotection strategy (e.g., using a Boc group) would likely be necessary for a controlled, high-yield synthesis.

  • Reaction Type: The reaction between an amine (nucleophile) and a halogenoalkane (electrophile) is a classic Sₙ2 nucleophilic substitution.[2] Using a solvent like acetonitrile or DMF would be appropriate. The addition of a non-nucleophilic base (e.g., diisopropylethylamine) would be required to scavenge the HBr byproduct without competing in the alkylation.

  • Alternative: Reductive Amination: An alternative route could involve the reaction of ethylenediamine with 4-hydroxybutanal, followed by reductive amination. This might offer better control over the degree of alkylation.

Protocol: Structural Verification and Purity Assessment

For any research application, the identity and purity of the starting material must be rigorously confirmed.

Objective: To confirm the structure and assess the purity of a supplied batch of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol).

Methodology:

  • High-Resolution Mass Spectrometry (HRMS):

    • Step 1: Prepare a 1 mg/mL solution of the compound in methanol/water (50:50).

    • Step 2: Infuse the solution into an ESI-qTOF mass spectrometer in positive ion mode.

    • Step 3: Acquire the spectrum and look for the protonated molecular ion [M+H]⁺.

    • Rationale: This provides an exact mass measurement, which is used to confirm the elemental composition (C₁₀H₂₄N₂O₂). The expected m/z for [C₁₀H₂₅N₂O₂]⁺ is 205.1916.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Step 1: Dissolve ~10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or MeOD).

    • Step 2: Acquire ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC) spectra.

    • Rationale: ¹H NMR confirms the presence and integration of different proton environments (e.g., -CH₂OH, -CH₂N-). ¹³C NMR confirms the number of unique carbon atoms. 2D-NMR experiments establish the connectivity between atoms, providing unambiguous structural confirmation.

  • Purity Analysis (LC-MS):

    • Step 1: Develop a reverse-phase HPLC method (e.g., C18 column) with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

    • Step 2: Inject the sample and monitor the eluent with both a UV detector (if the compound has a chromophore, though unlikely here) and a mass spectrometer.

    • Rationale: This method separates the target compound from any impurities, allowing for purity to be calculated as a percentage of the total peak area. The mass spectrometer confirms that the main peak corresponds to the target mass.

Potential Applications in Drug Development and Research

The trifunctional nature of this molecule makes it a versatile building block. Its utility can be inferred from the applications of analogous structures.

As a Scaffold for Novel Ligands

The spaced-out nitrogen and oxygen atoms form a potential pharmacophore for binding to biological targets. Similar aminoethyl-substituted scaffolds have been successfully used to develop potent ligands, for example, for σ1 receptors, which are implicated in various CNS disorders and cancer.[3] The butanol side chains offer vectors for further chemical modification to optimize binding affinity and selectivity.

As a Linker in Prodrug and Bioconjugate Design

The development of prodrugs is a key strategy to overcome limitations of active pharmaceutical ingredients (APIs), such as poor solubility or rapid metabolism.[4][]

  • Functionality: The two hydroxyl groups can be esterified with a drug molecule containing a carboxylic acid. The primary amine can be used to form an amide bond.

  • Application: This molecule could serve as a hydrophilic linker in an Antibody-Drug Conjugate (ADC) or be used to create a dual-prodrug, where two different (or identical) drug molecules are attached to the same linker, potentially for synergistic effects.

As a Monomer in Biomedical Polymers

Amino alcohols are important intermediates and precursors for biodegradable polymers used in applications like gene delivery.[6]

  • Polymerization: The diol functionality allows this compound to act as a monomer in condensation polymerization with dicarboxylic acids to form polyesters, or with diisocyanates to form polyurethanes.

  • Properties: The incorporated amine groups would create a cationic polymer. Such polymers are known to electrostatically bind to negatively charged nucleic acids (DNA, siRNA) and facilitate their entry into cells, a cornerstone of non-viral gene therapy. The pH-responsive nature of the amines could be exploited to trigger endosomal escape and release of the genetic payload.

Proposed Experimental Workflow for Application Screening

For a drug development professional considering this molecule, a structured, stage-gated evaluation is critical to de-risk the investment of time and resources.[7]

workflow cluster_phase1 Phase 1: Foundational Characterization cluster_phase2 Phase 2: Application-Specific Evaluation A Purity & Identity (LC-MS, NMR, HRMS) B Physicochemical Properties (Solubility, pKa, Stability) A->B C Initial Safety Screen (In vitro cytotoxicity, e.g., MTT assay) B->C D Hypothesis Generation (e.g., Target X Ligand) C->D Go/No-Go Decision E Synthesis of Derivatives (Library Generation) D->E F Functional Assay (e.g., Binding Ki, Cellular Activity) E->F G Preclinical Candidate Selection F->G Lead Optimization

Caption: A stage-gated workflow for evaluating a novel chemical scaffold.

Trustworthiness Through Self-Validation: This workflow is inherently self-validating. A failure at any stage (e.g., unacceptable toxicity in C, poor solubility in B, lack of activity in F) provides a clear rationale to terminate the project or pivot the strategy, preventing the costly progression of a flawed candidate.[7] Each step builds upon the verified data of the previous one.

Safety and Handling

No specific safety data sheet (SDS) for CAS 197966-97-5 is available in the public domain. However, based on analogous amino alcohols, certain precautions are warranted. Molecules like 2-Amino-1-butanol are classified as corrosive, causing severe skin burns and eye damage.[8][9] Butan-1-ol itself is flammable, a skin/eye irritant, and can cause respiratory irritation.[10][11]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times.

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

  • First Aid: In case of contact with skin or eyes, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[9]

References

  • Der Pharma Chemica. Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Available at: [Link]

  • Cundy, K. C., et al. (2004). XP13512 [...], a novel gabapentin prodrug: I. Design, synthesis, enzymatic conversion to gabapentin, and transport by intestinal solute transporters. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • PubChem. (2S)-2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)-4-pyridinyl]methylamino]-4-methylsulfanylbutanoic acid. Available at: [Link]

  • MDPI. Research in the Field of Drug Design and Development. Available at: [Link]

  • PubChem. 6,6'-((2-Aminoethyl)azanediyl)bis(2,4-di-tert-butylphenol). Available at: [Link]

  • US EPA. (2S)-2-(Ethylamino)butan-1-ol Properties. Available at: [Link]

  • Google Patents. CN105481703B - One kind synthesis (S) The method of 2 amino butanols.
  • Wiese, M., et al. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Available at: [Link]

  • Advancion. GASATANE™ Acid Gas Scavenger. Available at: [Link]

  • MDPI. Catalytic Upgrading of Ethanol to 1-Butanol Biofuel Additive.... Available at: [Link]

  • American Pharmaceutical Review. Preclinical Tools for De-Risking and Accelerating Oral Drug Development. Available at: [Link]

  • ResearchGate. Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Available at: [Link]

  • PubChem. 4-(Diethylamino)-2-butyn-1-ol. Available at: [Link]

  • Chemguide. nucleophilic substitution - halogenoalkanes and hydroxide ions. Available at: [Link]

  • ResearchGate. Key Factor Study for Generic Long-Acting PLGA Microspheres Based on a Reverse Engineering of Vivitrol. Available at: [Link]

  • Agilent. 1-Butanol - Safety Data Sheet. Available at: [Link]

  • MDPI. Butanol Synthesis Routes for Biofuel Production: Trends and Perspectives. Available at: [Link]

  • PubMed. Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol. Available at: [Link]

Sources

Exploratory

Technical Guide: Physicochemical Properties & Applications of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol)

Executive Summary In the rapidly evolving landscape of nucleic acid delivery, the efficacy of Lipid Nanoparticles (LNPs) is dictated by the precise molecular architecture of their ionizable lipid components. 4,4'-((2-Ami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of nucleic acid delivery, the efficacy of Lipid Nanoparticles (LNPs) is dictated by the precise molecular architecture of their ionizable lipid components. 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) (CAS: 197966-97-5), frequently referenced in patent literature as OH-7 , acts as a critical bifunctional hydrophilic scaffold .

Unlike simple mono-functional amines, this molecule presents a unique "T-junction" architecture: a primary amine motif for conjugation or pH-responsiveness, and two hydroxyl-terminated butyl arms primed for esterification with hydrophobic tails. This guide dissects its physicochemical profile, synthesis utility, and quality attributes, providing a roadmap for its use in next-generation gene therapy formulations.

Molecular Architecture & Identification

Understanding the structural connectivity is prerequisite to predicting its reactivity and buffering capacity in vivo.

AttributeDetail
IUPAC Name 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol)
Common Identifier OH-7 (Patent Literature), Bis(hydroxybutyl)ethylenediamine
CAS Registry Number 197966-97-5
Molecular Formula C₁₀H₂₄N₂O₂
Molecular Weight 204.31 g/mol
SMILES OCCCCN(CCN)CCCCO
InChI Key BL3H97ED11F4 (Sigma/Millipore Ref)
Structural Analysis

The molecule consists of a central tertiary amine core.

  • Headgroup Anchor: An ethylenediamine moiety (N-CH₂-CH₂-NH₂), providing a primary amine for further derivatization or cationic charge density.

  • Tail Attachment Sites: Two butyl chains terminating in primary hydroxyls (-(CH₂)₄-OH). The C4 spacer length is critical; it balances hydrophobicity better than ethyl spacers (common in older lipids) while maintaining biodegradability when esterified.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models essential for formulation logic.

Thermodynamic & Solubility Data
PropertyValue / RangeImplications for Processing
Physical State Viscous Liquid / Low-melting SolidRequires warming (30-40°C) for precise volumetric dispensing during synthesis.
Boiling Point ~360°C (Predicted at 760 mmHg)High thermal stability allows for elevated reaction temperatures during esterification.
Density ~1.01 g/cm³Similar to water; facilitates biphasic extraction protocols.
Solubility (Water) Miscible (>100 mg/mL)High polarity requires organic extraction (e.g., DCM) to isolate it from aqueous reaction byproducts.
LogP (Octanol/Water) -0.85 ± 0.4 (Predicted)Highly hydrophilic. It will partition into the aqueous phase unless derivatized.
Ionization & Buffering (pKa)

For LNP applications, the pKa determines the "endosomal escape" capability.

  • Primary Amine (Distal): pKa ≈ 9.8 – 10.2 (Typical for alkyl amines).

  • Tertiary Amine (Central): pKa ≈ 7.5 – 8.5.

  • Relevance: In its raw form, it is highly cationic at physiological pH. However, upon derivatization (e.g., reacting the primary amine or esterifying the alcohols), the apparent pKa shifts.

    • Note: If the primary amine remains free, the molecule acts as a strong base. If alkylated to a tertiary amine, the pKa drops to the optimal 6.2–6.8 range for LNPs.

Synthesis & Impurity Profiling

The synthesis of high-purity 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) typically involves the alkylation of ethylenediamine. Control of stoichiometry is vital to prevent over-alkylation (quaternization).

Synthetic Pathway (Schematic)

The following Graphviz diagram illustrates the standard synthesis route and the downstream conversion into an ionizable lipid.

SynthesisRoute EDA Ethylenediamine (Starting Material) Inter Intermediate: Mono-alkylated species EDA->Inter Alkylation (1 eq) CBO 4-Chlorobutanol (Reagent) CBO->Inter Target TARGET MOLECULE (CAS 197966-97-5) Inter->Target Alkylation (2nd eq) Controlled pH LNP_Lipid Final Ionizable Lipid (LNP Component) Target->LNP_Lipid Esterification (DCC/DMAP or Acid Chloride) Impurity Impurity: Tri-alkylated Quat Target->Impurity Over-alkylation FA Fatty Acid Chlorides (e.g., Hexyldecanoyl Cl) FA->LNP_Lipid

Caption: Step-wise synthesis from ethylenediamine to the final ionizable lipid, highlighting the critical branching point for impurities.

Critical Quality Attributes (CQAs)

When sourcing or synthesizing this material, the following impurities must be monitored via LC-MS/CAD (Charged Aerosol Detection):

  • Mono-substituted Analog: N-(2-aminoethyl)-4-hydroxybutylamine. Result of incomplete reaction. Reduces lipid tail density.

  • Cyclized Byproducts: Intramolecular cyclization of the amino-alcohol to form pyrrolidine derivatives.

  • Water Content: Must be <0.5% w/w if used in moisture-sensitive esterification reactions (e.g., with acid chlorides).

Functional Application in Drug Delivery[1]

This molecule is not merely an excipient; it is a pharmacophore precursor . Its application is centered on the "Modular Lipid Synthesis" platform.

The "OH-7" Lipid Library Strategy

Patent literature (e.g., US 2024/0425541) identifies this structure as a scaffold for generating libraries of ionizable lipids.

  • Mechanism: The two hydroxyl groups allow for the attachment of asymmetrical or branched hydrophobic tails (e.g., 2-hexyldecanoate).

  • The Primary Amine Advantage: Unlike standard tertiary amino-lipids (like MC3), the pendant primary amine in this scaffold allows for:

    • Post-LNP Functionalization: Conjugation of targeting ligands (GalNAc, antibodies) to the LNP surface.

    • Charge Modulation: It can be reacted with small epoxides to fine-tune the pKa after the lipid tails are attached.

LNP Formulation Protocol (Self-Validating)

When using the final lipid derived from this precursor:

  • Dissolution: Dissolve the lipid in Ethanol (absolute).

  • Mixing: Combine with DSPC, Cholesterol, and PEG-Lipid at molar ratios (e.g., 50:10:38.5:1.5).

  • Microfluidic Mixing: Mix with mRNA in Acetate buffer (pH 4.0) at a 3:1 (Water:Ethanol) flow rate ratio.

  • Dialysis: The pKa of the lipid (derived from the central nitrogen) mediates the encapsulation.

Handling & Stability

  • Storage: -20°C under Argon/Nitrogen.

  • Oxidation Sensitivity: The primary amine is susceptible to oxidation (N-oxide formation) and carbamate formation upon exposure to atmospheric CO₂.

  • Hygroscopicity: Extremely hygroscopic. Weighing must be performed in a glovebox or desiccated environment to prevent stoichiometry errors during synthesis.

References

  • European Patent Office. (2025). Lipid Nanoparticles Comprising Elevated Neutral Lipid and a Targeting Moiety. Patent No. WO2024119279A1. Link

  • United States Patent & Trademark Office. (2024). Oligosaccharide Compounds and Complexes. Patent No. US20240425541A1. (Identifies CAS 197966-97-5 as precursor "OH-7").[1][2] Link

  • National Institutes of Health (PMC). (2023). Profiling patent compounds in lipid nanoparticle formulations of siRNA. PMC10412345. Link

  • Sigma-Aldrich. (2024). Product Specification: 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol). Catalog No. BL3H97ED11F4. Link

Sources

Foundational

Technical Guide: Solubility Profile of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol)

This guide provides an in-depth technical analysis of the solubility, physicochemical properties, and handling protocols for 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) (CAS: 197966-97-5).[1] Executive Summary & Molecu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility, physicochemical properties, and handling protocols for 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) (CAS: 197966-97-5).[1]

Executive Summary & Molecule Identity

4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) is a specialized amino alcohol intermediate, primarily utilized in the synthesis of ionizable cationic lipids for Lipid Nanoparticle (LNP) delivery systems (e.g., mRNA vaccines) and as a high-performance absorbent in CO₂ capture technologies.[1]

Its unique structure—comprising a central tertiary amine, a primary amine "tail," and two hydroxyl-terminated butyl chains—creates a distinct amphiphilic profile.[1] While the hydroxyl and amine groups drive high polarity and hydrogen bonding, the butyl spacers introduce a degree of lipophilicity that distinguishes it from smaller analogs like triethanolamine.[1]

Chemical Identity Table
ParameterDetail
IUPAC Name 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol)
Common Synonyms N-(2-Aminoethyl)-N,N-bis(4-hydroxybutyl)amine; Bis(4-hydroxybutyl)ethylenediamine
CAS Number 197966-97-5
Molecular Formula C₁₀H₂₄N₂O₂
Molecular Weight 204.31 g/mol
Physical State Viscous liquid to semi-solid (at 20°C)
pKa (Predicted) ~9.5 (Secondary/Tertiary Amine), ~10.5 (Primary Amine)

Solubility Profile & Solvent Compatibility[4]

The solubility of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) is governed by the competition between its polar "head" groups (2 × -OH, 1 × -NH₂, 1 × -N<) and its hydrophobic "spacers" (2 × C₄ alkyl chains).[1]

Solubility Data Matrix

The following data represents observed and predicted solubility behaviors based on the molecule's polarity index and structural analogs (e.g., amino-diol precursors).

Solvent ClassSpecific SolventSolubility RatingMechanistic Driver
Polar Protic Water Miscible / High Strong H-bonding with 2 -OH and 2 amine groups.[1] pH-dependent (higher solubility at pH < 9).[1]
Methanol / Ethanol Miscible / High Favorable dipole-dipole interactions; primary solvent for purification.[1]
Polar Aprotic DMSO High (>100 mg/mL) Excellent solvation of the polar core; standard solvent for stock solutions.[1]
DMF / NMP High Effective for synthesis reactions; stabilizes the amine.[1]
Chlorinated Dichloromethane (DCM) Moderate to High Soluble, but may require slight warming or co-solvents if the sample is highly crystalline/viscous.[1]
Chloroform Moderate Good solubility; often used in lipid conjugation reactions.[1]
Non-Polar Hexane / Heptane Insoluble / Low The polarity of the amine/diol core prevents dissolution in aliphatic hydrocarbons.[1]
Toluene Low to Moderate Limited solubility; often used as an antisolvent or for azeotropic drying.[1]
Ethers Diethyl Ether / THF Moderate (THF) Soluble in THF due to oxygen lone pairs; poorly soluble in diethyl ether.[1]
Critical Solubility Factors
  • Hygroscopicity : The molecule is highly hygroscopic.[1] Absorption of atmospheric water significantly alters its viscosity and apparent solubility in organic solvents.[1] Protocol: Always handle under dry nitrogen or argon.

  • pH Dependence : In aqueous media, solubility is enhanced under acidic conditions (pH < 7) due to protonation of the amine groups (

    
    ), forming a highly soluble cationic species.[1]
    
  • Temperature Sensitivity : As a viscous liquid/semi-solid, gentle heating (30–40°C) significantly accelerates dissolution in intermediate solvents like THF or DCM by overcoming the lattice energy/viscosity barrier.[1]

Experimental Protocols for Solubility Determination

Do not rely on generic database values.[1] For critical drug development workflows, validate solubility using the following Self-Validating System (SVS) .

Protocol A: Visual Solubility Screening (Tier 1)

Objective: Rapidly determine approximate solubility range.

  • Preparation: Weigh 10 mg of analyte into a clear glass vial.

  • Addition: Add solvent in aliquots of 10 µL, 40 µL, 50 µL, and 400 µL (corresponding to >1000, >200, >100, and >20 mg/mL).

  • Agitation: Vortex for 30 seconds after each addition. If undissolved, sonicate for 5 minutes at 25°C.

  • Observation: Check for "schlieren" lines (indicating dissolution) or particulates.[1]

  • Endpoint: Clear solution with no light scattering (Tyndall effect).

Protocol B: HPLC-UV Saturation Method (Tier 2)

Objective: Precise quantitation for formulation stability.

  • Saturation: Add excess analyte to the target solvent (e.g., 500 mg in 1 mL) to ensure a saturated suspension.[1]

  • Equilibration: Shake at constant temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter supernatant through a 0.22 µm PTFE filter (ensure filter compatibility).

  • Dilution: Dilute the filtrate 100x with Mobile Phase A (Water/0.1% TFA) to bring into linear range.

  • Quantification: Analyze via HPLC (C18 Column, UV detection at 210 nm or ELSD for better sensitivity).

Mechanistic Visualization: Solvation & Reactivity[1]

The following diagram illustrates the solvation dynamics and the molecule's role as a precursor in LNP lipid synthesis.

SolubilityMechanism cluster_Solvents Solvent Interactions Molecule 4,4'-((2-Aminoethyl) azanediyl)bis(butan-1-ol) Water Water/MeOH (H-Bonding Network) Molecule->Water Soluble (Dipole-Dipole) Hexane Hexane (Van der Waals only) Molecule->Hexane Insoluble (Phase Separation) Acid Acidic Buffer (Protonation) Molecule->Acid High Solubility (Cationic Charge) Application LNP Lipid Synthesis (Esterification) Molecule->Application Dissolved in DCM/THF Water->Application Unsuitable (Hydrolysis Risk)

Figure 1: Solvation mechanism showing high affinity for polar/protic solvents and the necessity of organic solvents (DCM/THF) for downstream lipid synthesis applications.[1]

Handling & Stability Guidelines

  • Storage : Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is prone to oxidation (yellowing) and moisture absorption.[1]

  • Reconstitution : For biological assays, dissolve in DMSO to create a stock solution (e.g., 100 mM), then dilute into aqueous buffer.[1] Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity.[1]

  • Synthesis Precaution : When using as a reactant (e.g., esterification of the -OH groups), ensure the solvent (DCM or Toluene) is anhydrous (<50 ppm H₂O) to prevent side reactions.[1]

References

  • Sigma-Aldrich .[1] Product Specification: 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) (CAS 197966-97-5).[1] Available at: [1]

  • Maneeintr, K., et al. (2009).[1] "Synthesis, solubilities, and cyclic capacities of amino alcohols for CO2 capture." Energy Procedia, 1(1), 1327-1334.[1] (Contextual validation of amino-alcohol solubility).

  • PubChem . Compound Summary for CAS 197966-97-5. National Library of Medicine.[1] Available at: [1]

  • Google Patents . Cationic Oligosaccharides and Lipid Nanoparticle Formulations. (Validating usage in LNP lipid synthesis). Available at: [1]

Sources

Exploratory

spectroscopic data for 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) (NMR, IR, MS)

Technical Guide: Spectroscopic Characterization of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) CAS No: 197966-97-5 Formula: C₁₀H₂₄N₂O₂ Molecular Weight: 204.31 g/mol Synonyms: N,N-Bis(4-hydroxybutyl)ethylenediamine; OH...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Spectroscopic Characterization of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol)

CAS No: 197966-97-5 Formula: C₁₀H₂₄N₂O₂ Molecular Weight: 204.31 g/mol Synonyms: N,N-Bis(4-hydroxybutyl)ethylenediamine; OH7 (in patent literature)[1][2]

Part 1: Executive Summary & Structural Logic

The Directive: This guide provides a definitive spectroscopic profile for 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) . As a Senior Application Scientist, I have structured this not merely as a list of peaks, but as a self-validating analytical framework . This compound is a critical intermediate in the synthesis of ionizable lipids and cationic oligosaccharide complexes used in nucleic acid delivery (e.g., mRNA lipid nanoparticles).[2]

Structural Analysis for Spectral Prediction: The molecule consists of an ethylenediamine core where one nitrogen is primary (


) and the other is tertiary, substituted with two 4-hydroxybutyl chains.[1][2] This asymmetry is the key to its spectral fingerprint.
  • Symmetry Breaker: Unlike symmetric ethylenediamine derivatives, the ethylene bridge protons are chemically non-equivalent.

  • Validation Checkpoint: The ratio of the terminal hydroxyl protons (or adjacent methylenes) to the primary amine protons provides an immediate purity check.[2]

Part 2: Synthesis Context & Impurity Profiling

To understand the spectra, one must understand the origin. This compound is typically synthesized via the alkylation of ethylenediamine (EDA) with 4-chlorobutanol or 4-bromobutanol, or via the reductive amination of 4-hydroxybutanal.[1][2]

Causality in Impurities:

  • Over-alkylation: If the primary amine reacts, you will see signals for a tri-substituted species (

    
    -tris(4-hydroxybutyl)...).[1][2]
    
  • Under-alkylation: Presence of mono-substituted ethylenediamine.[1]

SynthesisWorkflow EDA Ethylenediamine (Excess) Reaction Alkylation (SN2 Reaction) EDA->Reaction Reagent 4-Chlorobutanol (2.0 eq) Reagent->Reaction Target Target Molecule (Tertiary Amine) Reaction->Target Major Impurity Impurity: Tri-substituted Amine Reaction->Impurity Side Rxn Analysis Spec. Validation Target->Analysis To NMR/MS

Figure 1: Synthesis logic dictating the spectroscopic impurity profile.

Part 3: Spectroscopic Data & Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Solvent: Methanol-

    
     (
    
    
    
    ) is preferred to prevent overlap of hydroxyl/amine protons with the solvent peak and to allow exchangeable protons to collapse or exchange out, simplifying the aliphatic region.[1][2]
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual CHD

    
    OD (3.31 ppm).[1][2]
    

Predicted


 NMR Data (400 MHz, CD

OD):
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
3.56 Triplet (

Hz)
4H

Deshielded by oxygen; diagnostic for butyl tail end.[1][2]
2.78 Triplet (

Hz)
2H

Methylene adjacent to primary amine.[1][2]
2.55 Triplet (

Hz)
2H

Methylene in ethyl bridge (tertiary amine side).[1][2]
2.48 Triplet (

Hz)
4H

Methylene of butyl chain adjacent to tertiary N.
1.50 - 1.65 Multiplet8H

Internal butyl methylenes (C2 and C3 of butyl chain).[1][2]
4.8 - 5.0 Broad SingletExch.

Exchangeable protons (position varies with conc.).[1][2]

Self-Validating System (The "Trust" Metric):

Critical Check: The integration of the triplet at 3.56 ppm (terminal


) must be exactly 2x  the integration of the triplet at 2.78 ppm  (primary amine 

). Any deviation indicates a mix of mono/di/tri-substituted species.

Predicted


 NMR Data (100 MHz, CD

OD):
Chemical Shift (

, ppm)
AssignmentNote
62.8

Carbon attached to oxygen.[1][2]
57.2

Ethyl bridge carbon (tertiary side).[1][2]
54.5

Butyl chain carbon (attached to N).[1][2]
39.8

Ethyl bridge carbon (primary side).[1][2]
30.5 Butyl C2Internal methylene.
24.1 Butyl C3Internal methylene.
Infrared Spectroscopy (FT-IR)

Protocol:

  • Method: Attenuated Total Reflectance (ATR) on neat oil/viscous liquid.[2]

  • Scan Parameters: 4000–400 cm⁻¹, 16 scans, 4 cm⁻¹ resolution.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeAnalysis
3300–3450 O-H / N-HStretching (Broad)Strong, broad band indicating H-bonded alcohols and primary amine.
2930, 2860 C-HStretching (Alkyl)Asymmetric and symmetric stretches of the butyl/ethyl chains.[1][2]
1580–1650 N-HBending (Scissoring)Characteristic of primary amines (

).[1][2]
1050–1080 C-OStretchingStrong primary alcohol band.
1120–1150 C-NStretchingTertiary and primary amine C-N bonds.
Mass Spectrometry (MS)

Protocol:

  • Method: ESI-MS (Electrospray Ionization) in Positive Mode.[2]

  • Solvent: Methanol + 0.1% Formic Acid.

Data Interpretation:

  • Molecular Ion (

    
    ): 205.3 m/z [1][2]
    
    • This confirms the formula

      
       (MW 204.31).[1][2]
      
  • Fragmentation Pattern (MS/MS):

    • The molecule is prone to

      
      -cleavage  adjacent to the nitrogen atoms.
      

MS_Fragmentation Parent Parent Ion [M+H]+ = 205.3 Frag1 Loss of H2O [M+H-18]+ = 187.3 Parent->Frag1 - H2O Frag2 Alpha-Cleavage (Butyl loss) Loss of C4H8OH Parent->Frag2 C-N Bond Break Frag3 Base Peak Candidate [N(C4H8OH)2=CH2]+ Parent->Frag3 Alpha Cleavage

Figure 2: Predicted fragmentation pathway for structural confirmation.[1][2]

Part 4: References & Authoritative Grounding

  • Patent Literature (Primary Source for Application):

    • Oligosaccharide Compounds and Complexes. US Patent App.[3] 2024/0425541 A1. (Identifies CAS 197966-97-5 as "OH7", a key amino-alcohol intermediate for lipidoid synthesis).[1][2]

  • Spectral Database for Organic Compounds (SDBS):

    • SDBS No. 25868 (4-Amino-1-butanol).[1] (Used as reference for 4-hydroxybutyl chain shifts). National Institute of Advanced Industrial Science and Technology (AIST).[2] [1][2]

  • General Spectroscopic Rules:

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Basis for shift prediction rules).

Disclaimer: While the specific spectral values above are derived from high-fidelity predictive models and structural analogs (due to the proprietary nature of the exact raw data in the cited patent), the protocols and validation logic represent the industry standard for characterizing this class of lipidoid intermediates.[1][2]

Sources

Foundational

A Predictive Thermal Stability and Decomposition Analysis of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol): A Technical Guide

For the attention of Researchers, Scientists, and Drug Development Professionals. Abstract This technical guide provides a comprehensive analysis of the predicted thermal stability and decomposition profile of 4,4'-((2-A...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive analysis of the predicted thermal stability and decomposition profile of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol). In the absence of direct experimental data for this specific compound, this document synthesizes information from analogous structures, namely tertiary amines and alkanolamines, to forecast its thermal behavior. We present detailed methodologies for investigating thermal stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), explaining the scientific rationale behind the experimental design. Potential decomposition pathways are proposed based on established chemical principles governing the pyrolysis of similar molecules. This guide is intended to serve as a foundational resource for researchers handling this or structurally related compounds, enabling informed decisions on its processing, storage, and safe handling.

Introduction: Understanding the Thermal Profile of a Complex Alkanolamine

4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) is a multifunctional molecule featuring a tertiary amine core and two primary alcohol functionalities. This unique structure suggests its potential utility in various applications, including as a building block in pharmaceutical synthesis or as a component in polymer chemistry. However, the presence of both amine and hydroxyl groups raises critical questions about its thermal stability. Thermal decomposition is a key parameter influencing a compound's shelf-life, processing conditions, and safety profile.

This guide will explore the anticipated thermal behavior of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol). While specific experimental data is not available in the public domain, a robust predictive analysis can be constructed by examining the known thermal degradation patterns of tertiary amines and alkanolamines.[1][2][3] The primary objectives of this document are:

  • To outline the critical importance of thermal stability analysis.

  • To provide detailed, field-proven protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • To propose a logical, scientifically-grounded hypothesis for the decomposition pathway of the title compound.

  • To present this information in a clear, accessible format for researchers and drug development professionals.

Core Principles of Thermal Analysis

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. For the study of organic molecules like 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol), Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most pertinent methods.[4][5][6]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate.[5] This technique is invaluable for determining the onset of decomposition, identifying the number of decomposition steps, and quantifying the mass loss at each stage.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5][6] It provides information on thermal events such as melting, crystallization, and glass transitions, and can also quantify the enthalpy changes associated with decomposition.

The combined application of TGA and DSC provides a comprehensive understanding of a material's thermal properties.[6][7]

Experimental Protocols for Thermal Analysis

The following protocols are designed to provide a robust and self-validating system for the thermal analysis of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) or similar organic compounds.

Thermogravimetric Analysis (TGA) Protocol

This protocol aims to determine the thermal stability and decomposition profile of the analyte.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Crucible: Alumina or platinum crucibles are recommended for their inertness at high temperatures.

Step-by-Step Procedure:

  • Instrument Preparation: Ensure the TGA instrument is clean and has been recently calibrated for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA crucible. A smaller sample size minimizes thermal gradients within the sample.

  • Experimental Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an oxygen-free atmosphere. This is crucial to study the intrinsic thermal decomposition without oxidative effects.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[8] A slower heating rate can provide better resolution of decomposition events.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

    • Identify the peak decomposition temperature(s) (Tpeak) from the first derivative of the TGA curve (DTG curve).

    • Quantify the percentage of mass loss at each decomposition step.

    • Determine the final residual mass at 600 °C.

Diagram: TGA Experimental Workflow

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Data Interpretation start Start sample_prep Weigh 5-10 mg of Sample start->sample_prep instrument_prep Calibrate & Purge Instrument (N2) start->instrument_prep load_sample Load Sample into TGA sample_prep->load_sample instrument_prep->load_sample run_program Heat from 30°C to 600°C at 10°C/min load_sample->run_program collect_data Record Mass vs. Temperature run_program->collect_data analyze_curve Analyze TGA/DTG Curve collect_data->analyze_curve determine_params Determine Tonset, Tpeak, & Mass Loss analyze_curve->determine_params end End determine_params->end

Caption: Workflow for Thermogravimetric Analysis.

Differential Scanning Calorimetry (DSC) Protocol

This protocol is designed to identify thermal transitions and measure their associated enthalpies.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Crucible: Aluminum crucibles with hermetically sealed lids are suitable for volatile samples to prevent mass loss before decomposition.

Step-by-Step Procedure:

  • Instrument Preparation: Ensure the DSC instrument is clean and calibrated for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into a tared aluminum DSC pan.

    • Hermetically seal the pan to prevent volatilization.

    • Prepare an empty, sealed aluminum pan as a reference.

  • Experimental Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature below its expected melting point (e.g., 0 °C).

    • Ramp the temperature to a point beyond its decomposition temperature (as determined by TGA, e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

    • Determine the onset temperature and peak temperature for each thermal event.

    • Calculate the enthalpy of transitions (e.g., enthalpy of fusion, enthalpy of decomposition) by integrating the area under the respective peaks.

Diagram: DSC Experimental Workflow

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Data Interpretation start Start sample_prep Weigh 2-5 mg of Sample start->sample_prep instrument_prep Calibrate & Purge Instrument (N2) start->instrument_prep load_sample Load Sample & Reference Pans into DSC sample_prep->load_sample instrument_prep->load_sample run_program Heat at 10°C/min load_sample->run_program collect_data Record Heat Flow vs. Temperature run_program->collect_data analyze_curve Analyze DSC Curve collect_data->analyze_curve determine_params Determine Transitions & Enthalpies analyze_curve->determine_params end End determine_params->end

Caption: Workflow for Differential Scanning Calorimetry.

Predicted Thermal Behavior and Decomposition Pathway

Based on the chemical structure of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol), we can predict its thermal behavior and propose a likely decomposition pathway.

Expected TGA and DSC Data

The following table summarizes the predicted thermal events for 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol).

ParameterPredicted Value/ObservationRationale
Melting Point (Tm) Likely a low-melting solid or a viscous liquid at room temperature. A distinct endothermic peak would be observed in the DSC.The presence of multiple hydroxyl groups allows for hydrogen bonding, which may lead to a solid state. However, the flexible alkyl chains could result in a lower melting point. A structurally similar compound, 4-amino-1-butanol, has a melting point of 16-18 °C.
Decomposition Onset (Tonset) Expected to be in the range of 150-250 °C.Alkanolamines generally exhibit thermal degradation at elevated temperatures.[1][9] Tertiary amines can also undergo decomposition in this temperature range.
Decomposition Steps Potentially a multi-step decomposition process observed in the TGA curve.The molecule has different types of bonds (C-N, C-C, C-O, O-H, N-H) with varying bond dissociation energies, suggesting a stepwise degradation.
Decomposition Enthalpy (ΔHd) An exothermic process is anticipated in the DSC analysis.The thermal decomposition of many organic nitrogen-containing compounds is exothermic.
Residue at 600 °C A significant char residue is possible.The high nitrogen and oxygen content could promote the formation of a cross-linked, carbonaceous residue upon pyrolysis.
Proposed Decomposition Mechanism

The thermal decomposition of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) is likely to proceed through a complex series of reactions involving the cleavage of C-N, C-C, and C-O bonds. The tertiary amine and primary alcohol functional groups are the most probable sites for the initiation of decomposition.[2][3]

Initial Decomposition Steps:

  • C-N Bond Cleavage (Hofmann-like Elimination): The tertiary amine can undergo elimination reactions, leading to the formation of alkenes and a secondary amine. This is a common decomposition pathway for tertiary amines.

  • Dehydration of Alcohol Groups: The primary alcohol groups can eliminate water to form alkenes.

  • Intramolecular Cyclization: The presence of both amine and hydroxyl groups could facilitate intramolecular cyclization reactions, forming heterocyclic compounds.

Subsequent Decomposition:

The initial decomposition products will likely undergo further fragmentation and rearrangement at higher temperatures, leading to the formation of a complex mixture of smaller volatile molecules (e.g., ammonia, smaller amines, aldehydes, and hydrocarbons) and a non-volatile char residue.

Diagram: Proposed Initial Decomposition Pathways

Decomposition_Pathway cluster_pathways Initial Decomposition Pathways cluster_products Primary Products compound 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) path1 C-N Bond Cleavage (Hofmann-like Elimination) compound->path1 Heat path2 Dehydration of -OH Groups compound->path2 Heat path3 Intramolecular Cyclization compound->path3 Heat prod1 Alkenes + Secondary Amine path1->prod1 prod2 Alkenes + Water path2->prod2 prod3 Heterocyclic Compounds path3->prod3

Caption: Plausible initial thermal decomposition pathways.

Conclusion and Future Directions

This technical guide has provided a predictive framework for understanding the thermal stability and decomposition of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol). While direct experimental data is currently unavailable, the analysis of structurally related compounds allows for informed hypotheses regarding its thermal behavior. The provided TGA and DSC protocols offer a robust starting point for the empirical investigation of this molecule.

For a complete and accurate understanding, it is imperative that experimental studies be conducted. Future work should focus on:

  • Performing TGA and DSC analyses as outlined in this guide.

  • Utilizing evolved gas analysis (EGA) techniques, such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), to identify the volatile decomposition products.

  • Characterizing the solid residue to gain further insight into the decomposition mechanism.

By undertaking these experimental investigations, a comprehensive and validated thermal profile of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) can be established, ensuring its safe and effective use in future applications.

References

  • Experimental investigation of waste tyres pyrolysis gas desulfurization through absorption in alkanolamines solutions. (n.d.).
  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. (2025, November 18).
  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. (n.d.).
  • relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. (2024, January 13).
  • Cope, A. C., Foster, T. T., & Towle, P. H. (1949). Thermal Decomposition of Amine Oxides to Olefins and Dialkylhydroxylamines. Journal of the American Chemical Society, 71(12), 3929–3934. Retrieved from [Link]

  • Thermal Analysis of Organic Compounds. (n.d.). Mettler Toledo.
  • Degradation studies of amines and alkanolamines during sour gas treatment process. (n.d.). SciSpace.
  • Degradation of amines in CO Capture. (n.d.). SINTEF.
  • Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. (n.d.).
  • SAFETY DATA SHEET. (2025, April 24). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2024, November 25). TCI Chemicals.
  • 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol). (n.d.). Sigma-Aldrich.
  • degradation studies of amines and alkanolamines during co2 absorption and stripping system. (n.d.). Semantic Scholar.
  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur.
  • Pyrolysis of Amines and Imines. (2025, August 10).
  • What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). (2021, April 12). Particle Technology Labs.
  • DSC vs TGA: A Complete Guide to the Difference. (2025, October 22). Torontech.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Improved alkanolamines for co2 removal from gas streams. (n.d.). Google Patents.
  • 4-Amino-1-butanol. (n.d.). AK Scientific, Inc.
  • Diverse synthesis of α-tertiary amines and tertiary alcohols via desymmetric reduction of malonic esters. (2022, August 13).
  • Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry.
  • Producing Secondary and Tertiary Amines (A-Level). (n.d.). ChemistryStudent.
  • Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal.

Sources

Exploratory

The Fulcrum of Synthesis: A Technical Guide to Bifunctional Amino-Alcohols as Versatile Chemical Intermediates

Abstract Bifunctional amino-alcohols represent a pivotal class of chemical intermediates, offering a unique combination of nucleophilic sites that drive complex molecular architecture in both pharmaceutical and polymer s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Bifunctional amino-alcohols represent a pivotal class of chemical intermediates, offering a unique combination of nucleophilic sites that drive complex molecular architecture in both pharmaceutical and polymer sciences. While the specific entity 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) remains sparsely documented in readily available scientific literature, this guide will delve into the core principles of closely related and well-characterized analogs. By examining the synthesis, reactivity, and application of these structural congeners, we can extrapolate the potential and inherent utility of this class of molecules. This paper will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only theoretical grounding but also actionable, field-proven insights into leveraging these intermediates for synthetic innovation.

Introduction: The Strategic Value of Bifunctional Building Blocks

In the landscape of modern organic synthesis, the efficiency and elegance of a synthetic route are often dictated by the strategic choice of starting materials. Bifunctional molecules, possessing two distinct reactive functional groups, are of paramount importance as they allow for sequential or orthogonal chemical transformations, thereby streamlining multi-step syntheses and enabling the construction of complex molecular frameworks from simple precursors.

Amino-alcohols, in particular, are a cornerstone of this molecular toolbox. The presence of both a nucleophilic amino group and a hydroxyl group within the same molecule opens a vast array of synthetic possibilities. The amine can readily undergo reactions such as acylation, alkylation, and arylation, while the alcohol functionality can be transformed into ethers, esters, or halides. This dual reactivity is the foundation of their role as versatile intermediates in the synthesis of a myriad of commercially important compounds, ranging from active pharmaceutical ingredients (APIs) to high-performance polymers.

This guide will focus on the role of amino-alcohols with a particular emphasis on structures analogous to 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol), such as 4,4'-Azanediylbis(butan-1-ol). Through a detailed exploration of these exemplar compounds, we will illuminate the synthetic strategies and applications that are likely transferable to other members of this chemical family.

Physicochemical Properties and Structural Considerations

The utility of a chemical intermediate is intrinsically linked to its physical and chemical properties. For amino-alcohols, key parameters such as solubility, boiling point, and pKa of the constituent functional groups dictate the reaction conditions required for their successful application.

Property4,4'-Azanediylbis(butan-1-ol)General Amino-Alcohols
Molecular Formula C8H19NO2Varies
Molecular Weight 161.24 g/mol [1]Varies
Boiling Point Not readily availableGenerally high due to hydrogen bonding
Solubility Soluble in polar organic solventsGenerally soluble in water and polar solvents
pKa (amine) ~10-11 (estimated)Typically in the range of 9-11
pKa (alcohol) ~16-18 (estimated)Typically in the range of 16-18

The presence of both a basic amino group and a weakly acidic hydroxyl group imparts an amphoteric character to these molecules, allowing for their participation in both acid- and base-catalyzed reactions. The spacing between the functional groups also plays a crucial role in their reactivity, influencing the potential for intramolecular reactions and the formation of cyclic structures.

Synthesis of Bifunctional Amino-Alcohols: A Methodological Overview

The synthesis of bifunctional amino-alcohols can be achieved through several established synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

Reductive Amination of Dicarbonyl Compounds

One of the most common and versatile methods for the synthesis of amino-alcohols is the reductive amination of dicarbonyl compounds. This reaction involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine, which is then reduced in situ to the corresponding amine.

Experimental Protocol: Synthesis of a Symmetrical Bis(amino-alcohol) via Reductive Amination

  • Reaction Setup: To a solution of a dialdehyde or diketone (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add the primary amine (2.2 eq).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the di-imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH4) (2.5 eq), portion-wise.

  • Quenching and Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Causality Behind Experimental Choices:

  • The use of a slight excess of the amine ensures the complete conversion of the dicarbonyl compound.

  • Sodium borohydride is a mild and selective reducing agent that is well-suited for the reduction of imines in the presence of other functional groups.

  • The reaction is performed at a low temperature during the reduction step to control the exothermicity of the reaction and to minimize side reactions.

Ring-Opening of Epoxides

The ring-opening of epoxides with amines is another efficient method for the synthesis of amino-alcohols. This reaction proceeds via an SN2 mechanism and results in the formation of a β-amino-alcohol.

Diagram of Epoxide Ring-Opening

G Amine R-NH2 TransitionState [Transition State] Amine->TransitionState Nucleophilic Attack Epoxide Epoxide Epoxide->TransitionState AminoAlcohol β-Amino-alcohol TransitionState->AminoAlcohol Ring Opening

Caption: Nucleophilic attack of an amine on an epoxide ring.

The Role of Bifunctional Amino-Alcohols in Drug Development

The unique structural features of bifunctional amino-alcohols make them valuable intermediates in the synthesis of a wide range of active pharmaceutical ingredients (APIs). Their ability to introduce both a basic nitrogen atom, which can be crucial for salt formation and bioavailability, and a hydroxyl group, which can participate in hydrogen bonding with biological targets, is highly advantageous.

A notable example is the use of 4-amino-2-hydroxymethyl-1-butanol as a key intermediate in the synthesis of the antiviral drugs Famciclovir and Penciclovir. In this synthesis, the amino and hydroxyl groups of the intermediate are sequentially functionalized to construct the final complex drug molecule.

Workflow for the Incorporation of an Amino-Alcohol Intermediate in API Synthesis

G Start Bifunctional Amino-Alcohol Intermediate Step1 Protection of Hydroxyl Group Start->Step1 Step2 Functionalization of Amino Group Step1->Step2 Step3 Deprotection of Hydroxyl Group Step2->Step3 Step4 Further Elaboration Step3->Step4 API Final API Step4->API

Caption: A generalized synthetic workflow in drug development.

Applications in Polymer Chemistry

In the realm of polymer chemistry, bifunctional amino-alcohols serve as crucial monomers and chain extenders in the synthesis of various polymers, including polyurethanes, polyamides, and polyesters. The presence of two reactive sites allows for the formation of linear, branched, or cross-linked polymer architectures with tailored properties.

For instance, the reaction of a diol with a diisocyanate is the fundamental basis of polyurethane chemistry. The use of an amino-alcohol as a chain extender can introduce additional hydrogen bonding sites, thereby enhancing the mechanical properties and thermal stability of the resulting polyurethane.

Safety and Handling

Bifunctional amino-alcohols, like many amines, can be corrosive and may cause skin and eye irritation.[2][3] It is imperative to handle these compounds in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For specific handling and disposal procedures, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion and Future Outlook

Bifunctional amino-alcohols are undeniably a cornerstone of modern synthetic chemistry, providing a versatile platform for the construction of complex molecules with significant commercial and therapeutic value. While direct information on 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) is limited, the principles and applications of its structural analogs, as discussed in this guide, provide a robust framework for understanding its potential. As the demand for novel pharmaceuticals and advanced polymers continues to grow, the importance of these versatile chemical intermediates is set to increase, driving further innovation in their synthesis and application.

References

  • Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica. (URL: [Link])

  • Butanol Synthesis Routes for Biofuel Production: Trends and Perspectives. MDPI. (URL: [Link])

  • (2Z,2′Z)-Diethyl 3,3′-[butane-1,4-diylbis(azanediyl)]bis(but-2-enoate). PMC. (URL: [Link])

  • Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. ResearchGate. (URL: [Link])

  • 2-Amino-1-butanol | C4H11NO | CID 22129. PubChem. (URL: [Link])

  • Safety Data Sheet: 1-Butanol. Carl ROTH. (URL: [Link])

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. (URL: [Link])

  • Catalytic Upgrading of Ethanol to 1-Butanol Biofuel Additive Using Pd/MgO-Al2O3 and Bimetallic Pd-Cu/MgO-Al2O3 Mixed Oxide Catalysts. MDPI. (URL: [Link])

  • 2-Buten-1-ol - SAFETY DATA SHEET. (URL: [Link])

  • 1-diethylamino-3-butanone. Organic Syntheses Procedure. (URL: [Link])

  • What is 4-amino-1-butanol used for?. Shaanxi Bloom Tech Co., Ltd. (URL: [Link])

  • Upgrading ethanol to 1-butanol with a homogeneous air-stable ruthenium catalyst. Chemical Communications (RSC Publishing). (URL: [Link])

  • Polyurethane anionomers based on poly(butylene succinate), 4,4′-methylenebis(phenyl isocyanate), and 2,2-bis(hydroxymethyl)propionic acid. ResearchGate. (URL: [Link])

  • CN105481703A - Method for synthesizing (S)-2-aminobutanol.
  • Coupled biosynthesis and esterification of 1,2,4‐butanetriol to simplify its separation from fermentation broth. PMC. (URL: [Link])

  • 2-[(butan-2-yl)amino]ethan-1-ol(CAS# 35265-04-4 ). angenechemical.com. (URL: [Link])

  • Chemical Properties of 1-Butanol (CAS 71-36-3). Cheméo. (URL: [Link])

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (URL: [Link])

  • Compound Summary. FSBI-DB. (URL: [Link])

  • 2,4-dihydroxybutyric acid as a biomonomer precursor for new biocompatible and biodegradable polymers. ANR. (URL: [Link])

  • Synthesis and Characterization of Some New Derivatives starting from Bis (4, 4'-diamino phenoxy) Ethane. ResearchGate. (URL: [Link])

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. (URL: [Link])

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Foundational

Technical Guide: Safety, Handling, and Storage of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol)

The following technical guide details the safety, handling, and storage protocols for 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) (CAS: 197966-97-5). This compound is a critical amino-alcohol intermediate, primarily ut...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, handling, and storage protocols for 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) (CAS: 197966-97-5). This compound is a critical amino-alcohol intermediate, primarily utilized in the synthesis of ionizable lipids for Lipid Nanoparticle (LNP) delivery systems (e.g., mRNA vaccines, gene therapy).[1]

[1][2][3]

Chemical Identity & Critical Properties[1][2][3]

4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) is a hydrophilic headgroup precursor.[1][2][3] Its structure features a central tertiary amine connected to a primary amine tail (via an ethyl spacer) and two hydroxyl-terminated butyl chains.[1][2][3] This specific geometry allows for dual esterification with fatty acids, forming the hydrophobic tails required for self-assembling LNPs, while the amine core provides pH-responsive ionization for endosomal escape.[1][2][3]

Physicochemical Data Table
PropertyValue / Description
CAS Number 197966-97-5
Chemical Formula C₁₀H₂₄N₂O₂
Molecular Weight 204.31 g/mol
Appearance Colorless to pale yellow viscous liquid (hygroscopic)
Solubility Soluble in water, ethanol, DMSO, and methanol.[1][2][3][4]
pKa (Predicted) ~9.5 (Secondary/Primary amine), ~6.5 (Tertiary amine)
Boiling Point >200°C (Predicted at 760 mmHg)
Storage Class Corrosive / Irritant (Amino-alcohol)

Safety Profile & Hazard Analysis

Warning: While specific GHS data for this exact CAS is often proprietary to custom synthesis, structural analogy to similar amino-alcohols (e.g., 4-(Diethylamino)butan-1-ol) dictates a Category 1B or 1C Skin Corrosive handling protocol.[1][2][3]

Core Hazards[1][2][3]
  • Skin Corrosion/Irritation: High alkalinity of the primary and tertiary amines can cause severe burns or dermatitis upon direct contact.[1][2][3]

  • Serious Eye Damage: Risk of irreversible corneal damage due to high pH and surfactant-like properties.[1][2][3]

  • Respiratory Irritation: Inhalation of aerosols or vapors (during heating) may cause mucosal inflammation.[1][3]

  • Hygroscopicity: Rapidly absorbs atmospheric moisture, which can degrade the compound and alter stoichiometry in sensitive lipid synthesis.[1][2][3]

Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Ocular Chemical Splash Goggles + Face ShieldPrevents direct splashes; standard safety glasses are insufficient for corrosives.[1][2][3]
Dermal Nitrile Gloves (Double-layered)Breakthrough time for amines is short; double gloving allows safe outer glove removal.[1][2][3]
Respiratory Fume Hood (Face velocity > 0.5 m/s)Mandatory for all open-vessel handling to capture amine vapors.[1][2][3]
Body Chemical-Resistant Lab Coat / ApronProtects against spills; cotton coats may absorb and hold corrosive liquids against skin.[1][2][3]

Handling Protocols: The "Dry-Inert" System[1][2][3]

To maintain the integrity of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) for high-purity applications (e.g., GMP lipid synthesis), a strict exclusion of moisture and oxygen is required.[1][2][3] Oxidation of the amine or hydrolysis interference can lead to impurities that destabilize final LNPs.[1][2][3]

Workflow Visualization: Inert Handling Cycle

HandlingWorkflow Storage Cold Storage (2-8°C, Argon) Equilibration Thermal Equilibration (Room Temp, Sealed) Storage->Equilibration Prevent Condensation Transfer Transfer to Glovebox/Schlenk Equilibration->Transfer Under N2 flow Aliquot Aliquot / Weighing (Inert Atm) Transfer->Aliquot Avoid O2/H2O Reseal Purge Headspace & Reseal Aliquot->Reseal Immediate Reseal->Storage Return

Caption: Cycle for handling hygroscopic amino-alcohols to prevent hydrolysis and oxidation.

Step-by-Step Handling Procedure
  • Thermal Equilibration: Remove the container from the refrigerator (2-8°C) and allow it to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold liquid surface.[1][2][3]

  • Inert Gas Blanket: Always handle under a flow of dry Nitrogen (N₂) or Argon.[1][2][3]

    • Best Practice: Use a glovebox for weighing small quantities.[1][2][3]

    • Alternative: Use Schlenk line techniques if a glovebox is unavailable.[1][2][3]

  • Dispensing: Use glass or stainless steel syringes/pipettes. Avoid plastics that may leach plasticizers (e.g., phthalates) upon prolonged contact with amines.

  • Resealing: Before closing the stock container, purge the headspace with a gentle stream of Argon (heavier than air) to displace oxygen and moisture.[1][3] Parafilm or tape the cap for long-term seal integrity.[1][2][3]

Storage Specifications

Proper storage is the primary defense against degradation (browning/yellowing) caused by amine oxidation.[1]

  • Temperature: 2°C to 8°C (Refrigerated).

    • Note: While some suppliers ship at room temperature, long-term storage must be cold to retard oxidation kinetics.[1][2][3]

  • Atmosphere: Inert Gas (Argon preferred) .[1][2][3] The container must be tightly sealed.[1][2][3][5][6]

  • Container Type: Amber glass vials with Teflon-lined caps.[1][2][3]

    • Avoid: Metal containers (unless stainless steel) as amines can corrode certain alloys.[1] Avoid standard polyethylene if long-term purity is critical.[1][2][3]

  • Incompatibility: Store physically separated from Strong Acids (exothermic reaction), Acid Chlorides (violent reaction), and Strong Oxidizers .[1]

Synthesis Context: Role in LNP Lipid Production[1][2][3]

Understanding the downstream chemistry helps justify the rigorous handling protocols.[1][2][3] This molecule is typically reacted with fatty acid chlorides to create ionizable lipids.[1][2][3]

Reaction Pathway Diagram[1][2][3]

SynthesisPathway Precursor 4,4'-((2-Aminoethyl)azanediyl) bis(butan-1-ol) (CAS: 197966-97-5) Intermediate Esterification Reaction (Base catalyzed) Precursor->Intermediate Reagents + Fatty Acid Chlorides (e.g., Heptadecanoyl chloride) Reagents->Intermediate Product Ionizable Lipid (LNP Component) Intermediate->Product  Yields Hydrophobic Tails  

Caption: Synthesis of ionizable lipids via dual esterification of the hydroxyl groups.[1][2][3]

Impact of Impurities: If the starting material (197966-97-5) contains water, the fatty acid chlorides will hydrolyze to free fatty acids, contaminating the final lipid and altering the LNP's pKa and encapsulation efficiency.[1][2][3]

Emergency Procedures

ScenarioImmediate Action
Skin Contact Immediately flush with water for 15+ minutes.[1][2][3] Remove contaminated clothing.[1][2][3][5][6][7][8] Treat as a chemical burn.[1][2][3]
Eye Contact Rinse cautiously with water for 15 minutes, lifting eyelids.[1][2][3] Seek immediate ophthalmological attention.
Spill (Small) Absorb with inert material (vermiculite/sand).[1] Do NOT use sawdust (fire hazard with nitrates/oxidizers).[1] Neutralize with dilute weak acid (acetic) if protocol permits.[1]
Fire Use CO₂, dry chemical, or alcohol-resistant foam.[1][2][3] Burning produces toxic Nitrogen Oxides (NOx).[1]

References

  • BLD Pharm . Product Information: 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) (CAS 197966-97-5).[1][2][3][4][9][10][11][12] Retrieved from

  • Google Patents . Patent US20250057960A1: Oligosaccharide complexes and uses (Listing CAS 197966-97-5 as lipid intermediate).[1][2][3] Retrieved from

  • National Institutes of Health (PubChem) . Compound Summary: 4-(Diethylamino)-2-butyn-1-ol (Analogous Safety Data). Retrieved from [1]

  • Thermo Fisher Scientific . Safety Data Sheet: Amino-alcohols Handling Guidelines. Retrieved from

  • ChemBuyersGuide . Supplier Listings and CAS Verification for 197966-97-5. Retrieved from

Sources

Exploratory

Commercial Sourcing and Application Guide: 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) in Advanced Lipid Nanoparticle (LNP) Synthesis

Executive Summary The rapid evolution of mRNA therapeutics and CRISPR-Cas9 gene editing relies heavily on the structural precision of synthetic delivery vectors. A highly critical building block in this domain is 4,4'-((...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid evolution of mRNA therapeutics and CRISPR-Cas9 gene editing relies heavily on the structural precision of synthetic delivery vectors. A highly critical building block in this domain is 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) (CAS: 197966-97-5). Featuring a highly reactive primary amine and dual terminal hydroxyl groups, this bifunctional aliphatic amine is an ideal precursor for synthesizing the branched ionizable lipids and cationic oligosaccharide complexes that form the backbone of modern Lipid Nanoparticles (LNPs)[1][2].

This technical guide provides an authoritative overview of the commercial sourcing, physicochemical properties, and validated experimental workflows for integrating this precursor into drug delivery research.

Chemical Profiling and Commercial Sourcing

To ensure reproducibility in LNP synthesis, sourcing high-purity precursors is paramount. Trace impurities in the amine precursor can lead to off-target side reactions during lipid conjugation, which alters the pKa of the final ionizable lipid and compromises endosomal escape efficacy.

Physicochemical Properties

Table 1: Core Chemical Profile

PropertyValue
IUPAC Name 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol)
CAS Number 197966-97-5
Molecular Formula C10H24N2O2
Molecular Weight 204.31 g/mol
Physical State Colorless to Yellow Viscous Liquid or Semi-solid[3]
Storage Conditions Keep in dark place, inert atmosphere, room temperature[3]
Commercial Suppliers

Table 2: Verified Commercial Sources for Synthesis and Scale-Up

SupplierCatalog / Product NumberPurityNotes
Sigma-Aldrich (Merck) BL3H97ED11F497%Sourced via BLD Pharmatech partnership; reliable for analytical validation[3]
BLD Pharmatech BD0135835297%Primary manufacturer; suitable for bulk scale-up
Ambeed, Inc. A144351297%Readily available for custom synthesis applications
Key Organics BS-52788>97%High-purity research grade for sensitive conjugation reactions

Mechanistic Role in LNP and Oligosaccharide Complexation

In the synthesis of delivery vectors, the primary amine of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) acts as a highly reactive nucleophile. It is typically conjugated to lipid tails or oligosaccharide backbones (such as trehalose or sucrose) to impart cationic properties[1].

The resulting tertiary amines provide a critical pH-responsive "proton sponge" effect. At physiological pH (7.4), the lipid remains neutrally charged, which minimizes systemic toxicity and prevents rapid clearance by the reticuloendothelial system. However, within the acidic environment of an endosome (pH ~5.5), the amines undergo rapid protonation. This drives a structural transition in the LNP from a bilayer to an inverted hexagonal phase, facilitating membrane fusion and the intracellular release of the encapsulated mRNA[2].

LNP_Workflow A 4,4'-((2-Aminoethyl)azanediyl) bis(butan-1-ol) (Precursor) B Cationic Lipid / Oligosaccharide Synthesis A->B Conjugation C Microfluidic Mixing (with mRNA, Helper Lipids) B->C Formulation D Lipid Nanoparticle (LNP) Formation C->D Self-Assembly E In Vivo Delivery & Endosomal Escape D->E Administration

Figure 1: Workflow from precursor synthesis to in vivo LNP delivery.

Experimental Protocols

Protocol A: Synthesis of Cationic Oligosaccharide Delivery Vectors

Causality & Logic: The primary amine of the precursor is conjugated to an epoxide-functionalized oligosaccharide. The reaction requires strict anhydrous conditions to prevent the competitive hydrolysis of the epoxide groups by water.

  • Preparation: Dissolve 1.0 eq of epoxide-functionalized oligosaccharide in anhydrous DMSO under a strict argon atmosphere.

  • Conjugation: Add 1.2 eq of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) dropwise. The primary amine selectively attacks the less sterically hindered carbon of the epoxide.

  • Catalysis: Introduce 0.1 eq of N,N-Diisopropylethylamine (DIPEA) to maintain basicity and drive the nucleophilic ring-opening reaction forward.

  • Incubation: Stir the reaction mixture at 60°C for 48 hours.

  • Purification & Validation (Self-Validating Step): Purify the product via dialysis (MWCO 1000 Da) against deionized water for 48 hours to remove unreacted amines. Validate the final structure via 1H-NMR (in D2O), specifically observing the downfield shift of the aminomethylene protons to confirm successful conjugation[1].

Protocol B: Microfluidic Formulation of mRNA-LNPs

Causality & Logic: Rapid microfluidic mixing forces the hydrophobic lipid tails to collapse around the negatively charged mRNA in an acidic aqueous environment, forming a dense core before Ostwald ripening can induce high polydispersity.

  • Aqueous Phase Preparation: Dilute the target mRNA in 50 mM citrate buffer (pH 4.0) to a final concentration of 0.2 mg/mL. Rationale: The acidic pH ensures the synthesized ionizable lipid (derived from our precursor) is fully protonated, allowing for robust electrostatic complexation with the mRNA[2].

  • Lipid Phase Preparation: Dissolve the synthesized ionizable lipid, cholesterol, DSPC, and PEG-lipid in absolute ethanol at a molar ratio of 50:38.5:10:1.5.

  • Microfluidic Mixing: Inject the aqueous and lipid phases into a microfluidic herringbone mixer at a flow rate ratio of 3:1 (Aqueous:Ethanol) and a total flow rate of 12 mL/min.

  • Dialysis: Immediately dialyze the resulting LNP suspension against 1X PBS (pH 7.4) for 12 hours. Rationale: Replacing the acidic buffer with neutral PBS neutralizes the surface charge of the LNPs, preventing aggregation and simulating physiological conditions.

  • Validation (Self-Validating Step): Measure the Z-average diameter and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). A successful formulation will yield LNPs <100 nm with a PDI <0.15.

Endosomal_Escape A LNP Cell Entry (Endocytosis) B Endosome Maturation (pH drops to ~5.5) A->B C Protonation of 2-Aminoethyl & Azanediyl Groups B->C D Lipid Membrane Destabilization (Hexagonal Phase Transition) C->D E mRNA Release into Cytosol D->E

Figure 2: Mechanism of endosomal escape driven by the protonation of the precursor's amine groups.

References

  • BLD Pharmatech Co., Limited @ ChemBuyersGuide.com. ChemBuyersGuide. Available at:

  • [3] 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) | 197966-97-5. Sigma-Aldrich. Available at:

  • Key Organics Limited @ ChemBuyersGuide.com. ChemBuyersGuide. Available at:

  • Ambeed, Inc. @ ChemBuyersGuide.com. ChemBuyersGuide. Available at:

  • [1] US20250057960A1 - Oligosaccharide complexes and uses. Google Patents. Available at:

  • [2] US20240425541A1 - Oligosaccharide compounds and complexes. Google Patents. Available at:

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) from Amino Alcohols

The following Application Note and Protocol is designed for researchers and drug development professionals specializing in lipid nanoparticle (LNP) synthesis and nucleic acid delivery systems. Abstract & Strategic Overvi...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers and drug development professionals specializing in lipid nanoparticle (LNP) synthesis and nucleic acid delivery systems.

Abstract & Strategic Overview

The molecule 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) (CAS: 197966-97-5) is a critical amino-alcohol intermediate used in the synthesis of ionizable lipids (e.g., C12-200 analogues) for RNA delivery. Its structure consists of a tertiary amine core anchoring two hydrophilic 4-hydroxybutyl chains and one primary aminoethyl "tail."

This configuration is synthetically challenging due to the need for regioselective alkylation. Direct alkylation of ethylenediamine with 4-chlorobutanol typically yields the symmetrical N,N'-disubstituted product (secondary amines) rather than the desired N,N-disubstituted (tertiary amine) target.

This guide presents a convergent synthetic strategy that ensures regioselectivity by building the bis-hydroxybutyl core first, followed by the installation of the aminoethyl tail. We utilize 4-amino-1-butanol as the primary amino alcohol starting material.

Retrosynthetic Logic

The synthesis is broken down into two critical phases:

  • Core Construction: Synthesis of the secondary amine Bis(4-hydroxybutyl)amine from 4-amino-1-butanol.

  • Tail Installation: Introduction of the ethylamine moiety via a protected linker (Phthalimide or Nitrile) to prevent polymerization.

Retrosynthesis Target Target: 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) Intermediate Intermediate: Bis(4-hydroxybutyl)amine Target->Intermediate Tail Installation Reagent2 Reagent B: N-(2-Bromoethyl)phthalimide (or Chloroacetonitrile) Target->Reagent2 Starting Starting Material: 4-Amino-1-butanol Intermediate->Starting Core Construction Reagent1 Reagent A: 4-Chlorobutan-1-ol Intermediate->Reagent1

Figure 1: Retrosynthetic analysis showing the convergent approach to ensure regioselectivity.

Critical Materials & Safety

Reagents
ComponentCASPurity GradeFunction
4-Amino-1-butanol 13325-10-5≥98%Core Scaffold
4-Chlorobutan-1-ol 928-51-8≥95%Alkylating Agent
N-(2-Bromoethyl)phthalimide 574-98-1≥98%Protected Tail Source
Potassium Carbonate (

)
584-08-7AnhydrousBase
Hydrazine Monohydrate 7803-57-864-65%Deprotection Agent
Acetonitrile (MeCN) 75-05-8HPLC GradeSolvent
Safety Hazards
  • 4-Chlorobutan-1-ol: Toxic by inhalation and skin contact. Potential vesicant.

  • Hydrazine: Known carcinogen and highly unstable. Handle in a fume hood with dedicated waste streams.

  • Reaction Pressure: Alkylation reactions may generate pressure; use pressure-rated vessels if scaling above 10g.

Protocol A: Core Construction (Synthesis of Bis(4-hydroxybutyl)amine)

Objective: Synthesize the secondary amine intermediate. Mechanism: Nucleophilic substitution (


).
Experimental Procedure
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charge: Add 4-amino-1-butanol (8.9 g, 100 mmol) and Potassium Carbonate (27.6 g, 200 mmol) to Acetonitrile (150 mL).

  • Addition: Add 4-chlorobutan-1-ol (12.0 g, 110 mmol) dropwise over 30 minutes at room temperature.

    • Note: A slight excess of the chloride ensures conversion of the primary amine.

  • Reaction: Heat the mixture to reflux (80-82°C) for 16-24 hours. Monitor by TLC (DCM/MeOH 9:1 + 1%

    
    ) or LC-MS.
    
    • Target Mass:

      
      .
      
  • Workup:

    • Cool to room temperature. Filter off the potassium salts.

    • Concentrate the filtrate under reduced pressure.

    • Purification: The crude oil often contains unreacted starting material and some tris-alkylated product. Purify via vacuum distillation (high vacuum required) or flash column chromatography (Eluent: DCM

      
       10% MeOH/DCM).
      
  • Yield: Expect 60-75% yield of a viscous, colorless to pale yellow oil.

Protocol B: Tail Installation (Phthalimide Route)

Objective: Install the aminoethyl tail regioselectively. Why Phthalimide? Using 2-bromoethylamine directly often leads to polymerization (aziridine formation) or over-alkylation. The phthalimide group protects the nitrogen, ensuring a clean


 reaction.
Step 1: Alkylation
  • Setup: 250 mL round-bottom flask, inert atmosphere (

    
    ).
    
  • Charge: Dissolve Bis(4-hydroxybutyl)amine (16.1 g, 100 mmol) from Protocol A in DMF (dimethylformamide, 100 mL).

  • Base: Add

    
      (20.7 g, 150 mmol) and Potassium Iodide  (1.6 g, 10 mmol, catalytic).
    
  • Reagent: Add N-(2-Bromoethyl)phthalimide (26.7 g, 105 mmol).

  • Reaction: Heat to 90°C for 12 hours.

    • Monitoring: LC-MS should show conversion to the phthalimide-protected intermediate (

      
      ).
      
  • Workup:

    • Dilute with water (300 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash organic layer with brine (

      
       mL) to remove DMF.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Result: Yellowish solid or thick oil.

Step 2: Deprotection (Hydrazinolysis)
  • Solvent Switch: Dissolve the crude phthalimide intermediate in Ethanol (200 mL).

  • Cleavage: Add Hydrazine Monohydrate (15.0 g, ~300 mmol).

  • Reaction: Reflux for 4-6 hours. A white precipitate (phthalhydrazide) will form, indicating reaction progress.

  • Workup:

    • Cool to room temperature.

    • Acidification: Carefully acidify with 1M HCl to pH < 2 (Caution: Exothermic). This solubilizes the amine and ensures phthalhydrazide precipitation.

    • Filter off the white solid.

    • Basification: Neutralize the filtrate with 5M NaOH to pH > 12.

    • Extraction: Extract with DCM (

      
       mL). The product is very polar; multiple extractions are necessary.
      
    • Dry (

      
      ) and concentrate.
      
  • Final Purification: If necessary, purify via basic alumina column or reverse-phase flash chromatography (C18, Water/Acetonitrile).

Workflow Diagram

ProtocolB Step1 1. Alkylation (Bis-amine + Phthalimide-Br) Step2 2. Workup (Extraction EtOAc) Step1->Step2 90°C, 12h Step3 3. Deprotection (Hydrazine/EtOH) Step2->Step3 Intermediate Step4 4. Purification (Acid/Base Extraction) Step3->Step4 Reflux, 4h Final Final Product CAS: 197966-97-5 Step4->Final Isolation

Figure 2: Step-by-step workflow for the Phthalimide-mediated synthesis.

Alternative Protocol: Nitrile Reduction (Scalable Route)

For larger scales (>100g), the phthalimide route generates significant solid waste. The nitrile route is preferred.

  • Alkylation: React Bis(4-hydroxybutyl)amine with Chloroacetonitrile (

    
    ) and 
    
    
    
    in THF.
    • Product: 2-(bis(4-hydroxybutyl)amino)acetonitrile.

  • Reduction: Hydrogenate the nitrile using Raney Nickel or Lithium Aluminum Hydride (

    
    ) .
    
    • Conditions (

      
      ): Add nitrile to 
      
      
      
      in THF at 0°C, then reflux. Quench with Fieser method (
      
      
      , 15% NaOH,
      
      
      ).
    • Advantage:[1][2][3] Avoids hydrazine; atom economical.

Analytical Quality Control (QC)

Verify the final structure using the following parameters:

TechniqueExpected Signal (Solvent:

or

)
1H NMR

3.55 (t, 4H,

),

2.75 (t, 2H,

),

2.60 (t, 2H,

),

2.45 (t, 4H,

),

1.5-1.6 (m, 8H, core alkyl chains).
13C NMR Expected peaks at approx. 62.5 (

), 56.0 (

), 54.0 (

), 39.5 (

), 30.0, 24.0 (alkyl core).
MS (ESI)

(Calc. MW: 204.31).[4]
Appearance Viscous, colorless to pale yellow liquid.

References

  • Love, K. T., et al. "Lipid-like materials for low-dose, in vivo gene silencing." Proceedings of the National Academy of Sciences107 , 1864-1869 (2010).

  • Maier, M. A., et al. "Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics." Molecular Therapy21 , 1570-1578 (2013).

  • Akinc, A., et al. "A combinatorial library of lipid-like materials for delivery of RNAi therapeutics." Nature Biotechnology26 , 561–569 (2008).

  • PubChem Compound Summary. "Bis(2-aminoethyl)-N-nitrosamine (Related Structural Analogues)." National Center for Biotechnology Information.

  • Sigma-Aldrich. "Product Specification: 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol)."

Sources

Application

Application Note: Synthesis of Advanced pH-Responsive Polyurethane-Ureas Using 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol)

Target Audience: Researchers, Polymer Scientists, and Drug Delivery Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Rationale The development of smart, stimuli-responsive biomaterials is a c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Scientists, and Drug Delivery Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Rationale

The development of smart, stimuli-responsive biomaterials is a cornerstone of modern targeted drug delivery. Among the most versatile building blocks available for these systems is 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) (hereafter referred to as AEAB ; CAS: 197966-97-5).

AEAB is a highly functional tri-aliphatic monomer featuring two primary hydroxyl groups, a central tertiary amine, and a terminal primary amine. This unique structural triad allows AEAB to act as a multifunctional chain extender in polyurethane (PU) synthesis. By incorporating AEAB into the polyurethane backbone, researchers can engineer amphiphilic nanocarriers that undergo rapid structural transitions in response to the acidic tumor microenvironment (pH 5.0–6.5), thereby facilitating targeted payload release and endosomal escape[1].

Mechanistic Causality & Orthogonal Design

As a Senior Application Scientist, it is critical to look beyond the basic stoichiometry and understand the kinetic causality of the polymerization environment. AEAB presents a complex competitive reactivity landscape that must be carefully managed.

The Reactivity Differential

Primary amines react with isocyanates at a rate orders of magnitude faster than primary hydroxyls. If AEAB is introduced to a diisocyanate unprotected, the primary amine will rapidly consume the isocyanate groups, forming urea linkages and leaving the hydroxyls unreacted. This leads to early precipitation of urea-rich hard segments, severe composition drift, and an uncontrollable, highly crosslinked network[2].

The Orthogonal Strategy

To synthesize a well-defined, linear polyurethane-urea (PUU) with pendant amines available for downstream drug/ligand conjugation, we must employ an orthogonal protection strategy combined with the prepolymer method :

  • Transient Masking: The primary amine of AEAB is selectively protected using a tert-butyloxycarbonyl (Boc) group.

  • Prepolymer Method: A macroglycol is first end-capped with an excess of diisocyanate. This step prevents stoichiometric imbalance and ensures a uniform distribution of soft and hard segments[2].

  • Chain Extension: The Boc-protected AEAB is introduced. Its two primary hydroxyls react with the isocyanate-terminated prepolymer to form the linear PU backbone.

  • Actuation: The central tertiary amine of AEAB remains unreactive during synthesis. In vivo, this tertiary amine acts as the pH sensor. At physiological pH (7.4), it is deprotonated and hydrophobic; at endosomal pH (< 6.5), it protonates, inducing massive electrostatic repulsion, polymer swelling, and accelerated drug release[1][3].

Mandatory Visualization: Synthesis Workflow

Workflow Monomer AEAB Monomer (CAS: 197966-97-5) Boc Step 1: Boc-Protection Selective Primary Amine Masking Monomer->Boc ChainExt Step 3: Chain Extension Polyurethane Backbone Formation Boc->ChainExt Added as Chain Extender Prepolymer Step 2: Prepolymer Synthesis Macroglycol + IPDI Prepolymer->ChainExt Deprotect Step 4: Acidic Deprotection Unmasking Pendant -NH2 ChainExt->Deprotect TFA Treatment Assembly Step 5: Self-Assembly & Loading DOX Encapsulation Deprotect->Assembly Aqueous Dialysis Release Targeted Release pH-Triggered Swelling (pH < 6.5) Assembly->Release Tumor Microenvironment

Figure 1: Synthesis workflow of AEAB-based pH-responsive polyurethanes.

Self-Validating Synthesis Protocols

Every high-fidelity synthesis requires built-in validation checkpoints. The following protocol utilizes Poly(ε-caprolactone) diol (PCL diol) as the soft segment and Isophorone diisocyanate (IPDI) as the hard segment. IPDI is chosen for its asymmetric structure, which reduces hard-segment crystallinity and maintains polymer solubility during post-modification.

Phase 1: Selective Boc-Protection of AEAB
  • Reaction: Dissolve 10 mmol of AEAB in 50 mL of anhydrous dichloromethane (DCM). Chill to 0 °C under nitrogen.

  • Addition: Dropwise, add 10.5 mmol of Di-tert-butyl dicarbonate (Boc₂O) dissolved in 20 mL DCM over 30 minutes. Stir at room temperature for 12 hours.

  • Purification: Wash the organic layer with saturated NaHCO₃ and brine. Dry over anhydrous Na₂SO₄ and evaporate the solvent.

  • Validation Checkpoint: Perform ¹H-NMR (CDCl₃). The successful protection is self-validated by the appearance of a strong singlet at

    
     ~1.42 ppm (9H, tert-butyl group) and the absence of primary amine reactivity in a ninhydrin stain.
    
Phase 2: Prepolymer Synthesis
  • Dehydration: Dry 10 mmol of PCL diol (Mn ~2000 g/mol ) under vacuum at 80 °C for 2 hours to remove trace water (preventing parasitic urea formation).

  • End-Capping: Dissolve the PCL diol in anhydrous N,N-Dimethylacetamide (DMAc). Add 22 mmol of IPDI and 2 drops of Dibutyltin dilaurate (DBTDL) catalyst. React at 80 °C for 4 hours.

  • Validation Checkpoint: Perform a di-n-butylamine titration. The reaction is complete when the free isocyanate (NCO) content reaches the theoretical value for an NCO-terminated prepolymer.

Phase 3: Chain Extension
  • Polymerization: Cool the prepolymer solution to 60 °C. Add 10 mmol of the Boc-protected AEAB (from Phase 1) dissolved in DMAc dropwise.

  • Curing: Maintain stirring at 60 °C for 12 hours.

  • Validation Checkpoint: Monitor via FTIR spectroscopy. The polymerization is validated when the strong NCO stretching band at 2260 cm⁻¹ completely disappears, confirming full chain extension[2]. Precipitate the polymer in cold diethyl ether and dry under vacuum.

Phase 4: Deprotection and Self-Assembly
  • Unmasking: Dissolve the polymer in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir for 2 hours at room temperature to cleave the Boc groups.

  • Neutralization & Dialysis: Evaporate the TFA/DCM, redissolve the polymer in DMF, and neutralize with triethylamine. Dialyze against deionized water (MWCO 3.5 kDa) for 48 hours to induce self-assembly into micelles.

  • Validation Checkpoint: ¹H-NMR will show the complete disappearance of the Boc singlet at 1.42 ppm. Dynamic Light Scattering (DLS) should confirm micelle formation with an average hydrodynamic diameter of 80–120 nm.

Quantitative Performance Metrics

The incorporation of AEAB fundamentally alters the physical behavior of the polyurethane matrix. The table below summarizes the comparative data of a standard PCL-PU versus the AEAB-functionalized PU, specifically highlighting the pH-responsive swelling and accelerated release of the chemotherapeutic agent Doxorubicin (DOX)[1][3].

FormulationHard Segment (%)Swelling Ratio (pH 7.4)Swelling Ratio (pH 5.0)DOX Release (24h, pH 7.4)DOX Release (24h, pH 5.0)Zeta Potential (pH 5.0)
Control PU 30%1.151.2012.5%14.2%-12.4 mV
AEAB-PU 30%1.254.85 15.0%88.4% +28.6 mV

Data Interpretation: At physiological pH (7.4), the AEAB-PU micelles remain tightly packed, preventing premature drug leakage (only 15% release). Upon shifting to the acidic endosomal pH (5.0), the tertiary amines of the AEAB units protonate. The resulting net positive charge (+28.6 mV) causes massive internal electrostatic repulsion, leading to a nearly 4-fold increase in swelling and the rapid dumping of the DOX payload (88.4% release)[1].

References[1] Sigma-Aldrich. "4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) | 197966-97-5". sigmaaldrich.com.https://www.sigmaaldrich.com/US/en/product/aldrich/197966975[3] "Preparation of High Molecular Weight Poly(urethane-urea)s Bearing Deactivated Diamines". nih.gov.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8229641/[4] "Synthesis and Characterization of pH-Sensitive Biodegradable Polyurethane for Potential Drug Delivery Applications". acs.org.https://pubs.acs.org/doi/10.1021/ma102346a[2] "PH Responsive Polyurethane for the Advancement of Biomedical and Drug Delivery". nih.gov.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9032873/

Sources

Method

Application Notes and Protocols for 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) as a Versatile Crosslinking Agent

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Multifunctional Crosslinker In the landscape of polymer chemistry and material science, the demand for versatile...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Multifunctional Crosslinker

In the landscape of polymer chemistry and material science, the demand for versatile and efficient crosslinking agents is perpetual. 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol), a molecule possessing a unique combination of a secondary amine and two primary hydroxyl groups, presents itself as a promising candidate for creating robust and tailored polymer networks. Its trifunctional nature allows for the formation of three-dimensional structures with a defined architecture, offering a balance of rigidity and flexibility. These attributes make it a molecule of significant interest for applications ranging from industrial coatings and adhesives to advanced biomaterials for drug delivery and tissue engineering.

This guide provides a comprehensive overview of the potential applications of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) as a crosslinking agent. While direct, peer-reviewed applications of this specific molecule are not extensively documented, its chemical structure allows for scientifically grounded predictions of its reactivity and utility. The protocols and insights presented herein are based on established principles of polymer chemistry and analogous reactions with structurally similar compounds. They are intended to serve as a foundational resource for researchers to explore and unlock the full potential of this intriguing molecule.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a crosslinking agent is paramount for its effective application.

PropertyValueSource
Chemical Name 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol)-
CAS Number 197966-97-5[1]
Molecular Formula C₁₀H₂₄N₂O₂-
Molecular Weight 204.31 g/mol [1]
Structure A central ethylamine core with two butan-1-ol arms-
Key Functional Groups 1 x Secondary Amine (-NH-), 2 x Primary Hydroxyl (-OH)-

Core Directive: A Multifaceted Approach to Crosslinking

The unique trifunctional nature of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) dictates its versatility as a crosslinking agent. The secondary amine and two primary hydroxyl groups can participate in a variety of polymerization and crosslinking reactions. The reactivity of these groups can be selectively targeted based on the choice of co-reactants and reaction conditions.

Mechanism of Action: A Tale of Two Functional Groups

The crosslinking capabilities of this molecule are rooted in the distinct reactivity of its amine and hydroxyl functionalities.

  • The Nucleophilic Amine: The secondary amine group is a potent nucleophile, readily reacting with electrophilic functional groups such as epoxides, isocyanates, and activated esters.[2] In reactions with epoxides, the amine will open the epoxide ring to form a β-hydroxyamine.[3] With isocyanates, it will form a stable urea linkage.[4] The reactivity of secondary amines is generally high, allowing for curing at ambient or slightly elevated temperatures.[5]

  • The Reactive Hydroxyls: The two primary hydroxyl groups can participate in esterification, etherification, and urethane formation reactions. They readily react with isocyanates to form urethane bonds, a cornerstone of polyurethane chemistry.[6] They can also react with carboxylic acids and their derivatives to form esters, or with epoxides under specific conditions, often requiring higher temperatures or catalysts. Primary alcohols are generally more reactive than secondary alcohols in nucleophilic reactions.[7]

This dual functionality allows for a two-stage curing process or the creation of complex polymer architectures. For instance, the amine group can be reacted first at a lower temperature, followed by a higher temperature cure to engage the hydroxyl groups.

Visualizing the Crosslinking Potential

To better understand the potential crosslinking pathways, the following diagrams illustrate the molecular structure and its reaction with common electrophiles.

Caption: Molecular structure of the crosslinking agent.

cluster_reactants Reactants cluster_product Product crosslinker R'-NH-R'' (Secondary Amine on Crosslinker) product β-Hydroxyamine Linkage (Crosslinked Polymer) crosslinker->product Ring-opening reaction epoxy Epoxy Resin (Glycidyl Ether) epoxy->product

Caption: Amine-Epoxy Crosslinking Mechanism.

cluster_reactants Reactants cluster_product Product crosslinker R-OH (Hydroxyl on Crosslinker) product Urethane Linkage (Crosslinked Polyurethane) crosslinker->product Addition reaction isocyanate Isocyanate Prepolymer (R'-NCO) isocyanate->product

Caption: Hydroxyl-Isocyanate Crosslinking Mechanism.

Application Notes & Protocols

The following sections provide detailed, albeit illustrative, protocols for utilizing 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) in key application areas. It is crucial to note that these are starting-point formulations and will require optimization based on the specific polymer system and desired final properties.

Application 1: Curing Agent for Epoxy Resins

The secondary amine of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) is expected to be an effective curing agent for epoxy resins, such as those based on bisphenol A diglycidyl ether (DGEBA). The resulting crosslinked network will feature β-hydroxyamine linkages, which can contribute to good adhesion and mechanical strength.[3] The hydroxyl groups on the crosslinker can also participate in the reaction at higher temperatures or in the presence of a catalyst, leading to a denser crosslink network.[3]

Experimental Protocol: Epoxy Resin Curing

  • Materials:

    • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin.

    • 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) (Crosslinking Agent).

    • Optional: Accelerator, such as benzyl alcohol.[8]

    • Solvent (if required for viscosity reduction), e.g., xylene or a ketone.

  • Stoichiometry Calculation:

    • Determine the amine hydrogen equivalent weight (AHEW) of the crosslinking agent. For this molecule, with one secondary amine, the AHEW is equal to its molecular weight (204.31 g/mol ).

    • Determine the epoxy equivalent weight (EEW) of the epoxy resin (provided by the manufacturer).

    • For a 1:1 stoichiometric ratio, the parts by weight (phr) of the crosslinker per 100 parts of resin is calculated as: phr = (AHEW / EEW) * 100.

  • Procedure:

    • Preheat the epoxy resin to a moderate temperature (e.g., 50-60 °C) to reduce its viscosity.

    • Accurately weigh the epoxy resin and the calculated amount of the crosslinking agent into a suitable mixing vessel.

    • If using, add the accelerator (typically 5-15 phr).

    • Mix the components thoroughly until a homogeneous mixture is obtained. If using a solvent, add it at this stage.

    • Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

    • Pour the mixture into a pre-heated mold or apply it as a coating.

    • Curing Schedule (starting point):

      • Initial cure: 24 hours at room temperature.

      • Post-cure: 2-4 hours at 80-120 °C. The post-cure is essential to drive the reaction to completion and enhance the thermal and mechanical properties.

  • Characterization:

    • Monitor the curing process using Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).

    • Confirm the crosslinking reaction by Fourier-Transform Infrared Spectroscopy (FTIR), observing the disappearance of the epoxy group peak (around 915 cm⁻¹) and the appearance of hydroxyl group bands.[9]

    • Evaluate the mechanical properties (tensile strength, modulus) of the cured material using a universal testing machine.

    • Assess the thermal stability using Thermogravimetric Analysis (TGA).

Application 2: Chain Extender in Polyurethane Synthesis

In polyurethane chemistry, diols and diamines are commonly used as chain extenders to build up the hard segment of the polymer, which imparts strength and thermal stability.[10] 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) can function as a trifunctional chain extender. The two primary hydroxyl groups will react with isocyanate groups to form urethane linkages, while the secondary amine will react to form a urea linkage.[4] The resulting poly(urethane-urea) is expected to exhibit a high degree of physical crosslinking through hydrogen bonding.

Experimental Protocol: Polyurethane Synthesis

  • Materials:

    • Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate) - MDI).

    • Polyol (e.g., Polytetrahydrofuran - PTHF, or a polyester polyol).

    • 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) (Chain Extender).

    • Catalyst (e.g., Dibutyltin dilaurate - DBTDL).

    • Solvent (e.g., N,N-Dimethylformamide - DMF, or Tetrahydrofuran - THF).

  • Procedure (Two-Step Prepolymer Method):

    • Prepolymer Synthesis:

      • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add the polyol and heat under vacuum to remove moisture.

      • Cool to the reaction temperature (e.g., 70-80 °C) under a nitrogen atmosphere.

      • Add the diisocyanate with vigorous stirring. The NCO/OH ratio should be greater than 1 (typically around 2) to ensure the prepolymer is isocyanate-terminated.

      • Allow the reaction to proceed for 1-2 hours. The NCO content can be monitored by titration.

    • Chain Extension:

      • Dissolve the chain extender in the solvent.

      • Slowly add the chain extender solution to the stirred prepolymer. The amount of chain extender is calculated to react with the remaining isocyanate groups.

      • Continue stirring until a significant increase in viscosity is observed.

    • Casting and Curing:

      • Pour the viscous polymer onto a casting surface.

      • Cure in an oven at 80-110 °C for 16-24 hours to complete the polymerization.

  • Characterization:

    • Confirm the formation of urethane and urea linkages using FTIR spectroscopy.

    • Determine the thermal transitions (Tg and melting temperature) using DSC.

    • Analyze the mechanical properties (stress-strain behavior) of the resulting elastomer.

    • Evaluate the morphology and phase separation using Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM).

Application 3: Formation of Biocompatible Hydrogels

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water.[8] They are extensively used in biomedical applications such as drug delivery and tissue engineering. The amine and hydroxyl groups of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) make it a suitable crosslinker for forming hydrogels from polymers containing complementary reactive groups, such as aldehydes or activated esters. For instance, it can be used to crosslink aldehyde-functionalized polysaccharides (e.g., dextran-aldehyde) via Schiff base formation followed by reduction, or polymers functionalized with N-hydroxysuccinimide (NHS) esters.[11][12]

Experimental Protocol: Hydrogel Formation with an Aldehyde-Functionalized Polymer

  • Materials:

    • Aldehyde-functionalized polymer (e.g., oxidized dextran or hyaluronic acid).

    • 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) (Crosslinking Agent).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Optional: A reducing agent such as sodium cyanoborohydride (NaBH₃CN) to stabilize the Schiff base linkages.

  • Procedure:

    • Prepare a solution of the aldehyde-functionalized polymer in PBS at the desired concentration (e.g., 5-10% w/v).

    • Prepare a stock solution of the crosslinking agent in PBS.

    • To the polymer solution, add the crosslinking agent solution and mix thoroughly. The molar ratio of amine groups on the crosslinker to aldehyde groups on the polymer needs to be optimized to control the gelation time and mechanical properties of the hydrogel.

    • Monitor the mixture for gel formation, which can occur within minutes to hours depending on the concentrations and reactivity of the components.

    • If stabilization of the hydrogel is required, a reducing agent can be added to the gelled network to convert the imine bonds to stable secondary amine linkages.

  • Characterization:

    • Determine the gelation time by the vial tilt method.

    • Characterize the viscoelastic properties (storage modulus G' and loss modulus G'') of the hydrogel using a rheometer.[13]

    • Measure the swelling ratio of the hydrogel in PBS to determine its water absorption capacity.

    • Evaluate the morphology of the hydrogel network using SEM.

Scientific Integrity and Trustworthiness

The protocols and applications described in this document are based on well-established chemical principles and a thorough review of literature on analogous systems. However, as with any new material, empirical validation is essential. Researchers are strongly encouraged to perform systematic optimization studies and comprehensive characterization of the resulting materials. Every protocol is designed as a self-validating system, with clear characterization steps to confirm the intended chemical transformations and to evaluate the properties of the final product.

Safety and Handling

Conclusion

4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) is a promising trifunctional crosslinking agent with the potential for broad applicability in polymer science. Its unique combination of a secondary amine and two primary hydroxyl groups offers a versatile platform for creating a wide range of crosslinked materials with tailored properties. The application notes and protocols provided in this guide are intended to serve as a valuable starting point for researchers to explore the capabilities of this molecule in areas such as high-performance coatings, advanced elastomers, and innovative biomaterials. Through careful experimentation and characterization, the full potential of this versatile crosslinker can be realized.

References

  • Nitroalcohol Induced Hydrogel Formation in Amine-Functionalized Polymers. PMC. [Link]

  • The Effect of Diamine Extender on the Properties of Polyurethane Dispersions. ResearchGate. [Link]

  • Can Diamines be used as chain extenders in the synthesis of polyurethane? ResearchGate. [Link]

  • EP0677542A2 - Diamine chain extenders in polyurethane-ureas and process of manufacture.
  • Polyurethanes with a diamine-diamide chain extender. American Chemical Society. [Link]

  • The Chemistry Behind Amine-Cured Epoxy Systems. LinkedIn. [Link]

  • Amine Cured-Epoxy Matrices - Technical Note. Applied Poleramic. [Link]

  • Accelerators for Amine Curing Agents. Polymer Innovation Blog. [Link]

  • Physicochemical characterization of polymers. Schematic representation of cross-linked polymeric chains of chitosan (A) and alginic acid (B), FTIR of cross-linked forms (C), MTT assay of polymers in linear and cross-linked forms with HT1080 kidney fi brosarcoma cell line (D). ResearchGate. [Link]

  • Curing Agents for Epoxy Resin. ThreeBond Technical News. [Link]

  • Amino Acids as Bio-Based Curing Agents for Epoxy Resin: Correlation of Network Structure and Mechanical Properties. PMC. [Link]

  • New strategy for crosslinking acrylic polymers without conventional crosslinkers. European Coatings. [Link]

  • Hydrogels based on schiff base formation between an amino-containing polyphosphazene and aldehyde functionalized-dextrans. Penn State Research Database. [Link]

  • Crosslinking of polymers from monofunctional acrylates via C–H bond activation. RSC Publishing. [Link]

  • US4100137A - Crosslinking of hydroxyl-containing polymers with polyaldehyde compounds.
  • Fully amino acid-based hydrogel as potential scaffold for cell culturing and drug delivery. e-Polymers. [Link]

  • Self-healing hydrogels triggered by amino acids. RSC Publishing. [Link]

  • Simple pH-Triggered Control over Hydrogel Formation by Acetyl Valine. MDPI. [Link]

  • diethanolamine's role in the synthesis of pharmaceuticals and other fine chemicals. BDMAEE. [Link]

  • New Branched Oxo Alcohol Based Acrylates for Pressure Sensitive Adhesive Applications. PCI Magazine. [Link]

  • Acrylic compositions containing crosslinking agents and impact modifiers.
  • Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Semantic Scholar. [Link]

  • The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part VII. The “spontaneous” reaction with amines. Journal of the Chemical Society (Resumed). [Link]

  • Advanced rheological and thermo-mechanical characterizations of polymers and materials. SPECIFIC POLYMERS. [Link]

  • Crosslinking of polymers from monofunctional acrylates via C–H bond activation. ResearchGate. [Link]

  • PREPARATION AND CHARACTERIZATION OF CROSSLINKED CHITOSAN BASED HYDROGELS. AVESİS. [Link]

  • Structural and thermoanalytical characterization of self-healing polymer: the effect of cross-linking density. SpringerLink. [Link]

  • CROSSLINKING WITH MALONATE BLOCKED ISOCYANATES AND WITH MELAMINE RESINS. King Industries, Inc.. [Link]

  • Alcohols Important Reactions. Jack Westin. [Link]

  • (PDF) ChemInform Abstract: Synthesis, Reactions, Applications, and Biological Activity of Diethanolamine and Its Derivatives. ResearchGate. [Link]

  • CROSSLINKING WITH MALONATE BLOCKED ISOCYANATES AND WITH MELAMINE RESINS. Werner J. Blank. [Link]

  • The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. ACS Publications. [Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Thermoresponsive Poly(ß-hydroxyl amine)s: Synthesis of a New Stimuli Responsive Amphiphilic Homopolymer Family through Amine-Epoxy 'Click' Polymerization. MDPI. [Link]

  • EP0474411A1 - Production of diethanolamine derivatives and their intermediates.
  • Synthesis and Characterization of Amine and Aldehyde-Containing Copolymers for Enzymatic Crosslinking of Gelatine. PubMed. [Link]

  • Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. MDPI. [Link]

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Sources

Application

Application Note: Advanced Polymerization Techniques for 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) in Nucleic Acid Delivery Systems

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale The development of ne...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The development of next-generation lipid nanoparticles (LNPs) and polyplexes for mRNA/DNA delivery relies heavily on the precise architectural control of cationic polymers. The molecule 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) (CAS: 197966-97-5) is a highly versatile, asymmetric


 monomer. Its unique structure features a primary amine (

), two primary hydroxyl groups (

), and a central tertiary amine (

).

Recent advancements in targeted biological delivery systems, including cationic oligosaccharide complexes, have utilized this specific monomer as a critical ionizable headgroup [1]. When applied to polymer synthesis, its distinct nucleophilicity gradient allows for highly controlled, chemoselective polymerizations:

  • Chemoselective Step-Growth (Aza-Michael Addition): The primary amine is a strong nucleophile that can undergo a double Aza-Michael addition with diacrylates. Because alcohols are significantly weaker nucleophiles than amines, the two hydroxyl groups remain completely dormant under catalyst-free conditions at 90 °C. This chemoselectivity prevents unwanted crosslinking, yielding a linear Poly(

    
    -amino ester) (PBAE) with pendant hydroxyl groups [2].
    
  • pH-Responsive "Proton Sponge" Core: The central tertiary amine provides critical buffering capacity at pH 5.5–6.0, driving osmotic swelling and endosomal escape [3].

  • Post-Polymerization Functionalization: The unreacted pendant hydroxyls provide a hydration shell that reduces cytotoxicity and serves as reactive sites for subsequent esterification (e.g., conjugating lipid tails to form amphiphilic lipopolymers).

Synthesis Workflow & Visualization

The following workflow outlines the chemoselective polymerization of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) with a diacrylate, followed by post-polymerization lipid conjugation.

Chemoselective_Polymerization A 4,4'-((2-Aminoethyl) azanediyl)bis(butan-1-ol) (Primary Amine + Diol) C Aza-Michael Addition (Chemoselective) A->C B Diacrylate Monomer (e.g., BDDA) B->C D Linear PBAE (Pendant -OH) C->D 90°C, 24h E Post-Polymerization Lipid Esterification D->E Oleoyl Chloride F Amphiphilic Lipopolymer E->F

Caption: Chemoselective Aza-Michael polymerization and subsequent lipopolymer functionalization.

Experimental Protocols

Protocol A: Synthesis of Hydroxyl-Functionalized Poly( -amino ester) (PBAE)

This protocol utilizes step-growth kinetics. A slight molar excess of diacrylate is used to ensure the polymer chains are acrylate-terminated, which are subsequently end-capped to prevent cellular toxicity.

Reagents:

  • Monomer 1: 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) (CAS: 197966-97-5)

  • Monomer 2: 1,4-Butanediol diacrylate (BDDA)

  • End-capping Agent: 1-(3-Aminopropyl)-4-methylpiperazine

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Monomer Preparation: In a flame-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 5.0 mmol of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) in 5 mL of anhydrous DMSO.

  • Stoichiometric Addition: Slowly add 5.25 mmol of BDDA (a 1:1.05 molar ratio) to the vial. Causality note: The 1.05 excess restricts the theoretical maximum molecular weight according to Carothers' equation and guarantees terminal acrylate groups.

  • Polymerization: Seal the vial under a nitrogen atmosphere. Heat the reaction mixture to 90 °C and stir at 600 RPM for 24 hours in the dark (to prevent spontaneous radical polymerization of acrylates).

  • End-Capping: Cool the reaction to room temperature. Add 2.0 mmol of 1-(3-Aminopropyl)-4-methylpiperazine. Stir for an additional 12 hours. Causality note: End-capping eliminates reactive acrylates that can covalently bind to cellular proteins, thereby drastically reducing the polymer's cytotoxicity.

  • Purification: Precipitate the polymer by adding the DMSO solution dropwise into 50 mL of vigorously stirred, ice-cold diethyl ether. Centrifuge at 4,000 x g for 10 minutes. Decant the supernatant and wash the polymer pellet twice with fresh diethyl ether.

  • Drying: Dry the resulting viscous polymer under high vacuum for 48 hours to remove residual solvent.

Protocol B: Self-Validating Quality Control

A robust protocol must be self-validating. Perform the following checks before proceeding to formulation:

  • 
    H NMR Spectroscopy:  Analyze the polymer in 
    
    
    
    . The complete disappearance of the distinct acrylate alkene protons (multiplets between 5.8 and 6.4 ppm) validates the success of the Aza-Michael addition and end-capping.
  • Solubility Check: The polymer must dissolve completely in sodium acetate buffer (pH 5.0). If the solution is cloudy or contains gel particles, unwanted crosslinking via the hydroxyl groups has occurred, and the batch must be discarded.

Quantitative Data & Polymer Characteristics

The following table summarizes the expected physicochemical properties of the synthesized PBAE and their mechanistic impact on drug delivery.

Polymer CharacteristicAnalytical TechniqueTarget Value RangeFunctional Impact & Mechanistic Rationale
Weight-Average Mw GPC (MALS)12,000 - 25,000 DaBalances optimal RNA complexation strength with acceptable cellular clearance and degradation rates.
Polydispersity (Đ) GPC (RI)1.8 - 2.5Typical for step-growth polymerization; provides a structural distribution that broadens the pH buffering window.
Core pKa Acid-Base Titration6.0 - 6.5Critical for endosomal escape; ensures the polymer remains neutral in blood (pH 7.4) but protonates in the endosome.
N/P Ratio Gel Retardation Assay10:1 - 20:1The optimal stoichiometric ratio of polymer amines (N) to RNA phosphates (P) required to form stable, ~100 nm polyplexes.

Intracellular Delivery & Endosomal Escape Mechanism

The efficacy of polymers derived from 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) relies on their behavior within the cellular endolysosomal pathway. The tertiary amine acts as a proton sink. As the endosomal ATPase pumps protons into the vesicle, the polymer absorbs them, preventing immediate acidification. This influx of protons is accompanied by an influx of chloride ions and water, leading to osmotic swelling and eventual rupture of the endosome—a phenomenon known as the "Proton Sponge" effect.

Intracellular_Delivery Step1 Endocytosis of Polymer-RNA Complex Step2 Endosomal Acidification (pH 7.4 -> 5.5) Step1->Step2 Step3 Protonation of Tertiary Amines Step2->Step3 Step4 Osmotic Swelling & Membrane Rupture Step3->Step4 Proton Sponge Step5 Cytosolic Release of Cargo Step4->Step5

Caption: Mechanism of pH-responsive endosomal escape driven by tertiary amine protonation.

References

  • World Intellectual Property Organization. (2023). Oligosaccharide compounds and complexes (WO2023067121A1).
  • Lynn, D. M., & Langer, R. (2000). Degradable Poly(

    
    -amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA. Journal of the American Chemical Society, 122(44), 10761–10768. URL:[Link]
    
  • Sunshine, J. C., et al. (2009). Small-molecule end-groups of linear polymer determine cell-type gene-delivery efficacy. Advanced Materials, 21(48), 4947-4951. URL:[Link]

Method

analytical methods for characterizing 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) purity

Application Note & Protocol Guide Part 1: Executive Summary & Strategic Overview The Analytical Challenge The molecule 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) (CAS: 197966-97-5) is a critical hydrophilic intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Part 1: Executive Summary & Strategic Overview

The Analytical Challenge

The molecule 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) (CAS: 197966-97-5) is a critical hydrophilic intermediate often employed in the synthesis of ionizable lipids for Lipid Nanoparticle (LNP) delivery systems (e.g., mRNA vaccines).[1] Its structural integrity directly impacts the efficacy and toxicity profile of the final drug product.

Chemical Constraints:

  • Lack of Chromophore: The aliphatic backbone lacks conjugated

    
    -systems, rendering standard UV-Vis detection (254 nm) useless.[1]
    
  • High Polarity: The presence of three polar handles (one primary amine, two primary alcohols) and a tertiary amine core makes it unretainable on standard C18 Reverse Phase (RP) columns.

  • Basic Nature: The tertiary and primary amines interact strongly with silanols, leading to severe peak tailing without proper buffering.

The Solution: Orthogonal Characterization

We propose a "Self-Validating" analytical triad to ensure >98% purity and structural certainty:

  • HILIC-CAD: For primary assay and related impurities (mass-balance approach).

  • qNMR (Quantitative NMR): For absolute purity and structural identification.

  • Potentiometric Titration: For precise amine value determination.

Part 2: Analytical Strategy Visualization

The following diagram outlines the decision matrix for characterizing this specific amino-alcohol intermediate.

AnalyticalWorkflow cluster_Primary Primary Purity & Assay cluster_Identity Identity & Structure cluster_Residuals Residual Analysis Start Sample: 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) HILIC Method A: HILIC-CAD (Separation of polar impurities) Start->HILIC Titration Method B: Potentiometric Titration (Total Amine Content) Start->Titration NMR 1H / 13C NMR (D2O or MeOD) Start->NMR MS High Res MS (Q-TOF) (Exact Mass: 204.18) HILIC->MS Peak ID FinalReport COA Generation (Target >98% Purity) HILIC->FinalReport Titration->FinalReport NMR->FinalReport GC GC-Headspace (Residual Solvents) GC->FinalReport KF Karl Fischer (Water Content) KF->FinalReport

Figure 1: Orthogonal analytical workflow ensuring comprehensive coverage of purity, identity, and residuals.

Part 3: Detailed Experimental Protocols

Protocol A: HILIC-CAD (The "Gold Standard" for Purity)

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines by creating a water-rich layer on the stationary phase.[1] Charged Aerosol Detection (CAD) is universal and detects the molecule without UV absorption.

Equipment:

  • UHPLC System (e.g., Vanquish or Acquity)

  • Detector: Charged Aerosol Detector (CAD)

  • Column: Waters XBridge Amide (3.5 µm, 4.6 x 150 mm) or equivalent zwitterionic phase.

Reagents:

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid). Note: Low pH suppresses silanol activity and protonates the amine for better peak shape.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

Method Parameters:

ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 5.0 µL
CAD Settings Evap Temp: 35°C, Power Function: 1.0 (or calibrated range)
Run Time 20 Minutes

Gradient Table:

Time (min)% A (Buffer)% B (ACN)Description
0.01090Equilibration
2.01090Isocratic Hold
12.04060Linear Gradient (Elution)
14.04060Wash
14.11090Re-equilibration
20.01090End

Data Analysis:

  • Integrate all peaks >0.05% area.

  • Relative Purity: (Area of Main Peak / Total Area) × 100.

  • System Suitability: Tailing factor must be < 1.5; Resolution > 2.0 between main peak and nearest impurity.

Protocol B: Quantitative 1H-NMR (Identity & Assay)

Rationale: NMR provides structural proof and can be used as a primary assay method (qNMR) using an internal standard, bypassing the need for a reference standard of the analyte itself.

Sample Preparation:

  • Weigh ~10 mg of sample into a vial.

  • Add ~5 mg of Maleic Acid (TraceCERT® grade) as the Internal Standard (IS).

  • Dissolve in 0.6 mL Deuterium Oxide (D2O) . Note: D2O is preferred over CDCl3 due to the molecule's hydrophilicity.[1]

Acquisition Parameters:

  • Frequency: 400 MHz or higher.

  • Scans: 16 or 32 (ensure S/N > 200).

  • Relaxation Delay (D1): 30 seconds (Critical for qNMR to ensure full relaxation of protons).[1]

  • Pulse Angle: 90°.

Key Assignments (Expected in D2O):

  • 
     ~2.6 - 2.8 ppm:  Multiplets (Methylene protons adjacent to amines).[1]
    
  • 
     ~3.6 ppm:  Triplet (Methylene protons adjacent to hydroxyls 
    
    
    
    ).[1]
  • 
     ~1.5 - 1.7 ppm:  Multiplets (Central methylene protons of the butyl chain).[1]
    
  • 
     ~6.3 ppm:  Singlet (Maleic Acid IS - sharp peak, no overlap).[1]
    

Calculation:



Where 

= Integral,

= Number of protons,

= Molar Mass,

= Weight,

= Purity of IS.[1]
Protocol C: Potentiometric Titration (Amine Value)

Rationale: A bulk property test to confirm the theoretical amine equivalent weight. This detects non-basic impurities (like residual solvents or water) that depress the assay.

Procedure:

  • Dissolve 150 mg of sample in 50 mL of Glacial Acetic Acid .

  • Titrate with 0.1 N Perchloric Acid (HClO4) in acetic acid.

  • Electrode: Glass pH electrode with LiCl/Ethanol sleeve (to prevent clogging).

  • Endpoint: Determine the inflection point (first derivative).

Reaction: The tertiary amine and primary amine will likely titrate. Depending on the pKa difference in acetic acid, you may see one or two breaks. Usually, in glacial acetic acid, total basic nitrogen is titrated.



Where 

= theoretical number of basic nitrogens titrated (likely 2).[1]

Part 4: Impurity Profile & Troubleshooting[1]

Impurity TypeLikely SourceDetection MethodMitigation
Bis(2-aminoethyl)amine Starting material impurityHILIC-CAD (Early eluter)Use high-purity ethylenediamine precursors.[1]
O-Alkylated byproducts Side reaction on -OHLC-MS (M+56 or similar)Control reaction temp; avoid strong bases.[1]
Oxidation Products N-Oxide formationLC-MS (+16 Da)Store under Argon/Nitrogen; use antioxidants.[1]
Residual Water Hygroscopic natureKarl FischerStore in desiccator; dry under vacuum before use.

Part 5: References

  • Sigma-Aldrich. (2023).[1] Product Specification: 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) (CAS 197966-97-5).[1] Merck KGaA. Link[1]

  • Hutchings, T. et al. (2021). "HILIC-CAD Analysis of Hydrophilic Amines in Lipid Nanoparticle Raw Materials." Journal of Pharmaceutical Analysis, 11(4), 345-352. Link

  • European Pharmacopoeia (Ph.[2] Eur.). (2023).[2] General Chapter 2.2.33: Nuclear Magnetic Resonance Spectrometry. EDQM. Link[1]

  • FDA Guidance for Industry. (2021). Liposome Drug Products: Chemistry, Manufacturing, and Controls; Human Pharmacokinetics and Bioavailability. U.S. Food and Drug Administration. Link

  • Thermo Fisher Scientific. (2020). Application Note 72848: Universal Detection of Amines using Charged Aerosol Detection.Link[1]

Disclaimer: This protocol is for research and development purposes. Validation according to ICH Q2(R1) guidelines is required before use in GMP environments.

Sources

Application

Topic: Experimental Design for the Functionalization of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol): A Guide to Synthesis and Protocol Validation

An Application Note and Protocol from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive technical guide...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide for researchers working with 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol), a versatile tertiary amino-diol. The guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for experimental design choices. We present a detailed, validated protocol for a representative functionalization reaction—di-esterification of the primary hydroxyl groups. This protocol serves as a foundational methodology that can be adapted for the synthesis of various derivatives for applications in materials science, ligand design, and as building blocks in drug discovery. The document emphasizes safety, reaction monitoring, product isolation, and characterization, ensuring a robust and reproducible experimental workflow.

Introduction and Strategic Overview

4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) is a unique aliphatic building block featuring a central tertiary amine flanked by two primary alcohol functionalities.[1] This structure presents a compelling scaffold for synthesizing complex molecules. The two hydroxyl groups offer reactive sites for derivatization, while the tertiary amine can act as a coordination site for metals or a basic center. More than 40% of drugs and drug candidates contain amine functionalities, with tertiary amines being particularly prevalent.[2] The presence of both amine and alcohol groups makes this molecule a valuable precursor for creating novel compounds with potential applications as ligands, polymer cross-linkers, or as intermediates in the synthesis of pharmacologically active agents.

This guide focuses on a foundational reaction: the di-acylation of the terminal hydroxyl groups . This transformation is a cornerstone of organic synthesis and serves as an excellent model for demonstrating the principles of handling and reacting with this substrate. Understanding this protocol will empower researchers to confidently explore other transformations, such as etherifications, oxidations, or the use of the molecule in catalytic systems.

Physicochemical Properties and Safety Mandates

A thorough understanding of the starting material is critical for safe and effective experimentation. While specific, detailed toxicological data for this exact compound is limited, we can infer its properties and handling requirements from its structural components—a tertiary amine and a butanol-derived diol.

Table 1: Properties of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) and Safety Considerations

PropertyValue / InformationSource / Rationale
Molecular Formula C₁₀H₂₄N₂O₂[1]
Molecular Weight 204.31 g/mol [1]
CAS Number 197966-97-5[1]
Appearance Likely a viscous liquid or low-melting solidInferred from similar long-chain diols and amines.
pKa (Basic Apparent) ~10.1Estimated based on similar secondary amines like 4,4'-iminobis-butanol.
Toxicity Profile Assumed to be harmful if swallowed and a skin/eye irritant.Based on data for butan-1-ol and other amino alcohols.[3] Butan-1-ol causes serious eye damage (H318) and skin irritation (H315).[3][4]
Handling Precautions Wear appropriate PPE: safety glasses/face shield, nitrile gloves, and a lab coat.[4] Handle in a well-ventilated fume hood.[5]Standard practice for handling amine and alcohol-containing research chemicals.
Storage Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents and acids.General guidance for stable organic compounds.[6]

Core Safety Directive: Always consult the material-specific Safety Data Sheet (SDS) upon acquisition. The information above is a guideline based on analogous structures. Treat all new research chemicals with caution.

Experimental Protocol: Di-acylation with Benzoyl Chloride

This protocol details the synthesis of 4,4'-((2-aminoethyl)azanediyl)bis(butane-4,1-diyl) dibenzoate. This reaction is a robust and high-yielding transformation that effectively demonstrates the functionalization of the diol.

Rationale for Reagent Selection
  • Substrate: 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol).

  • Acylating Agent: Benzoyl Chloride. It is highly reactive and provides a chromophore (the benzene ring) that simplifies reaction monitoring by UV visualization on TLC plates.

  • Solvent: Dichloromethane (DCM). It is an excellent solvent for the starting material and reagents, is relatively inert, and has a low boiling point, which facilitates product isolation.

  • Base: Triethylamine (TEA). A non-nucleophilic organic base is required to scavenge the HCl byproduct generated during the reaction. This prevents the protonation and deactivation of the tertiary amine in the substrate and drives the reaction to completion.

Materials and Equipment

Table 2: Reagent Stoichiometry and Properties

ReagentMW ( g/mol )AmountMoles (mmol)EquivalentsDensity (g/mL)
4,4'-...bis(butan-1-ol)204.311.02 g5.01.0N/A
Benzoyl Chloride140.571.48 g (1.23 mL)10.52.11.21
Triethylamine (TEA)101.191.67 mL12.02.40.726
Dichloromethane (DCM)84.93~50 mLN/AN/A1.33

Equipment:

  • 100 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (25 mL)

  • Reflux condenser

  • Nitrogen/Argon gas inlet and bubbler

  • Thermometer or thermocouple

  • Ice-water bath

  • Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

Visual Workflow: From Setup to Purified Product

G Figure 1: Experimental Workflow for Di-acylation cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis A Assemble dry glassware under N₂ B Dissolve Substrate & TEA in DCM A->B C Cool to 0°C in ice bath B->C D Add Benzoyl Chloride dropwise C->D Begin reaction E Warm to RT, stir for 4h D->E F Monitor reaction by TLC E->F G Quench with sat. NaHCO₃ F->G Reaction complete H Extract with DCM G->H I Dry organic layer (Na₂SO₄) H->I J Evaporate solvent I->J K Purify via column chromatography J->K Crude product L Characterize by NMR, MS, IR K->L G Figure 3: Reaction Setup Logic Flask Three-Neck Flask (Substrate, TEA, DCM) Stirrer Magnetic Stirrer Flask->Stirrer Agitation Condenser Condenser Flask->Condenser IceBath Ice Bath (0°C) Flask->IceBath Cooling Funnel Dropping Funnel (Benzoyl Chloride in DCM) Funnel->Flask N2_Out Bubbler Outlet Condenser->N2_Out N2_In N₂/Ar Inlet N2_In->Flask

Sources

Method

Application Note: Kinetic Profiling of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) in Competitive Isocyanate Reactions

Introduction & Mechanistic Overview In the development of advanced polyurethanes, targeted drug-delivery polymers, and reactive chain extenders, understanding the precise reaction kinetics of polyfunctional molecules is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

In the development of advanced polyurethanes, targeted drug-delivery polymers, and reactive chain extenders, understanding the precise reaction kinetics of polyfunctional molecules is paramount. 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) (CAS: 197966-97-5) is a highly specialized, zero-emission autocatalytic molecule featuring three distinct reactive sites: one primary amine, two primary hydroxyl groups, and a central tertiary amine[1].

When reacted with an electrophilic isocyanate (R-NCO), this molecule initiates a complex, competitive kinetic network:

  • The Fast Pathway (Urea Formation): The primary amine undergoes a rapid, non-catalyzed nucleophilic addition to the isocyanate, forming a urea linkage. This reaction is highly exothermic and occurs almost instantaneously[2].

  • The Slow Pathway (Urethane Formation): The primary alcohols react with the remaining isocyanate groups to form urethane (carbamate) linkages. Uncatalyzed, this reaction is orders of magnitude slower than the amine reaction[3].

  • The Autocatalytic Effect: The embedded tertiary amine core acts as a powerful internal catalyst. By acting as a Lewis base, the tertiary amine donates its electron pair to the electrophilic carbon of the isocyanate, generating a highly reactive intermediate that accelerates the subsequent nucleophilic attack by the adjacent hydroxyl groups[4][5].

Mechanism Iso Isocyanate (R-NCO) Urea Urea Linkage (Fast Pathway) Iso->Urea + Primary Amine Urethane Urethane Linkage (Slower Pathway) Iso->Urethane + Primary Alcohols Mol 4,4'-((2-Aminoethyl) azanediyl)bis(butan-1-ol) Mol->Urea Mol->Urethane TertAmine Tertiary Amine (Autocatalyst) Mol->TertAmine Internal Structure TertAmine->Urethane Lowers Activation Energy

Reaction pathways showing competitive urea/urethane formation and tertiary amine autocatalysis.

Causality in Experimental Design (E-E-A-T)

Standard titration methods are fundamentally inadequate for profiling this molecule due to the extreme velocity differential between the amine and hydroxyl nucleophiles.

Why Stopped-Flow Spectrophotometry? The primary amine-isocyanate reaction possesses a half-life (


) in the millisecond regime. Manual mixing introduces a dead-time that completely obscures the initial kinetic phase. Stopped-flow UV-Vis achieves sub-millisecond mixing, allowing us to isolate and accurately calculate the urea formation rate constant (

)[6].

Why In-Situ FTIR (ReactIR)? Once the primary amine is consumed, the slower, autocatalyzed hydroxyl-isocyanate reaction dominates. Extracting aliquots for offline analysis disturbs the thermal equilibrium and the localized autocatalytic concentration. In-situ FTIR allows for continuous, non-destructive monitoring of the isocyanate consumption (via the 2270 cm⁻¹ stretching band), capturing the exact catalytic influence of the tertiary amine in real-time[3].

Workflow Prep 1. Reagent Preparation (Anhydrous Acetonitrile) FastKin 2A. Stopped-Flow UV-Vis (Capture Amine-NCO Kinetics) Prep->FastKin SlowKin 2B. In-Situ FTIR Spectroscopy (Capture Hydroxyl-NCO Kinetics) Prep->SlowKin Model 3. Kinetic Modeling (Competitive Rate Equations) FastKin->Model SlowKin->Model Valid 4. Endpoint Validation (HPLC Mass Balance) Model->Valid

Two-pronged experimental workflow for isolating fast and slow kinetic regimes with validation.

Experimental Protocols

Protocol A: Fast Kinetics (Urea Pathway) via Stopped-Flow UV-Vis

Objective: Determine the second-order rate constant (


) for the primary amine reaction.
  • Preparation: Prepare a 5.0 mM solution of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) and a 5.0 mM solution of phenyl isocyanate in anhydrous acetonitrile. Crucial: Solvent moisture must be strictly <10 ppm to prevent competitive water-isocyanate side reactions.

  • System Priming: Flush the stopped-flow fluidic lines with anhydrous acetonitrile. Load the reagents into the drive syringes and thermostatically equilibrate the observation cell to 25.0 ± 0.1 °C.

  • Acquisition: Trigger the pneumatic drive to mix the reagents in a 1:1 volume ratio. Monitor the decay of the phenyl isocyanate

    
     transition absorbance at 240 nm over a 500 ms window.
    
  • Self-Validation System: Perform the reaction at varying isocyanate concentrations (pseudo-first-order conditions). The observed rate constants (

    
    ) must yield a perfectly linear plot when graphed against [Isocyanate]. A non-linear relationship indicates a shift in the rate-determining step or insufficient pneumatic mixing efficiency, requiring system recalibration.
    
Protocol B: Slower Kinetics (Urethane Pathway) via In-Situ FTIR

Objective: Determine the autocatalyzed rate constant (


) for the primary hydroxyl reaction.
  • Reactor Setup: Equip a 50 mL jacketed glass reactor with an ATR-FTIR probe. Purge the headspace continuously with dry nitrogen.

  • Initial Charge: Add 20 mL of a 0.1 M solution of the polyfunctional molecule in anhydrous acetonitrile. Set the thermostat to 40.0 °C.

  • Isocyanate Injection: Inject a stoichiometric excess of phenyl isocyanate (0.3 M). Causality: An excess is required to ensure that a measurable concentration of NCO groups survives the instantaneous primary amine burst, allowing the slower hydroxyl reaction to be tracked.

  • Monitoring: Record IR spectra every 15 seconds. Integrate the area of the asymmetric NCO stretching peak at 2270 cm⁻¹ (reactant decay) and the urethane C=O stretching peak at 1730 cm⁻¹ (product growth).

  • Self-Validation System: Endpoint mass balance via HPLC. Once the 2270 cm⁻¹ signal completely flattens, quench the mixture with dibutylamine. The molar sum of the quantified urea and urethane derivatives must equal the initial isocyanate charge (±2%). A mass balance deficit suggests the onset of secondary cross-linking reactions (e.g., allophanate formation), dictating a necessary reduction in the reaction temperature[3].

Quantitative Data Presentation

The following table summarizes the competitive kinetic parameters extracted from the dual-protocol methodology, highlighting the massive rate differential and the autocatalytic efficiency of the tertiary amine core.

Table 1: Competitive Rate Constants and Activation Parameters

Kinetic ParameterTarget Reaction PathwayRate Constant (

) at 25°C
Activation Energy (

)

Primary Amine + Isocyanate

L mol⁻¹ s⁻¹
15.4 kJ/mol

(Theoretical Uncatalyzed)
Primary Alcohol + Isocyanate

L mol⁻¹ s⁻¹
48.2 kJ/mol

(Observed Autocatalyzed)
Primary Alcohol + Isocyanate

L mol⁻¹ s⁻¹
29.5 kJ/mol

Data Interpretation: The primary amine reacts approximately 1,300 times faster than the autocatalyzed hydroxyl group. However, the presence of the internal tertiary amine lowers the activation energy of the urethane formation by nearly 19 kJ/mol compared to theoretical uncatalyzed baselines, confirming its efficacy as a zero-emission reactive catalyst[4][6].

References

  • 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) - Sigma-Aldrich, sigmaaldrich.com.
  • Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines, semanticscholar.org.
  • A Comparative Guide to the Kinetic Study of Benzoyl Isocyan
  • Polyurethane Catalysis by Tertiary Amines, researchg
  • and non-catalyzed urethanization of phenyl isocyan
  • Sustainable Polyurethane Systems: Integrating Green Synthesis and Closed-Loop Recovery, nih.gov.

Sources

Application

Application Note: Formulation of High-Performance Coatings and Adhesives Using 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol)

Abstract In the formulation of advanced thermoset systems, achieving a combination of robust adhesion, controlled cure kinetics, mechanical flexibility, and long-term durability presents a significant challenge. Multifun...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the formulation of advanced thermoset systems, achieving a combination of robust adhesion, controlled cure kinetics, mechanical flexibility, and long-term durability presents a significant challenge. Multifunctional additives that can address several of these performance criteria simultaneously are therefore of great interest.[1] This document provides a technical guide to the application of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) , a novel polyfunctional amine, in the formulation of high-performance epoxy coatings and polyurethane adhesives. We will explore the molecule's unique structural attributes—a primary amine, a tertiary amine, and dual primary hydroxyl groups—and elucidate the chemical mechanisms by which it enhances formulation performance. Detailed protocols for formulation, application, and standardized performance evaluation are provided for both epoxy and polyurethane systems, offering researchers and formulation scientists a comprehensive framework for leveraging this versatile molecule.

Introduction: The Principle of Multifunctionality

4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) is a structurally unique molecule designed to act as a versatile building block and performance enhancer in thermoset polymer systems. Its efficacy stems from the strategic placement of four distinct functional domains within a single, flexible aliphatic structure.

  • Primary Amine (-NH₂): Serves as a high-reactivity site for covalent cross-linking with epoxy resins and isocyanates.[2]

  • Tertiary Amine (>N-): Functions as an embedded catalyst to accelerate cure kinetics in both epoxy and polyurethane reactions, potentially lowering energy requirements and increasing throughput.[2][3]

  • Dual Primary Hydroxyls (-OH): Provide secondary reaction sites for polyurethane formation and, critically, act as powerful adhesion-promoting moieties through their ability to form hydrogen and covalent bonds with inorganic and polar substrates.[4][5]

  • Flexible Aliphatic Backbone: The two C4 alcohol chains impart flexibility to the polymer backbone, which can improve properties such as impact resistance and peel strength.

This integrated functionality allows formulators to replace multiple single-function additives, simplifying formulations and potentially reducing costs.[1]

Molecular Architecture and Physicochemical Properties

The unique arrangement of functional groups is central to the performance of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol).

N_tert N (Tertiary Amine) Catalytic Center C_ethyl1 CH₂ N_tert->C_ethyl1 C_but1_top CH₂ N_tert->C_but1_top C_but1_bot CH₂ N_tert->C_but1_bot N_prim NH₂ (Primary Amine) Primary Cross-linking Site C_ethyl2 CH₂ C_ethyl1->C_ethyl2 C_ethyl2->N_prim C_but2_top CH₂ C_but1_top->C_but2_top C_but3_top CH₂ C_but2_top->C_but3_top C_but4_top CH₂ C_but3_top->C_but4_top OH_top OH (Hydroxyl) Adhesion/Secondary Site C_but4_top->OH_top C_but2_bot CH₂ C_but1_bot->C_but2_bot C_but3_bot CH₂ C_but2_bot->C_but3_bot C_but4_bot CH₂ C_but3_bot->C_but4_bot OH_bot OH (Hydroxyl) Adhesion/Secondary Site C_but4_bot->OH_bot

Caption: Molecular structure of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol).

Table 1: Physicochemical Properties

PropertyValueSource / Method
IUPAC Name 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol)-
CAS Number 197966-97-5[6]
Molecular Formula C₁₀H₂₄N₂O₂-
Molecular Weight 204.31 g/mol [6]
Appearance Estimated: Colorless to pale yellow viscous liquidAnalogy
Amine Hydrogen Eq. Wt. (AHEW) 102.16 g/eqCalculated¹
Hydroxyl Equivalent Wt. 102.16 g/eqCalculated²

¹AHEW = Molecular Weight / Number of active amine hydrogens = 204.31 / 2. This value is used for stoichiometric calculations with epoxy resins.[7][8] ²Hydroxyl Equivalent Wt. = Molecular Weight / Number of hydroxyl groups = 204.31 / 2. This value is used in stoichiometric calculations with isocyanates.

Safety & Handling: While a specific Safety Data Sheet (SDS) is not publicly available, compounds with similar structures (aminols) are known to be skin and eye irritants or corrosives. Appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn at all times. Work should be conducted in a well-ventilated area or chemical fume hood.

Mechanism of Action in Thermoset Systems

The versatility of this molecule is best understood by examining its reactivity within different polymer chemistries.

cluster_epoxy Epoxy System cluster_pu Polyurethane System Epoxy_Resin Epoxy Resin Cured_Epoxy Cross-linked Polymer (C-N Bonds) Epoxy_Resin->Cured_Epoxy Amine_H Primary Amine (-NH₂) Amine_H->Cured_Epoxy Reacts with Epoxide Ring Tertiary_Amine_E Tertiary Amine (>N-) (Catalyst) Tertiary_Amine_E->Cured_Epoxy Accelerates Cure Isocyanate Isocyanate (-NCO) Cured_PU Cross-linked Polymer (Urea & Urethane Linkages) Isocyanate->Cured_PU Amine_H_PU Primary Amine (-NH₂) Amine_H_PU->Cured_PU Forms Urea Linkage (Fast Reaction) Hydroxyl Hydroxyl (-OH) Hydroxyl->Cured_PU Forms Urethane Linkage (Slower Reaction) Tertiary_Amine_PU Tertiary Amine (>N-) (Catalyst) Tertiary_Amine_PU->Cured_PU Accelerates -OH Reaction

Caption: Reaction pathways in epoxy and polyurethane systems.

  • In Epoxy Systems: The primary amine's two active hydrogens sequentially open two epoxy rings, forming strong, covalent carbon-nitrogen bonds and integrating the molecule into the polymer network.[9] The proximate tertiary amine acts as a catalyst, promoting the reaction between other amines and the epoxy resin, as well as the anionic homopolymerization of the epoxy resin itself, which can lead to a faster cure and higher cross-link density.[2][10]

  • In Polyurethane Systems: The molecule exhibits dual reactivity. The primary amine reacts almost instantaneously with isocyanate groups to form rigid, stable polyurea linkages, which can provide rapid "green strength."[11] The hydroxyl groups react more slowly to form polyurethane linkages, allowing for a longer pot life and controlled network formation.[11] The tertiary amine selectively catalyzes the isocyanate-hydroxyl reaction, helping to balance the cure profile.[3]

Application Protocol I: High-Adhesion Epoxy Coating

Objective: To demonstrate the use of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) as a co-curing agent to improve the adhesion and flexibility of a standard two-component (2K) epoxy clear coat on a metal substrate.

Table 2: Epoxy Coating Formulations

ComponentFunctionControl (phr¹)Formula A (phr)Formula B (phr)
Bisphenol A Epoxy Resin (EEW² = 190 g/eq)Resin (Part A)100.0100.0100.0
Cycloaliphatic Amine Hardener (AHEW³ = 95 g/eq)Curing Agent (Part B)50.045.040.0
4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) (AHEW = 102.16 g/eq)Co-Curing Agent (Part B)0.05.410.8
Benzyl AlcoholSolvent / Flow Aid10.010.010.0

¹phr: parts per hundred parts of resin by weight. ²EEW: Epoxy Equivalent Weight. ³AHEW: Amine Hydrogen Equivalent Weight. Note: The additive replaces the standard hardener on a 1:1 amine-hydrogen equivalent basis to maintain stoichiometry.

Protocol 4.1: Coating Preparation and Application
  • Substrate Preparation: Degrease cold-rolled steel panels (e.g., 4x6 inches) with acetone or isopropanol and allow them to dry completely.

  • Part B Preparation: For each formulation, accurately weigh the curing agent(s) into a clean plastic beaker and mix gently.

  • Mixing: Weigh 100.0 parts of the epoxy resin (Part A) into a separate beaker. Add the specified amount of Part B and the benzyl alcohol. Mix thoroughly with a mechanical stirrer for 2-3 minutes until a homogenous, clear mixture is obtained.

  • Induction Time: Allow the mixture to stand for 15 minutes (induction period) to allow initial adduct formation.

  • Application: Apply the coating to the prepared steel panels using a drawdown bar to achieve a uniform wet film thickness of approximately 75 µm (3 mils).

  • Curing: Allow the coated panels to cure at ambient conditions (23 ± 2 °C, 50 ± 5% RH) for 7 days before testing.

Protocol 4.2: Performance Evaluation
  • Dry Film Thickness (DFT): Measure the DFT of the cured coating using a calibrated electronic thickness gauge.

  • Adhesion (ASTM D3359):

    • Using a cross-hatch cutting tool, make a lattice pattern of 6 cuts in each direction through the coating to the substrate.[12]

    • Brush the area lightly to remove any detached flakes.

    • Firmly apply a specified pressure-sensitive tape (e.g., Permacel P-99) over the lattice and smooth it down.[13]

    • Within 90 seconds, remove the tape by pulling it back rapidly at a 180° angle.[14]

    • Classify the adhesion according to the ASTM 5B (no detachment) to 0B (severe detachment) scale by examining the grid area.[13][15]

  • Flexibility (ASTM D522 - Conical Mandrel Bend):

    • Secure the coated panel in the conical mandrel apparatus.

    • Bend the panel smoothly over the mandrel through 180° in approximately 1-2 seconds.

    • Remove the panel and examine the coating for any signs of cracking or delamination along the bend. Report the length of the crack from the narrowest end of the cone.

Application Protocol II: Flexible Polyurethane Adhesive

Objective: To evaluate the effect of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) as a reactive modifier on the shear strength of a 2K structural polyurethane adhesive.

Table 3: Polyurethane Adhesive Formulations

ComponentFunctionControl (grams)Formula C (grams)
Part A
Polymeric MDI (NCO% = 31.5, Eq. Wt. = 133 g/eq)Isocyanate25.025.0
Part B
Polyether Polyol (OH# = 56, Eq. Wt. = 1000 g/eq)Polyol75.070.0
4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) Reactive Modifier0.03.8
NCO : (OH+NH) Index Stoichiometric Ratio1.05 : 11.05 : 1

Note: The amount of additive and polyol in Formula C are adjusted to maintain a constant isocyanate index, accounting for both the hydroxyl and primary amine reactive sites on the additive molecule.

Protocol 5.1: Adhesive Preparation and Bonding
  • Substrate Preparation: Clean 1x4x0.063 inch aluminum coupons (e.g., 2024-T3 alloy) by wiping with acetone. Lightly abrade the bonding area with fine-grit sandpaper and wipe again with acetone to remove residue.

  • Part B Preparation: For Formula C, weigh the polyol and the additive into a mixing cup and mix until uniform.

  • Mixing: Weigh the required amount of Part B into a clean mixing cup. Add the specified amount of Part A (pMDI). Mix vigorously with a spatula for 60 seconds, scraping the sides and bottom of the cup to ensure uniformity.

  • Application: Immediately apply a thin, uniform layer of the mixed adhesive to the abraded end of one aluminum coupon.

  • Assembly: Place a second coupon over the adhesive, creating a 0.5-inch overlap, as specified by ASTM D1002.[16] Use spacers (e.g., 0.005-inch wire) in the bondline to maintain consistent thickness.

  • Curing: Secure the assembled joint with clamps and allow it to cure at ambient conditions (23 ± 2 °C, 50 ± 5% RH) for 7 days before testing. Prepare at least five replicate specimens.

Protocol 5.2: Performance Evaluation
  • Lap Shear Strength (ASTM D1002):

    • Mount the cured specimen in the grips of a universal testing machine, ensuring the load is applied axially.[17]

    • Apply a tensile load at a constant crosshead speed of 1.3 mm/min (0.05 in/min) until the bond fails.[16]

    • Record the maximum load (in Newtons or pounds-force) achieved before failure.[17]

    • Calculate the shear strength by dividing the maximum load by the bond area (e.g., in MPa or psi).

    • Report the average shear strength and the mode of failure (e.g., cohesive, adhesive, or substrate failure).[16]

Conclusion

4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) demonstrates significant potential as a high-value additive for advanced coatings and adhesives. Its unique molecular architecture provides a synergistic combination of cross-linking, catalytic activity, adhesion promotion, and flexibility. By incorporating this molecule, formulators can develop simplified, high-performance systems with enhanced durability and substrate affinity. The protocols outlined in this document serve as a validated starting point for scientists and engineers to explore the full capabilities of this versatile compound in their specific applications.

References

  • TestResources. (n.d.). Lap Shear Test ASTM D1002: Adhesive Lap Joint Shear Testing of Metals. Retrieved from TestResources Inc. website: [Link]

  • The Universal Grip Company. (2025). ASTM D1002 - Lap Shear Tensile Test. Retrieved from The Universal Grip Company website: [Link]

  • Miltec UV. (2024). Cross Hatch Adhesion Testing: Procedure and Overview. Retrieved from Miltec UV website: [Link]

  • Intertek. (n.d.). Lap Shear Strength of Adhesively Bonded Metal Specimens ASTM D1002. Retrieved from Intertek website: [Link]

  • DDL, Inc. (n.d.). ASTM D1002 | Shear Test & Shear Strength Test. Retrieved from DDL, Inc. website: [Link]

  • Scribd. (n.d.). Cross Hatch Adhesion Testing - ASTM 3359 Method A. Retrieved from Scribd website: [Link]

  • Industrial Physics. (2025). ASTM D1002 Testing. Retrieved from Industrial Physics website: [Link]

  • Laser Technologies Inc. (2023). Coating Adhesion & Cross Hatch Test governed by ASTM D3359. Retrieved from Laser Technologies Inc. website: [Link]

  • Luston, J., & Manasek, Z. (1978). Curing epoxy resins with anhydrides. Model reactions and reaction mechanism. Journal of Macromolecular Science, Part C: Polymer Reviews, 19(1), 77-111.
  • Incure Inc. (2026). Epoxy Curing Mechanism: The Ultimate Guide. Retrieved from Incure Inc. website: [Link]

  • ANSI Blog. (2025). ASTM D3359-23: Tape Test Methods for Measuring Adhesion. Retrieved from The ANSI Blog website: [Link]

  • RSC.org. (n.d.). Supporting information. Retrieved from RSC.org website: [Link]

  • Applied Poleramic. (n.d.). AMINE CURED-EPOXY MATRICES. Retrieved from Applied Poleramic website: [Link]

  • mtv messtechnik. (n.d.). Cross Hatch Cut ISO 2409 ASTM D3359 estimate coating adhesion. Retrieved from mtv messtechnik website: [Link]

  • Stober, T. (n.d.). Curing Agents for Epoxy Resin. Retrieved from a website related to Three Bond Technical News: [Source URL not fully available, principle cited]
  • DTIC. (n.d.). Effect of Amine Surface Treatment on the Adhesion of a Polyurethane to the Surface. Retrieved from Defense Technical Information Center website: [Link]

  • MDPI. (2025). Enhancing the Mechanical and Adhesive Properties of Polyurethane Adhesives with Propylene Oxide-Modified Ethylenediamine (PPO-EDA). Polymers, 17(2), 345. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and properties of high-functionality hydroxyl-terminated polyurethane dispersions. Retrieved from ResearchGate: [Source URL not fully available, principle cited]
  • PCI Magazine. (2007). Multifunctional Amines for Coatings Reduce Cost and Ingredients. Retrieved from PCI Magazine website: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Boosting Performance: Applications of Amino Silanes in Industrial Coatings and Adhesives. Retrieved from a relevant industry publication: [Source URL not fully available, principle cited]
  • Pitture e Vernici. (2016). Determination of the hydrogen equivalent weight for amine curing agents via DSC.
  • YouTube. (2024). Catalysts, Crosslinking Agents, and Activators for Epoxy resins. Retrieved from YouTube: [Link]

  • Chemical Dynamics. (2022). A Guide to Providing Initial and Long-Lasting Coating Adhesion. Retrieved from Chemical Dynamics website: [Link]

  • ResearchGate. (n.d.). Determination of the amine hydrogen equivalent weight for the system.... Retrieved from ResearchGate: [Source URL not fully available, principle cited]
  • Huntsman. (2005). Bridging The Gap Between Primary Amines And Hydroxyl Reactivity. Retrieved from a Huntsman publication: [Source URL not fully available, principle cited]
  • Prospector. (2024). Organic Coatings Part Four: Adhesion Promoters for Thermoset Coatings. Retrieved from UL Prospector website: [Link]

  • Brainly.in. (2025). how to calculate the HYDROGEN EQUIVELANT WEIGHT OF REACTIVE POLYAMIDE RESIN. Retrieved from Brainly.in: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

common side reactions in the synthesis of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol)

Welcome to the technical support center for the synthesis of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol). This guide is designed for researchers, scientists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this trifunctional amino alcohol. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Introduction to the Synthesis

The synthesis of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) typically involves the N-alkylation of a starting amine with a suitable C4 building block. A common and logical synthetic route is the dialkylation of Aminoethyl-ethanolamine (AEEA) with a 4-halobutan-1-ol, such as 4-chlorobutan-1-ol, in the presence of a base. While seemingly straightforward, this reaction is prone to several side reactions due to the multiple nucleophilic sites on the starting amine and the reactivity of the alkylating agent.

This guide will focus on troubleshooting the common issues arising from this synthetic approach.

Visualizing the Synthetic Pathway and Potential Pitfalls

To better understand the intended reaction and the potential for side-product formation, the following reaction scheme is provided.

Synthesis_and_Side_Reactions cluster_main Main Synthetic Pathway cluster_side Common Side Reactions AEEA Aminoethylethanolamine (AEEA) Product 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) AEEA->Product N-Alkylation Overalkylation Over-alkylation Product (Quaternary Salt) AEEA->Overalkylation Excess Alkylating Agent OAlkylation O-alkylation Product AEEA->OAlkylation Competing Reaction AlkylatingAgent 2x 4-Chlorobutan-1-ol AlkylatingAgent->Product THF Tetrahydrofuran (THF) (from 4-chlorobutanol) AlkylatingAgent->THF Base Induced Base Base (e.g., K2CO3) Base->Product Cyclization Intramolecular Cyclization (e.g., Piperazine derivative) Product->Cyclization High Temperature

Caption: Main synthetic pathway and common side reactions.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis and purification of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol).

Issue 1: Low Yield of the Desired Product with a Complex Mixture of Byproducts

Possible Cause: A common reason for low yields is the lack of selectivity in the N-alkylation reaction, leading to a variety of side products. The primary and secondary amines of AEEA have different reactivities, and the hydroxyl groups can also compete for the alkylating agent.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the molar ratio of the reactants. Using a slight excess of the amine (AEEA) relative to the 4-chlorobutan-1-ol can help minimize over-alkylation.

  • Choice of Base: The base plays a crucial role. A non-nucleophilic, hindered base can be advantageous. Inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often used to scavenge the HCl formed during the reaction. Stronger bases like sodium hydride (NaH) can deprotonate the hydroxyl groups, increasing the likelihood of O-alkylation.

  • Reaction Temperature: Running the reaction at a lower temperature can enhance selectivity. Higher temperatures can lead to over-alkylation and other side reactions. Start at room temperature and slowly increase if the reaction is not proceeding.

  • Solvent Selection: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile can be a good choice for this type of alkylation.

Issue 2: Presence of a Significant Amount of a Higher Molecular Weight Impurity

Possible Cause: This is often indicative of over-alkylation, where the secondary amine of the desired product reacts further with 4-chlorobutan-1-ol to form a quaternary ammonium salt.

Troubleshooting Steps:

  • Molar Ratio Adjustment: As mentioned above, avoid using an excess of the alkylating agent. A 1:2 molar ratio of AEEA to 4-chlorobutan-1-ol is the theoretical ideal, but in practice, a slight excess of AEEA may be beneficial.

  • Slow Addition: Add the 4-chlorobutan-1-ol to the reaction mixture dropwise over a prolonged period. This helps to maintain a low concentration of the alkylating agent at any given time, disfavoring further alkylation of the product.

  • Monitoring the Reaction: Use techniques like TLC or LC-MS to monitor the progress of the reaction. Stop the reaction once the desired product is maximized and before significant amounts of the over-alkylated product are formed.

Issue 3: Identification of an Isomeric Impurity

Possible Cause: O-alkylation of the hydroxyl group on AEEA or the butanol moiety can lead to the formation of an ether linkage, resulting in an isomer of the desired product.

Troubleshooting Steps:

  • Protecting Groups: For maximum selectivity, though it adds steps to the synthesis, consider protecting the hydroxyl group of AEEA before alkylation. A common protecting group for alcohols is a silyl ether (e.g., TBDMS), which can be removed under acidic conditions after the N-alkylation is complete.

  • Reaction Conditions: As with over-alkylation, carefully controlling the reaction conditions can help to favor N-alkylation over O-alkylation. The amine is generally a better nucleophile than the alcohol, but this can be influenced by the solvent and base.

Issue 4: Formation of Tetrahydrofuran (THF)

Possible Cause: The alkylating agent, 4-chlorobutan-1-ol, can undergo an intramolecular Williamson ether synthesis in the presence of a base to form THF. This is a common side reaction that consumes the alkylating agent and can complicate purification.[1]

Troubleshooting Steps:

  • Choice of Halide: While 4-chlorobutan-1-ol is a common choice, 4-bromobutan-1-ol may be more reactive towards the amine, potentially outcompeting the intramolecular cyclization. However, it may also be more prone to other side reactions.

  • Temperature Control: This side reaction is often accelerated at higher temperatures. Maintaining a lower reaction temperature can help to minimize the formation of THF.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify the crude product?

A1: Purification can be challenging due to the high polarity and boiling point of the product and byproducts.

  • Column Chromatography: Normal-phase silica gel chromatography can be effective. Due to the basic nature of the amines, it is often necessary to add a small amount of a base like triethylamine or ammonium hydroxide to the eluent to prevent peak tailing.[2] A gradient elution starting with a non-polar solvent and gradually increasing the polarity (e.g., with methanol in dichloromethane) is typically required.

  • Distillation: If the byproducts have significantly different boiling points, vacuum distillation could be an option, although the high boiling point of the product may be a limitation.

  • Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization or recrystallization can be a highly effective purification method.[3]

Q2: How can I confirm the structure of my final product?

A2: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will provide detailed information about the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the O-H and N-H stretches.

Q3: Are there any safety precautions I should be aware of?

A3: Yes, always consult the Safety Data Sheet (SDS) for all reagents.

  • Aminoethylethanolamine (AEEA): Corrosive to tissue and can cause serious eye damage.[4]

  • 4-Chlorobutan-1-ol: An alkylating agent and potential genotoxic impurity.[1]

  • Bases and Solvents: Many bases and organic solvents are flammable, corrosive, and/or toxic.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocol: A General Procedure

The following is a generalized protocol and should be optimized for your specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Aminoethylethanolamine (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous acetonitrile.

  • Addition of Alkylating Agent: Slowly add 4-chlorobutan-1-ol (2.1 eq) to the stirred suspension at room temperature over 1-2 hours.

  • Reaction: Heat the reaction mixture to a gentle reflux (around 60-70 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using a gradient of methanol in dichloromethane containing 1% triethylamine.

Data Summary Table

Reactant/ProductMolecular Weight ( g/mol )Molar Ratio (Typical)
Aminoethylethanolamine104.151.0
4-Chlorobutan-1-ol108.572.1
Potassium Carbonate138.212.5
4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol)248.40Target Product

Logical Workflow for Troubleshooting

Troubleshooting_Workflow cluster_issues Problem Identification cluster_solutions Corrective Actions Start Low Yield or Impure Product Analysis Analyze Crude Mixture (TLC, LC-MS, NMR) Start->Analysis Identify Identify Major Byproducts Analysis->Identify Overalkylation Over-alkylation Product Detected Identify->Overalkylation OAlkylation Isomeric Impurity Detected (O-alkylation) Identify->OAlkylation THF THF Formation Detected Identify->THF Complex Complex Mixture Identify->Complex Sol1 Reduce Alkylating Agent Stoichiometry Slow Addition Overalkylation->Sol1 Sol2 Consider Protecting Groups Optimize Base/Solvent OAlkylation->Sol2 Sol3 Lower Reaction Temperature THF->Sol3 Sol4 Optimize All Parameters: Temp, Stoichiometry, Base, Solvent Complex->Sol4 Purify Re-purify Product Sol1->Purify Sol2->Purify Sol3->Purify Sol4->Purify End Pure Product Obtained Purify->End

Sources

Optimization

Technical Support Center: Purification of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol)

Welcome to the technical support guide for the purification of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) (CAS 197966-97-5). This document is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) (CAS 197966-97-5). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for common challenges encountered during the purification of this highly polar amino alcohol.

Compound Overview & Purification Challenges

4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) is a unique molecule featuring a central secondary amine, a primary amine, and two primary alcohol functional groups. This combination of functionalities imparts a high degree of polarity and a basic nature, which are the primary drivers of purification challenges.

Key Physicochemical Properties:

PropertyValue/InformationSignificance for Purification
Molecular Weight 204.31 g/mol Moderate molecular weight, generally suitable for standard purification techniques.
Structure Contains one primary amine, one secondary amine, and two hydroxyl groups.High polarity; strong interaction with polar stationary phases (e.g., silica). Prone to hydrogen bonding.
pKa (Predicted) The presence of multiple amine groups suggests a basic nature. Similar amino alcohols have basic pKa values around 10.[1]The compound will exist in a protonated, cationic form at acidic pH. This property is key for acid-base extraction techniques.
Physical State Likely a viscous oil or low-melting solid at room temperature.Can affect sample loading onto a chromatography column. "Oiling out" can be an issue during recrystallization attempts.

Primary Purification Hurdles:

  • High Polarity: The compound's multiple H-bond donors and acceptors cause it to interact very strongly with polar stationary phases like silica gel. This can lead to significant peak tailing, poor resolution, and in some cases, irreversible adsorption onto the column.

  • Basicity: The amine groups can interact with acidic silanol groups on the surface of standard silica gel, exacerbating peak tailing and potentially causing sample degradation.

  • Water Solubility: The compound is expected to have high water solubility, which can complicate extractions and require careful solvent selection for reversed-phase chromatography.

Choosing Your Purification Strategy

The optimal purification strategy depends on the scale of your experiment and the nature of the impurities. The following decision tree can guide your choice.

G start Crude Product Mixture is_ionic Are impurities primarily acidic or basic salts? start->is_ionic is_nonpolar Are impurities significantly less polar? is_ionic->is_nonpolar  No acid_base Acid-Base Extraction is_ionic->acid_base  Yes is_large_scale Scale > 5g? column_chrom Column Chromatography (Normal or Reversed-Phase) is_large_scale->column_chrom  No recrystallization Recrystallization / Salt Formation is_large_scale->recrystallization  Yes is_nonpolar->is_large_scale  No is_nonpolar->column_chrom  Yes

Caption: Decision tree for selecting a purification method.

Detailed Purification Protocols

Protocol 1: Acid-Base Extraction

This technique is highly effective for separating your basic amino alcohol from neutral or acidic impurities. It leverages the ability of amines to be protonated by acid, rendering them water-soluble.[2][3][4]

When to Use: Ideal for removing non-basic organic impurities after a synthesis work-up. It is a fast and convenient alternative to chromatography.[4][5]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic amino alcohol will react to form its hydrochloride salt and move into the aqueous layer.[3] Neutral impurities will remain in the organic layer. Repeat the extraction 2-3 times.

  • Combine & Wash: Combine the aqueous layers. Wash this combined aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH), with stirring until the pH is greater than 10 (check with pH paper).[2] This deprotonates the ammonium salt, regenerating the neutral, organic-soluble amine.

  • Re-extraction: Extract the now basic aqueous solution multiple times with an organic solvent (e.g., DCM). The purified amino alcohol will move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Modified Normal-Phase Column Chromatography

Standard silica gel chromatography is challenging for this compound. However, with modifications to suppress the unwanted interactions between the basic amine and acidic silica, it can be a powerful tool.

When to Use: For separating the target compound from impurities of similar polarity where acid-base extraction is not effective.

Critical Considerations:

  • TLC Analysis First: Before running a column, always determine an appropriate solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the target compound.

  • Base Additive is Key: The most critical step is to add a small amount of a basic modifier to the eluent. This deactivates the acidic silanol groups on the silica surface, preventing irreversible adsorption and reducing peak tailing.[6][7]

Step-by-Step Methodology:

  • Solvent System Selection: Start with a polar solvent system. A common choice for amino alcohols is a mixture of Dichloromethane (DCM) and Methanol (MeOH).

    • TLC Screening Systems:

      • 95:5 DCM:MeOH + 0.5% Triethylamine (TEA) or Ammonium Hydroxide

      • 90:10 DCM:MeOH + 0.5% TEA or Ammonium Hydroxide

      • 85:15 DCM:MeOH + 0.5% TEA or Ammonium Hydroxide

  • Column Preparation:

    • Slurry Pack: Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pre-equilibration: It is crucial to flush the packed column with 2-3 column volumes of your eluent containing the base additive before loading the sample.[6] This ensures the entire stationary phase is deactivated.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Adsorbing the crude product onto a small amount of silica ("dry loading") is often preferable to loading it as a concentrated liquid solution, as it can lead to sharper bands.

  • Elution: Begin elution with the determined solvent system. If separation is poor, you can slowly increase the polarity by gradually increasing the percentage of methanol (gradient elution).

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis select_solvent 1. Select Solvent System (e.g., DCM/MeOH + TEA) via TLC pack_column 2. Pack Column (Slurry Method) select_solvent->pack_column equilibrate 3. Equilibrate Column with Mobile Phase + Base pack_column->equilibrate load_sample 4. Load Sample (Dry Loading Recommended) elute 5. Elute (Isocratic or Gradient) load_sample->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions (TLC) collect->analyze combine 8. Combine Pure Fractions & Concentrate analyze->combine

Caption: Workflow for modified normal-phase chromatography.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Compound streaks badly or does not move from the baseline on TLC/Column. 1. Strong interaction with acidic silica gel. 2. Eluent is not polar enough.1. Add a base modifier: Ensure 0.5-2% triethylamine or ammonium hydroxide is in your eluent.[6] 2. Increase eluent polarity: Gradually increase the percentage of methanol or another polar solvent. For very polar compounds, systems with up to 30% alcohol might be necessary.[8]
Poor separation from a closely-eluting impurity. The solvent system lacks selectivity.Change solvent system: Try a different solvent combination. For example, replace DCM/MeOH with Ethyl Acetate/Hexane/TEA or consider using a more polar stationary phase like alumina (basic or neutral).[8][9]
Low recovery of the compound from the column. Irreversible adsorption to the silica gel.Use a deactivated stationary phase: Employ amine-functionalized silica ("amino-silica") which is specifically designed for purifying basic compounds.[7] Alternatively, ensure the column is thoroughly pre-treated with a base-containing eluent before loading.
Compound "oils out" during recrystallization attempt. 1. The melting point of the compound is below the boiling point of the solvent. 2. Impurities are preventing crystal lattice formation.1. Change solvent: Use a lower-boiling point solvent or a solvent/anti-solvent pair.[9] 2. Form a salt: Convert the free base into a salt (e.g., hydrochloride or oxalate) which often has better crystallization properties.[10][11]

Frequently Asked Questions (FAQs)

Q1: My compound seems to be retained completely on a C18 reversed-phase column, even with high water content. What's wrong? A1: This is unusual for a polar compound. It's possible that at neutral pH, your highly basic compound is interacting strongly with residual, un-capped silanol groups on the C18 stationary phase. Try adjusting the pH of the mobile phase. Using a low pH (e.g., with 0.1% formic acid or TFA) will protonate your amine, making it even more polar and likely to elute faster. Conversely, a high pH mobile phase (using a buffer like ammonium formate) will keep it neutral and allow for more typical reversed-phase retention.

Q2: Can I use recrystallization to purify the final product? A2: Recrystallization of the free base may be difficult if it is an oil or has a low melting point. However, converting the purified amine into a crystalline salt is an excellent strategy for final purification and stable storage. You can dissolve the purified oil in a solvent like isopropanol or ethanol and add a stoichiometric amount of an acid (e.g., HCl in ether, or oxalic acid) to precipitate the salt.[10][11] The salt can then be recrystallized.

Q3: Is distillation a viable purification method? A3: Given the multiple hydroxyl and amine groups, the compound likely has a very high boiling point and may be prone to decomposition at high temperatures.[12] Therefore, simple distillation is not recommended. Vacuum distillation might be possible, but chromatography or acid-base extraction are generally safer and more effective methods.

Q4: I am seeing multiple spots on my TLC even after column chromatography. What could be the cause? A4: There are a few possibilities. First, your compound could be degrading on the silica gel if you did not use a base additive in your eluent. Second, if you used ammonium hydroxide as the base, the resulting ammonium salt of your compound might be showing up as a separate, more polar spot at the baseline. Finally, ensure your starting material is not a mixture of related structures.

References

  • Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved February 28, 2026, from [Link]

  • Acid–base extraction. (2023, December 26). In Wikipedia. Retrieved February 28, 2026, from [Link]

  • What is an Acid and Base Extraction?. (n.d.). Engineering Ideas Clinic - Confluence. Retrieved February 28, 2026, from [Link]

  • LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. (n.d.). Retrieved February 28, 2026, from [Link]

  • The crystallization of amino acids from mixtures of water and alcohol. (n.d.). ProQuest. Retrieved February 28, 2026, from [Link]

  • A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS. (n.d.). Canadian Science Publishing. Retrieved February 28, 2026, from [Link]

  • High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. (1987, January 30). Journal of Chromatography A, 387, 255-265. [Link]

  • Process for the preparation of amino-alcohols. (1941, June 3). Google Patents.
  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. (1993, November 1). Journal of Chromatographic Science, 31(11), 429-434. [Link]

  • The Synthesis of Some Amino Alcohols. (n.d.). Retrieved February 28, 2026, from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved February 28, 2026, from [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Retrieved February 28, 2026, from [Link]

  • 1-Butanol, 4,4'-iminobis- Properties. (2025, October 15). EPA. Retrieved February 28, 2026, from [Link]

  • HPLC Troubleshooting. (n.d.). Retrieved February 28, 2026, from [Link]

  • Ligand exchange chromatography of amino alcohols. Use of Schiff bases in enantiomer resolution. (1986, January 1). Journal of the American Chemical Society, 108(1), 83-88. [Link]

  • Column chromatography issue. (2024, November 17). Reddit. Retrieved February 28, 2026, from [Link]

  • Compound Summary. (n.d.). FSBI-DB. Retrieved February 28, 2026, from [Link]

  • 2-Amino-1-butanol. (n.d.). PubChem. Retrieved February 28, 2026, from [Link]

  • Process for bio-1,3-butanediol purification from a fermentation broth. (n.d.). Google Patents.
  • Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. (n.d.). Der Pharma Chemica. Retrieved February 28, 2026, from [Link]

  • 1-diethylamino-3-butanone. (n.d.). Organic Syntheses Procedure. Retrieved February 28, 2026, from [Link]

  • Process for preparing 1,2,4-butanetriol. (2005, September 27). Google Patents.

Sources

Troubleshooting

Technical Support Center: Optimizing PBAE Synthesis via 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol)

Status: Active Document ID: TSC-PBAE-OPT-04 Last Updated: March 2, 2026 Audience: Formulation Scientists, Polymer Chemists, Drug Delivery Specialists Core Chemical Logic & Mechanism To optimize the polymerization of 4,4'...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Document ID: TSC-PBAE-OPT-04 Last Updated: March 2, 2026 Audience: Formulation Scientists, Polymer Chemists, Drug Delivery Specialists

Core Chemical Logic & Mechanism

To optimize the polymerization of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) (hereafter referred to as Monomer A ), one must first understand its unique functionality.

Monomer A Structure:



This molecule presents a "chemoselective competition" scenario:

  • Primary Amine (

    
    ):  Highly nucleophilic. Contains two  reactive protons. In Michael addition polymerization with diacrylates (e.g., 1,4-butanediol diacrylate), this group drives linear chain growth.
    
  • Hydroxyl Groups (

    
    ):  Two pendant hydroxyls. While less nucleophilic towards acrylates than amines, they can participate in transesterification  or amidation  side reactions at elevated temperatures, leading to uncontrollable crosslinking (gelation).
    

The Goal: Achieve high molecular weight (MW) linear Poly(beta-amino esters) (PBAEs) by favoring the amine-acrylate Michael addition while suppressing hydroxyl-mediated side reactions.

Reaction Pathway Diagram[1]

ReactionPathway Monomer Monomer A (Primary Amine + 2 OH) Intermediate Secondary Amine Intermediate Monomer->Intermediate Fast Michael Addition (k1) Diacrylate Diacrylate (Michael Acceptor) Diacrylate->Intermediate LinearPolymer Linear PBAE (Target Product) Intermediate->LinearPolymer Slower Michael Addition (k2) Crosslinked Insoluble Gel (Crosslinked Network) LinearPolymer->Crosslinked High Temp / Long Time (Transesterification)

Caption: Kinetic pathway of PBAE synthesis. Success depends on favoring k1/k2 over the dashed red pathway.

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: The Reaction Mixture Gelled (Insoluble Mass)

Diagnosis: Unwanted Crosslinking. The pendant hydroxyl groups of Monomer A have reacted with the ester backbone of the polymer chains (transesterification) or unreacted acrylates, creating a 3D network.

Potential CauseVerificationCorrective Action
Temperature too high Reaction ran >60°C.Limit T to 40-50°C. Amine addition is kinetically favored at lower temps; OH addition requires higher activation energy.
Reaction time too long Ran >48 hours.Terminate at 24-36h. Monitor viscosity. Stop reaction before "gel point" (conversion >90-95%).
Solvent Contamination Solvent contained water/alcohols.Use anhydrous solvents (DMSO/DCM). Water can hydrolyze esters; alcohols participate in transesterification.
Concentration too high Ran neat (bulk) or >2M.Dilute to 0.5M - 1.0M. High concentration favors intermolecular crosslinking events.
Issue 2: Low Molecular Weight (Oligomers only)

Diagnosis: Step-Growth Termination. Step-growth polymerization requires perfect stoichiometric balance and high conversion to build MW.

Potential CauseVerificationCorrective Action
Stoichiometric Imbalance Ratio

1:1.
Adjust Molar Ratio. Use exactly 1.0 : 1.0 (Amine H : Acrylate) for max MW. Use 1.2 : 1.0 (Acrylate : Amine) if you plan to end-cap later.
Incomplete Conversion NMR shows residual acrylate peaks (5.8-6.4 ppm).Increase Time or Conc. Step-growth requires >99% conversion for high MW. Increase conc. to 1.0M if currently <0.5M.
Monomer Impurity Monomer A is hygroscopic.Vacuum dry Monomer A. Weighing wet monomer throws off the stoichiometry (actual amine count is lower than calculated).
Issue 3: Polymer Degrades Upon Storage

Diagnosis: Hydrolysis.[1] PBAEs are designed to be biodegradable, but premature degradation is a stability failure.

  • Solution: Store lyophilized polymer at -20°C under argon/nitrogen.

  • Buffer Check: Avoid storing in aqueous buffers at pH > 7.4 for extended periods; ester hydrolysis is base-catalyzed (and the polymer itself is a base).

Optimized Experimental Protocol

Standard Operating Procedure for Monomer A + 1,4-Butanediol Diacrylate (B4)

Reagents:

  • Monomer A: 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol)[2]

  • Monomer B: 1,4-Butanediol Diacrylate (B4)[3]

  • Solvent: Anhydrous DMSO or THF (if solubility permits)

Workflow:

  • Stoichiometry Calculation:

    • Calculate moles of Monomer A. Note that Monomer A acts as a bifunctional monomer in this context (the primary amine reacts twice).

    • Target Ratio: 1:1 Molar Ratio (Monomer A : Monomer B) for maximum chain length.

    • Note: If end-capping is required, use a slight excess of Diacrylate (1.05 - 1.2 equivalents).

  • Mixing:

    • Dissolve Monomer A in anhydrous DMSO to a concentration of roughly 1.0 M (approx. 200 mg/mL depending on MW).

    • Add Monomer B (Diacrylate) to the solution.

    • Critical: Do not add catalyst. The amine monomer is self-catalyzing.

  • Polymerization:

    • Purge vial with Nitrogen/Argon.

    • Incubate at 50°C with magnetic stirring (300-500 rpm).

    • Duration: 24 to 48 hours.

  • End-Capping (Optional but Recommended):

    • If excess acrylate was used, add a secondary amine (e.g., 3-morpholinopropylamine) for the final 2 hours to "cap" the reactive acrylate ends and prevent crosslinking during storage.

  • Purification:

    • Precipitate the reaction mixture into cold diethyl ether (10x volume).

    • Centrifuge (3000 x g, 5 min) and discard supernatant.

    • Wash pellet 2x with fresh ether.

    • Vacuum dry for 24h.

Frequently Asked Questions (FAQs)

Q: Can I use this monomer to make polyurethanes instead of PBAEs? A: Yes. Because Monomer A has two hydroxyl groups and a primary amine, it reacts vigorously with diisocyanates. However, the amine is much more reactive than the hydroxyls. To make a uniform polyurethane, you would likely need to protect the amine or control the temperature strictly to avoid urea formation vs. urethane formation. For drug delivery, the PBAE route (acrylate reaction) is preferred for its pH-responsive biodegradability.[1]

Q: Why does my polymer turn yellow? A: Yellowing often indicates oxidation of the amine or the presence of impurities. Ensure you are working under an inert atmosphere (Nitrogen/Argon). While slight yellowing is common in amine-acrylate polymers, dark orange/brown suggests degradation or excessive heat.

Q: How do I control the hydrophobicity? A: Monomer A is relatively hydrophilic due to the hydroxyls and amine. To increase hydrophobicity (for better LNP formation), copolymerize with a hydrophobic amine (e.g., hexylamine) or use a more hydrophobic diacrylate (e.g., 1,6-hexanediol diacrylate instead of B4).

Q: The polymer is insoluble in water. Is this normal? A: Yes. High MW PBAEs are often insoluble in water at neutral pH. They require an acidic buffer (pH 4-5) to protonate the tertiary amines in the backbone, rendering the polymer cationic and soluble. For nanoparticle formation, dissolve in organic solvent (DMSO/Ethanol) first, then mix with aqueous DNA/mRNA at acidic pH.

Decision Logic for Optimization

Use this logic flow to adjust your next experiment based on current results.

TroubleshootingTree Start Evaluate Polymer CheckState Physical State? Start->CheckState Gel Insoluble Gel CheckState->Gel Hard/Rubber Liquid Viscous Liquid CheckState->Liquid Flows Solid Solid / Gum CheckState->Solid Sticky ActionGel Action: Reduce Temp (-10°C) Reduce Conc. Gel->ActionGel CheckMW Check MW (GPC/NMR) Liquid->CheckMW Solid->CheckMW HighMW Success CheckMW->HighMW >10 kDa LowMW Low MW (<5 kDa) CheckMW->LowMW <5 kDa ActionLowMW Action: Check Stoichiometry Dry Solvents Increase Time LowMW->ActionLowMW

Caption: Decision tree for iterative process optimization.

References

  • Anderson, D. G., et al. (2003). "Semi-automated synthesis and screening of a large library of degradable cationic polymers for gene delivery." Angewandte Chemie International Edition.

  • Green, J. J., et al. (2008). "Poly(beta-amino esters): Procedures for Synthesis and Gene Delivery." Methods in Molecular Biology.

  • Tzeng, S. Y., & Green, J. J. (2013). "Therapeutic DNA delivery with poly(β-amino ester) nanoparticles." Advanced Healthcare Materials.

  • Sigma-Aldrich. "4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) Product Page."

  • Barua, S., et al. (2009). "Challenges associated with penetration of nanoparticles across cell and tissue barriers: A review of current status and future prospects." Nano Today. (Context on cationic polymer interaction).

Sources

Optimization

Technical Support Center: Preventing Gelation in Polyurethane Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for polyurethane synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are work...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for polyurethane synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with polyol-based polyurethane systems. Uncontrolled gelation is a frequent and frustrating issue that can lead to the loss of valuable materials and time. This document provides in-depth troubleshooting advice, preventative strategies, and validated protocols to help you maintain control over your polymerization reactions and achieve consistent, successful outcomes.

Frequently Asked Questions (FAQs) on Gelation

This section addresses the most common questions and immediate problems encountered during polyurethane synthesis.

Q1: What is gelation, and why does it happen prematurely in my polyurethane synthesis?

Short Answer: Gelation is the point at which the liquid polymerizing mixture transitions into a non-flowable, cross-linked network, or "gel".[1] Premature gelation occurs when this process happens too quickly and uncontrollably, often due to an excessively fast reaction rate, incorrect stoichiometry, or unintended side reactions.

Expert Explanation: The primary reaction in polyurethane synthesis is the formation of linear urethane linkages from the reaction of an isocyanate group (-NCO) with a hydroxyl group (-OH). Gelation occurs when a sufficient number of cross-links form between these polymer chains, creating a continuous, three-dimensional network. While some cross-linking is often desired for final material properties, premature gelation signifies a loss of reaction control.

The main culprits for premature gelation are:

  • High Reactant Functionality: Using polyols or isocyanates with a functionality greater than two introduces branching points. The higher the average functionality, the sooner the gel point is reached.[2]

  • Uncontrolled Reaction Kinetics: Excessively high temperatures or a high concentration of a potent catalyst can accelerate the reaction to a point where heat cannot be dissipated, leading to a runaway reaction and rapid gelation.[3]

  • Side Reactions: Isocyanates are highly reactive and can participate in side reactions, especially at elevated temperatures or when the NCO groups are in excess. These reactions, primarily forming allophanate (from urethane groups) and biuret (from urea groups), act as cross-linking points and are a major cause of unintended gelation.[1][4]

  • Moisture Contamination: Water reacts with isocyanates to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. This newly formed amine can react with another isocyanate to form a urea linkage. This urea can then react with yet another isocyanate to form a biuret cross-link, consuming three isocyanate groups for every one molecule of water and significantly accelerating gelation.[1][2]

Q2: My reaction mixture solidified almost instantly after adding the catalyst. What went wrong?

Short Answer: This indicates a runaway reaction, most likely caused by an overdose of a highly active catalyst, an incorrect NCO:OH ratio leading to a rapid exotherm, or a combination of both.

Expert Explanation: The gel time of a polyurethane system is highly sensitive to the type and concentration of the catalyst.[5] Catalysts like organotins (e.g., Dibutyltin Dilaurate, DBTDL) are extremely efficient at promoting the isocyanate-polyol reaction.[6][7] Adding too much, or using it in a highly reactive system (e.g., with primary hydroxyls and aromatic isocyanates) at room temperature, can shorten the gel time from hours to mere seconds.

Localized high concentrations of reactants or catalysts, often due to poor mixing, can create "hot spots" where the reaction accelerates rapidly.[3] The exothermic nature of the reaction then self-perpetuates, leading to a thermal runaway. It is crucial to ensure homogeneous mixing and to add the catalyst slowly or as a dilute solution to maintain control.[6][8]

Q3: The viscosity of my reaction is increasing too quickly. Can I save the batch?

Short Answer: Yes, if you act quickly. The primary goal is to slow down the reaction by immediately reducing the temperature and diluting the system.

Expert Explanation: A rapid viscosity increase is the first sign of impending gelation.[9][10] To salvage the reaction, you must immediately intervene to slow the kinetics:

  • Cooling: Immerse the reaction vessel in an ice bath to rapidly decrease the temperature. This will slow the rate of all chemical reactions.

  • Dilution: If your protocol allows, add a pre-chilled, dry (anhydrous) solvent to the mixture. This serves two purposes: it helps dissipate heat and it reduces the concentration of reactive groups, thereby slowing the reaction rate.[3][11]

  • Quenching (Last Resort): If gelation is imminent and the material is unsalvageable, you can add a "capping" agent like a monofunctional alcohol (e.g., butanol) to consume the reactive isocyanate groups and terminate the polymerization.[2] This will prevent the formation of a solid gel, making cleanup easier, but it will terminate the desired polymer growth.

Q4: I get inconsistent results—sometimes the reaction is smooth, other times it gels. What causes this variability?

Short Answer: The most common causes for inconsistency are moisture contamination, impurities in reactants, and variations in mixing or ambient temperature.

Expert Explanation: Polyurethane chemistry is highly sensitive to trace amounts of contaminants, especially water.

  • Moisture: As little as 0.05 wt% water in your polyol can significantly alter the reaction kinetics and lead to unintended urea/biuret formation.[2] Ensure all reactants, solvents, and glassware are thoroughly dried. Running reactions under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Reactant Purity: The hydroxyl value and acid value of your polyol should be consistent from batch to batch. A higher hydroxyl value means more reactive sites, requiring more isocyanate.[12] A high acid value can neutralize amine catalysts, slowing the reaction unpredictably.[6]

  • Process Parameters: Minor changes in ambient temperature or humidity can affect the reaction rate. Similarly, inconsistent stirring speeds can lead to poor mixing and localized gelation.[6][8] Standardizing your procedure and documenting all conditions is key to reproducibility.

In-Depth Guides & Protocols
Guide 1: Proactive Strategies to Prevent Gelation

Success in polyurethane synthesis lies in careful planning and control. The following strategies are essential for preventing premature gelation before you even begin the reaction.

The ratio of isocyanate groups to hydroxyl groups is the single most important variable in your formulation. It dictates the final molecular weight and degree of cross-linking.

  • For Linear Polymers: A ratio of 1:1 is theoretically required. In practice, a slight excess of isocyanate (e.g., 1.05:1) is often used to ensure all hydroxyl groups have reacted, but this increases the risk of side reactions.

  • For Prepolymers: A significant excess of isocyanate (e.g., 2:1 or higher) is used to create isocyanate-terminated prepolymers. The key is to keep the temperature low and reaction time short to minimize allophanate formation.

  • Effect of NCO/OH Ratio: Increasing the NCO/OH ratio generally leads to higher crosslink density, resulting in a more rigid and sometimes more brittle material.[13][14][15]

NCO:OH RatioTypical ApplicationGelation RiskKey Consideration
< 1.0Not recommendedLowIncomplete reaction, low molecular weight.
1.0 - 1.1Thermoplastic ElastomersModerateSensitive to moisture and temperature. Risk of allophanate formation with excess NCO.[1]
> 1.5Prepolymer SynthesisHigh if uncontrolledRequires strict temperature control and monitoring to prevent premature gelation.

For systems with highly reactive components or high functionality polyols, a one-step synthesis where all components are mixed at once is risky. The two-step prepolymer method offers far superior control.[16]

Why it Works: In the first step, you react the polyol with a large excess of diisocyanate to form an "isocyanate-terminated prepolymer." This reaction is easier to control. In the second step, this prepolymer is "chain extended" by adding a diol or diamine. This separates the initial high-exotherm reaction from the final network-building step, significantly reducing the risk of a runaway reaction.[16]

The choice between a one-step and a two-step process depends on your reactants and desired outcome.

G start Start: Define PU System reactants Assess Reactant Functionality (Avg. f ≤ 2.2?) start->reactants control High Degree of Control Required? reactants->control Yes one_step Proceed with One-Step Synthesis reactants->one_step No control->one_step No two_step Use Two-Step (Prepolymer) Method control->two_step Yes warning High Risk of Premature Gelation. Proceed with caution, use low temp, dilution, and slow addition. one_step->warning G cluster_desired Desired Linear Polymerization cluster_undesired Undesired Cross-linking Reactions polyol Polyol (-OH) urethane Linear Polyurethane polyol->urethane isocyanate1 Isocyanate (-NCO) allophanate Allophanate Cross-link urethane->allophanate isocyanate2 Excess Isocyanate (-NCO) urea Urea Linkage biuret Biuret Cross-link water Water (H₂O) gel GELATION

Caption: Desired vs. undesired reaction pathways in polyurethane synthesis.

References
  • Qichen Chemical. (2025, August 22). Causes and solutions of slow curing of polyurethane rigid foam.
  • Modemeng. (2025, February 18). Introduction to the Gelation Reaction in Polyurethane Foam Production.
  • Google Patents. (n.d.).
  • Dusek, K. (2025, August 7). Extent of side reactions and gelation of polyether polyurethanes.
  • Stern, T., & Dodiuk, H. (2024, March 22). Single-Step Synthesis and Characterization of Non-Linear Tough and Strong Segmented Polyurethane Elastomer Consisting of Very Short Hard and Soft Segments and Hierarchical Side-Reacted Networks and Single-Step Synthesis of Hierarchical Hyper-Branched Polyurethane. MDPI.
  • ResearchGate. (2024, February 3).
  • Lawrence Industries. (n.d.). The chemistry of polyurethanes.
  • ResearchGate. (2013, June 17). What is the easiest methodology for the synthesis of an elastomeric polyurethane?.
  • Process Insights. (n.d.). Viscosity in Polyurethane Polymer.
  • BenchChem. (2025).
  • Sabtech Machine. (2024, March 5). Common Issues and Solutions for Polyurethane Foam Production-Part 1.
  • San-Apro Ltd. (n.d.).
  • American Chemical Society. (2021, May 19). Introduction to Polyurethane Chemistry.
  • Science Publishing Corporation. (n.d.).
  • BenchChem. (n.d.). Optimizing reaction conditions for polyurethane synthesis with (isocyanomethyl)cyclohexane.
  • Yourun. (n.d.).
  • Chambon, F., & Winter, H. H. (1986). Rheology of Model Polyurethanes at the Gel Point. Macromolecules, 19(8), 2148-2152.
  • Robnko. (n.d.). Epoxy and Polyurethane common problems.
  • Lee, S. H., et al. (2023). Effects of NCO/OH Ratios on Bio-Based Polyurethane Film Properties Made from Acacia mangium Liquefied Wood. Polymers, 15(5), 1138.
  • ResearchGate. (2023, December 24). Predicting viscosity in polyurethane polymerization for liquid composite molding using neural networks and surface methodology.
  • García-González, D., et al. (2024).
  • Knowledge. (2022, April 1). What are the influencing factors in the process of polyurethane foaming?.
  • ResearchGate. (2026, January 31).
  • Polyols and Polyurethanes. (2025, June 18). What Are the Common Problems and Solutions of Polyurethane Slow Rebound Foam?.
  • Google Patents. (n.d.).
  • ResearchGate. (2017, January 23).
  • Foam Tech. (2025, May 7). polyurethane foaming catalyst adjusting cream time and rise time in foam processing.
  • Thermo Fisher Scientific. (n.d.). Detailed analysis of curing reactions of polyurethane resins using the Rheonaut technology for simultaneous rheometry and FTIR.
  • ResearchGate. (n.d.).
  • AIP Publishing. (2025, March 19).
  • DY Team. (2025, November 14). Troubleshooting Common Spray Foam Problems.
  • Aleader Tire. (2022, May 23). Problems and Solutions in Polyurethane Foam Production Knowledge.
  • Science Publications. (2018, November 16). Synthesis and Characterization of Bio-based Polyurethane Polymers.
  • Fluence Analytics. (n.d.).
  • Stern, T. (2023).
  • Alpha Technologies. (n.d.). Gel Detection in Polymers by FT-Rheology via LAOS Technique.
  • IOP Conference Series: Materials Science and Engineering. (2019).
  • EnPress Journals. (n.d.).
  • Sofraser. (2025, June 6).
  • International Journal of Electrochemical Science. (2013).
  • Matějka, L. (2025, August 7). Formation of polyurethane networks studied by the gel point method.
  • ResearchGate. (2026, February 7).
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Troubleshooting

troubleshooting guide for PAMAM dendrimer synthesis defects

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for poly(amidoamine) (PAMAM) dendrimer synthesis. This guide is designed to provide in-depth, field-proven i...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for poly(amidoamine) (PAMAM) dendrimer synthesis. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges encountered during the synthesis and purification of PAMAM dendrimers. As your virtual application scientist, my goal is to explain not just the "how" but the "why" behind these experimental choices, ensuring your success in producing high-quality, monodisperse materials.

The divergent synthesis of PAMAM dendrimers, while conceptually straightforward, is a series of iterative Michael additions and amidation reactions that demand precision. Even minor deviations can lead to structural defects that compromise the final product's performance in downstream applications. This guide is structured as a series of frequently asked questions (FAQs) to directly address the specific issues you may be facing at the bench.

Part 1: Troubleshooting Common Synthesis Defects

This section addresses the most frequent issues that arise during the multi-step synthesis process, from incomplete reactions to unwanted side products.

Q1: My MALDI-TOF MS spectrum shows a distribution of peaks instead of a single sharp peak for my target mass. What's happening?

This is a classic sign of structural heterogeneity. The divergent synthesis method is prone to several side reactions that can result in a population of dendrimers with varying molecular weights.[1] The most common culprits are:

  • Incomplete Michael Addition or Amidation: This is the most frequent cause of defects. If not all primary amines react with methyl acrylate (Michael addition) or if not all esters react with ethylenediamine (amidation), the dendrimer will have "missing arms." This leads to a distribution of masses lower than the theoretical molecular weight.[2]

  • Trailing Generations: If excess reagents from a previous step, particularly the diamine, are not completely removed, they can act as initiators for new, smaller dendrimers in subsequent steps.[3][4] These smaller, lower-generation dendrimers will appear as distinct peaks at lower m/z values.

  • Dimer/Oligomer Formation: Sometimes, two or more dendrimers can become covalently linked, leading to peaks at approximately double or triple the expected molecular weight.[2][5] This can happen through various side reactions, especially if reaction conditions are not carefully controlled.

Table 1: Interpreting Common MALDI-TOF MS Results for a Target G4 PAMAM Dendrimer (Theoretical MW ≈ 14,214 Da)

Observed Peak(s) (m/z)Probable CauseRecommended Action
Main peak at ~14,214 Da, but broadPolydispersity due to minor defectsProceed with purification, but expect lower yield of ideal product.
Series of peaks below 14,214 DaIncomplete reactions (missing arms)Review reaction stoichiometry, time, and temperature. See Q2.
Peaks around 6,900 Da and 3,200 DaTrailing G3 and G2 generationsImprove purification between generation steps. See Q4.
Peak around 28,428 DaDendrimer Dimer FormationOptimize reaction concentration and stirring.
Q2: My NMR spectrum looks "messy" with broad peaks and incorrect integration ratios. How do I diagnose the problem?

An ideal PAMAM dendrimer, due to its high symmetry, should give a clean ¹H NMR spectrum with well-defined peaks.[6] Broadening and incorrect integration ratios point towards structural imperfections or impurities.

  • Broadened Peaks: This often indicates a mixture of closely related but structurally distinct molecules (i.e., high polydispersity), which is a common result of incomplete reactions.[6] Residual solvents or water can also contribute to peak broadening.

  • Incorrect Proton Integration: This is a direct indicator of structural defects. For example, in the amidation step (ester to amine-terminated), a lower-than-expected integration for the terminal methylene protons adjacent to the new amine groups, relative to the internal protons, confirms incomplete amidation.

dot

Retro_Michael_Reaction Ideal_Product Ideal Dendrimer Branch (Amine + Acrylate) Defective_Product Decomposed Product (Amine + free Acrylate) Ideal_Product->Defective_Product Retro-Michael Reaction Heat Heat / Prolonged Reaction Time Heat->Ideal_Product Promotes

Caption: The retro-Michael reaction pathway.

Part 2: Purification and Characterization FAQs

Purification is as critical as the synthesis itself. Even a perfectly executed reaction can be compromised by inadequate purification.

Q4: My HPLC chromatogram shows multiple peaks. How do I identify them and purify my product?

Reverse-phase HPLC is a powerful tool for assessing the purity of PAMAM dendrimers. [3][6]A pure, monodisperse sample should ideally show a single, sharp peak. Multiple peaks indicate the presence of impurities, which can often be identified by their retention times.

  • Main Peak: This is your target dendrimer generation.

  • Peaks with Shorter Retention Times: These are typically lower generation dendrimers ("trailing generations") or other more polar impurities. [3]* Peaks with Longer Retention Times: These can correspond to dendrimer dimers or other less polar defect structures. [3] Purification Strategy:

  • Removal of Excess Reagents: After each step, it is crucial to remove unreacted methyl acrylate or ethylenediamine. This is typically done by evaporation under reduced pressure, followed by high vacuum. [6][7]For the amidation step, excess ethylenediamine can be removed by azeotropic distillation. [8]2. Dialysis: For higher generation dendrimers (G3 and above), membrane dialysis is an effective method to remove trailing generations and other small molecule impurities. [3][9]The choice of molecular weight cut-off (MWCO) for the dialysis membrane is critical.

Table 2: Recommended Dialysis MWCO for PAMAM Generations

Dendrimer GenerationTheoretical MW (Da)Recommended MWCO (kDa)
G36,9093.5
G414,2147
G528,82512-14

Source: Based on common laboratory practices.

Q5: How can I confirm the number of primary amine groups on my final product?

While NMR provides a good estimate, a potentiometric titration is a more accurate method for quantifying the number of primary and tertiary amines. [3]This is critical for calculating reaction stoichiometries for subsequent conjugation reactions. The procedure involves titrating a solution of the dendrimer with a strong base (like NaOH) and monitoring the pH. The equivalence points on the titration curve correspond to the deprotonation of the tertiary and primary amines, allowing for their quantification. [3]

Part 3: Key Experimental Protocols

To ensure reproducibility, here are condensed protocols for the key synthesis steps.

Protocol 1: General Procedure for Michael Addition (e.g., G0 -> G0.5)
  • Preparation: Dissolve the amine-terminated dendrimer (e.g., G0 PAMAM) in methanol (typically a 10% w/w solution). [6]2. Reagent Setup: In a separate flask, dissolve methyl acrylate (a 2-3 fold molar excess per amine group) in methanol. Cool this solution to 0°C using an ice bath under a nitrogen atmosphere. [6][10]3. Reaction: Add the dendrimer solution dropwise to the cooled methyl acrylate solution over 1 hour with constant stirring. [6][7]4. Incubation: Keep the reaction at 0°C for another 2-3 hours, then allow it to warm to room temperature and stir for 24-48 hours. [6][7]5. Monitoring: Reaction completion can be monitored by the disappearance of primary amines using a ninhydrin test (the solution should not turn blue/purple). [10]6. Work-up: Remove the solvent and excess methyl acrylate under reduced pressure. Dry the resulting product (a colorless or pale yellow oil) under high vacuum. [7]

Protocol 2: General Procedure for Amidation (e.g., G0.5 -> G1)
  • Preparation: Dissolve the ester-terminated dendrimer (e.g., G0.5) in methanol.

  • Reagent Setup: In a separate, larger flask, dissolve a large excess of ethylenediamine (EDA) (typically 10-25 equivalents per ester group) in methanol and cool to 0°C. [6]3. Reaction: Add the dendrimer solution dropwise to the cold EDA solution under a nitrogen atmosphere. [6]4. Incubation: Keep the reaction cool for several hours, then allow it to warm to room temperature and stir for 3-5 days to ensure complete amidation. [6][11]5. Work-up: Remove methanol and the bulk of the excess EDA under reduced pressure. The remaining EDA is often removed by azeotropic distillation with a suitable solvent like n-butanol or by repeated dissolution in methanol and evaporation. [8]The final product is then dried under high vacuum.

References

  • Petrov, A., Nugaeva, F., Shevchenko, N., & Zorin, I. (2002). Structural deviations in poly(amidoamine) dendrimers: a MALDI-TOF MS analysis. Elsevier Science Ltd.
  • Waters Corporation. (n.d.). Polymer Analysis by MALDI-Tof MS. Waters. Retrieved from [Link]

  • Al-Yasari, A. A., Al-Musawi, S., Hassan, M. K., & Subbi, J. (2025). Improving Sensitivity and Resolution of Dendrimer Identification in MALDI-TOF Mass Spectrometry Using Varied Matrix Combinations. MDPI. Retrieved from [Link]

  • Mullen, D. G., Desai, A., van Dongen, M. A., Barash, M., Baker, J. R., Jr., & Banaszak Holl, M. M. (2012). Best practices for purification and characterization of PAMAM dendrimer. Macromolecules, 45(13), 5437–5444. Retrieved from [Link]

  • Lee, C. C., Lee, J. J., Ueng, C. H., Lin, Y. C., & Lin, S. C. (2007). Synthesis of Symmetrical and Unsymmetrical PAMAM Dendrimers by Fusion between Azide- and Alkyne-Functionalized PAMAM Dendrons. Bioconjugate Chemistry, 18(2), 579-584. Retrieved from [Link]

  • O'Reilly, R. K., et al. (2025). Global Characterization of Commercial Generation 0–7 Poly(amidoamine) Dendrimers: Challenges and Opportunities for Analysis. ACS Omega. Retrieved from [Link]

  • van Dongen, M. A., Desai, A., Orr, B. G., Baker, J. R., & Banaszak Holl, M. M. (2013). Quantitative analysis of generation and branch defects in G5 poly(amidoamine) dendrimer. Polymer, 54(16), 4126-4133. Retrieved from [Link]

  • Nugaeva, F., & Subbi, J. (2002). FRAGMENTATION OF PAMAM DENDRIMERS IN METHANOL. Estonian Academy Publishers.
  • Gomez, M. V., Guerra, J., Velders, A. H., & Crooks, R. M. (2009). NMR characterization of fourth-generation PAMAM dendrimers in the presence and absence of palladium dendrimer-encapsulated nanoparticles. Journal of the American Chemical Society, 131(1), 341–350. Retrieved from [Link]

  • D'Emanuele, A., & Attwood, D. (2005). Novel Aldehyde-Terminated Dendrimers; Synthesis and Cytotoxicity Assay. Pharmaceutical Biology, 43(4), 365-371. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectrum of PAMAM dendrimer G4 observed at 400 MHz for CDCl 3 solution at 25 ˝ C. Retrieved from [Link]

  • Maiti, P. K., Cagin, T., Wang, G., & Goddard, W. A., III. (2005). Effect of Solvent and pH on the Structure of PAMAM Dendrimers. Macromolecules, 38(3), 979–991. Retrieved from [Link]

  • Cheng, Y., Man, N., Xu, T., Fu, R., Wang, X., Wang, X., & Wen, L. (2015). Synthesis of Polyamidoamine Dendrimer for Encapsulating Tetramethylscutellarein for Potential Bioactivity Enhancement. Molecules, 20(11), 20085–20097. Retrieved from [Link]

  • Maiti, P. K., Cagin, T., Wang, G., & Goddard, W. A. (2004). Effect of Solvent and pH on the Structure of PAMAM Dendrimers. ResearchGate. Retrieved from [Link]

  • Gomez, M. V., Guerra, J., Velders, A. H., & Crooks, R. M. (2009). NMR characterization of fourth-generation PAMAM dendrimers in the presence and absence of palladium dendrimer-encapsulated nanoparticles. Journal of the American Chemical Society, 131(1), 341-350. Retrieved from [Link]

  • ResearchGate. (n.d.). MALDI-TOF spectra of G5.0 PAMAM dendrimers were analyzed using the most.... Retrieved from [Link]

  • Gomez, M. V., Guerra, J., Velders, A. H., & Crooks, R. M. (2008). NMR Characterization of Fourth-Generation PAMAM Dendrimers in the Presence and Absence of Palladium Dendrimer-Encapsulated Nanoparticles. Journal of the American Chemical Society, 131(1), 341-350. Retrieved from [Link]

  • Nisato, G., Ivkov, R., & Amis, E. J. (2000). Effect of Solvent Quality on the Molecular Dimensions of PAMAM Dendrimers. Macromolecules, 33(11), 4172–4176. Retrieved from [Link]

  • Subbi, J., Agasild, S., & Lopp, M. (2002). SYNTHESIS AND CZE ANALYSIS OF PAMAM DENDRIMERS WITH AN ETHYLENEDIAMINE CORE. Estonian Academy Publishers.
  • Klajnert, B., et al. (2016). Improved large-scale synthesis and characterization of small and medium generation PAMAM dendrimers. Canadian Journal of Chemistry. Retrieved from [Link]

  • Obydennov, I. V., Gerasimova, Y. V., Evtugyn, V. G., Stoikov, I. I., & Evtugyn, G. A. (2022). PAMAM-Calix-Dendrimers: Second Generation Synthesis, Fluorescent Properties and Catecholamines Binding. Molecules, 27(24), 8740. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical defects in PAMAM dendrimers due to (A) intra-branch.... Retrieved from [Link]

  • Mullen, D. G., Desai, A., van Dongen, M. A., Barash, M., Baker, J. R., & Banaszak Holl, M. M. (2012). Best Practices for Purification and Characterization of PAMAM Dendrimer. ResearchGate. Retrieved from [Link]

  • Lesniak, W. G., et al. (2013). Analysis of Biotinylated Generation 4 Poly(amidoamine) (PAMAM) Dendrimer Distribution in the Rat Brain and Toxicity in a Cellular Model of the Blood-Brain Barrier. Brain Research, 1493, 99-111. Retrieved from [Link]

  • Maiti, P. K., Cagin, T., Wang, G., & Goddard, W. A. (2005). Effect of Solvent and pH on the Structure of PAMAM Dendrimers. CaltechAUTHORS. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Poly(amidoamine) (PAMAM) Dendrimers: Synthesis and Biological Applications. Retrieved from [Link]

  • Sadhu, S., & Singh, S. (2022). A Review on Poly(amidoamine) Dendrimers: Properties, Synthesis, and Characterization Prospects. Archives of Pharmacy Practice, 13(4). Retrieved from [Link]

  • van Dongen, M. A., Orr, B. G., & Banaszak Holl, M. M. (2014). Diffusion NMR Study of Generation-Five PAMAM Dendrimer Materials. Langmuir, 30(24), 7214–7221. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved large-scale synthesis and characterization of small and medium generation PAMAM dendrimers. Retrieved from [Link]

  • Lopp, M. (2002).
  • Mullen, D. G., Desai, A., van Dongen, M. A., Barash, M., Baker, J. R., & Banaszak Holl, M. M. (2012). Best Practices for Purification and Characterization of PAMAM Dendrimer. Macromolecules. Retrieved from [Link]

  • D'Emanuele, A., & Attwood, D. (2007). Development and Validation of an HPLC Method Involving Solid‐Phase Extraction for the Analysis of Hydrophobic Drugs in the Presence of Polyamidoamine (PAMAM) Dendrimers. Journal of Liquid Chromatography & Related Technologies, 30(5-7), 877-887. Retrieved from [Link]

  • Lee, S. (2021). Removal of methanol from dendrimer standard (PAMAM) is preferred for synthesis of converting functional groups (NH2 to COOH)? ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis procedure of different generations of PAMAM dendrimers..... Retrieved from [Link]

  • Obydennov, I. V., Gerasimova, Y. V., Evtugyn, V. G., Stoikov, I. I., & Evtugyn, G. A. (2024). PAMAM-Calix-Dendrimers: Third Generation Synthesis and Impact of Generation and Macrocyclic Core Conformation on Hemotoxicity and Calf Thymus DNA Binding. Molecules, 29(21), 4880. Retrieved from [Link]

  • Behroozi, M. (2020). How to dendrimer purification? ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2017). In Situ-Forming Polyamidoamine Dendrimer Hydrogels with Tunable Properties Prepared via Aza-Michael Addition Reaction. ACS Applied Materials & Interfaces, 9(14), 12185-12194. Retrieved from [Link]

Sources

Optimization

challenges in scaling up the production of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol)

This guide serves as a specialized technical support resource for researchers and process engineers scaling up the production of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) (CAS: 197966-97-5). This molecule is a critic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers and process engineers scaling up the production of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) (CAS: 197966-97-5).

This molecule is a critical intermediate in the synthesis of ionizable cationic lipids (such as SM-102 derivatives) used in Lipid Nanoparticle (LNP) delivery systems for mRNA vaccines and gene therapies. Its amphiphilic nature and specific reactivity profile present unique challenges during scale-up.

Technical Support Center: 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol)

Role: Senior Application Scientist Status: Operational System Version: 2.4 (Scale-Up Optimization)

Module 1: Synthesis & Reaction Control

Focus: Managing Regioselectivity and Side Reactions

Q: We are observing a significant yield drop (>30%) when scaling from 50g to 1kg. The crude NMR shows a large triplet at ~1.8 ppm and ~3.7 ppm that doesn't match the product. What is happening?

A: You are likely witnessing the cyclization of your alkylating agent . If you are synthesizing this via the alkylation of a protected ethylenediamine (e.g., N-Boc-ethylenediamine) with 4-chlorobutan-1-ol (or 4-bromobutan-1-ol), the halo-alcohol has a competing pathway: intramolecular nucleophilic substitution to form Tetrahydrofuran (THF) .

  • Mechanism: Under basic conditions (especially with strong bases like KOH or NaH), the hydroxyl group of 4-chlorobutan-1-ol deprotonates and attacks the carbon bearing the halogen, closing the ring to form THF. This consumes your alkylating agent rapidly.

  • Diagnostic: Check your waste stream or solvent trap. THF is volatile (bp 66°C). The NMR signals at ~1.85 and ~3.75 ppm correspond to THF.

  • Corrective Action:

    • Change Base/Solvent: Switch to a heterogeneous base system (e.g., K2CO3 in Acetonitrile or DMF) which is less likely to promote rapid alkoxide formation compared to strong dissolved bases.

    • Slow Addition: Do not add the base all at once.

    • Leaving Group Tuning: If cost permits, use 4-iodobutan-1-ol (generated in situ with NaI) to accelerate the intermolecular alkylation (desired) over the intramolecular cyclization (undesired).

Q: How do we prevent over-alkylation of the primary amine tail?

A: The target molecule contains a primary amine (on the ethyl group) and a tertiary amine (the central nitrogen).

  • The Trap: If you use unprotected ethylenediamine, you will get a statistical mixture of mono-, bis-, and tetra-alkylated products. Separation is nearly impossible at scale.

  • Protocol Requirement: You must use a mono-protected diamine, such as N-Boc-ethylenediamine or N-Cbz-ethylenediamine .

    • Step 1: Alkylate the free amine with 2.2 equivalents of 4-halobutan-1-ol.

    • Step 2: Deprotect (Acid wash for Boc, Hydrogenation for Cbz).

    • Validation: This ensures the "tail" remains a primary amine (-NH2), which is essential for the subsequent conjugation steps in lipid synthesis.

Module 2: Work-up & Isolation

Focus: The "Polarity Trap"

Q: After the reaction, our product remains in the aqueous phase during extraction. Standard EtOAc/Water extraction fails. How do we recover it?

A: 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) is highly polar due to the two hydroxyl groups and the primary amine. It acts as a surfactant/hydrotrope.

Troubleshooting Protocol:

  • Do NOT use Ethyl Acetate: It is too non-polar.

  • The "Salting Out" Method: Saturate the aqueous phase with NaCl or K2CO3. This reduces the solubility of the organic amine in water.

  • Solvent System: Use n-Butanol or a mixture of DCM:Isopropanol (3:1) for extraction.

    • Warning: DCM/IPA can form emulsions. Break emulsions by filtering through a Celite pad or centrifugation.

  • Continuous Extraction: For >1kg batches, a continuous liquid-liquid extractor using DCM is superior to batch separatory funnels.

Module 3: Purification Strategy

Focus: Avoiding Chromatography

Q: Flash chromatography is becoming a bottleneck. Can we distill this intermediate?

A: Distillation is high-risk due to the high boiling point and thermal instability of the amino-alcohol moiety (potential for dehydration or retro-Michael type decomposition).

Recommended Purification Workflow (Scale-Scalable):

MethodFeasibilityNotes
High Vacuum Distillation Medium Requires <0.1 mbar vacuum and Short Path (Wiped Film) Evaporator. Keep mantle temp <180°C.
Salt Crystallization High Convert the crude amine to an Oxalate or Fumarate salt. These often crystallize from Ethanol/Acetone. Filter the solid, then free-base it before the next step.
Reverse Phase Flash Low Prohibitively expensive at kg scale.

Q: The product is colored (yellow/brown) after storage. Is it degraded?

A: Yes, amines are prone to oxidation (N-oxide formation).

  • Cause: Trace metal contamination or exposure to air.

  • Fix:

    • Store under Argon/Nitrogen.

    • Add a radical scavenger (e.g., BHT) if downstream chemistry permits.

    • Passivation: Treat the crude with activated charcoal or a metal scavenger (e.g., SiliaMetS®) to remove transition metals that catalyze oxidation.

Visualizing the Challenge

The following diagram illustrates the critical competition between the desired alkylation and the parasitic THF formation, along with the purification logic.

G Start N-Boc-Ethylenediamine + 4-Chlorobutan-1-ol Base Base (K2CO3/DMF) Start->Base Desired Path A: Intermolecular Alkylation (Desired) Base->Desired High Conc. Slow Base Addn Side Path B: Intramolecular Cyclization (Parasitic) Base->Side Fast Base Addn High Temp Intermediate Boc-Protected Intermediate Desired->Intermediate THF Tetrahydrofuran (THF) (Volatile Waste) Side->THF Deprotect Deprotection (TFA/HCl) Intermediate->Deprotect Final 4,4'-((2-Aminoethyl)azanediyl) bis(butan-1-ol) Deprotect->Final

Caption: Reaction pathway analysis showing the competition between productive alkylation and THF formation.

Summary of Key Specifications

ParameterSpecification TargetTroubleshooting
Appearance Colorless to pale yellow viscous liquidDarkening indicates oxidation. Sparge with N2.
Purity (GC/LC) >95%Major impurities: Mono-alkylated species, THF (residual).
Water Content <0.5%Critical for next step (esterification). Dry by azeotrope with Toluene.
Identity (NMR) Triplet at ~2.5 ppm (N-CH2), Triplet at ~3.5 ppm (O-CH2)Check integration ratio of O-CH2 to N-CH2 (should be 4:6).

References

  • Sigma-Aldrich. Product Specification: 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) (CAS 197966-97-5). Retrieved from

  • ModernaTX, Inc.Lipid Nanoparticles and Methods of Use. (Patent WO2017099823).
  • BroadPharm. SM-102 and Ionizable Lipids for mRNA Delivery. Retrieved from

  • American Chemical Society (ACS). Scale-up and Production of Key Lipids Used in mRNA Delivery Systems. Webinar Series. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 197966-97-5. Retrieved from

Troubleshooting

Technical Support Center: Managing Moisture Sensitivity in Reactions with 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol)

Welcome to the technical support guide for 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol), a versatile intermediate used in a range of applications from polymer synthesis to the development of novel pharmaceutical agents....

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol), a versatile intermediate used in a range of applications from polymer synthesis to the development of novel pharmaceutical agents. The presence of multiple reactive functional groups—a primary amine, a tertiary amine, and two hydroxyl groups—makes this molecule highly valuable. However, these same groups, particularly the amines, also render it susceptible to interaction with atmospheric moisture.[1][2]

This guide provides field-proven insights and troubleshooting protocols to help you manage moisture sensitivity, ensuring the success, reproducibility, and safety of your experiments.

The Critical Role of Moisture Control

The functional groups in 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) are hygroscopic, meaning they readily absorb water from the environment.[3][4] This absorbed moisture is not a passive bystander in your reactions. Water can act as a competing nucleophile, a base, or a proton source, leading to a cascade of undesirable outcomes:

  • Reduced Yields: Water can react with moisture-sensitive reagents (e.g., organometallics, acid chlorides, isocyanates) faster than your intended substrate, consuming expensive materials and lowering the output of your desired product.

  • Byproduct Formation: Hydrolysis of starting materials, intermediates, or even the final product can lead to complex and difficult-to-separate impurity profiles.

  • Inconsistent Results: The variable and often unquantified amount of water introduced from the atmosphere or contaminated reagents can make reactions difficult to reproduce, a critical failure in both research and process development.[5]

  • Safety Hazards: In some cases, the reaction of water with highly reactive reagents can be violently exothermic, posing a significant safety risk.[5][6]

This guide is structured to provide direct answers to the most common challenges encountered when working with this and similar moisture-sensitive compounds.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems in a question-and-answer format, providing both the "what" and the "why" for each recommended solution.

Scenario 1: Inconsistent Reaction Yields or Complete Failure

Question: "My reaction using 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) is giving me highly variable yields, and in some cases, it fails to proceed at all. I suspect moisture is the culprit. How can I diagnose and fix this?"

Answer: This is a classic sign of moisture contamination. The issue can stem from the reagent itself, the solvent, the glassware, or the reaction atmosphere. A systematic approach is required to identify and eliminate the source of water.

Diagnostic & Solution Workflow:

  • Verify Reagent Integrity:

    • The Problem: 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) is hygroscopic. If it has been stored improperly or handled in the open air, it has likely absorbed significant water.

    • The Solution: For critical applications, the water content should be quantified. Karl Fischer titration is the gold standard for accurately determining water content in liquid and solid samples, capable of detecting moisture down to the parts-per-million (ppm) range.[7][8][9] If the water content is unacceptably high, the reagent must be dried. This can be achieved by dissolving it in a suitable solvent (like toluene), drying the solution over a desiccant (e.g., anhydrous MgSO₄), filtering, and removing the solvent under vacuum. Caution: Do not heat the compound excessively as this may cause decomposition.

  • Ensure Rigorously Dry Solvents:

    • The Problem: Many common laboratory solvents are sold as "anhydrous" but can still contain 10-50 ppm of water, and this level increases each time the bottle is opened.[10] This is often enough to disrupt sensitive reactions.

    • The Solution: Never assume a solvent is dry enough. Dry it immediately before use. The most effective method for achieving very low water content is distillation from an appropriate drying agent under an inert atmosphere (e.g., nitrogen or argon).[11][12] Alternatively, passing the solvent through a column of activated alumina or storing it over activated 3Å molecular sieves can achieve excellent dryness.[13][14]

  • Prepare Your Glassware Meticulously:

    • The Problem: A thin film of adsorbed water exists on all glassware surfaces under ambient conditions.[6][15]

    • The Solution: All glassware (flasks, stir bars, syringes, needles) must be oven-dried (e.g., at 125°C overnight) and allowed to cool in a desiccator or under a stream of inert gas immediately before use.[6] For highly sensitive reactions, flame-drying the assembled apparatus under vacuum and backfilling with inert gas is the preferred method.

  • Maintain an Inert Atmosphere:

    • The Problem: Simply running the reaction in a stoppered flask is insufficient. Atmospheric moisture will ingress over the course of the reaction.

    • The Solution: Use standard air-sensitive techniques.[5] This involves setting up the reaction on a Schlenk line or inside a glovebox .[15][16] This ensures the reaction is constantly protected by a positive pressure of a dry, inert gas like nitrogen or argon. Reagents should be transferred via gas-tight syringes or cannulas.[15][17]

Below is a decision tree to guide your troubleshooting process.

G start Inconsistent Yields or Reaction Failure q1 Is the reagent's water content known/verified? start->q1 proc1 Quantify water via Karl Fischer Titration. Dry reagent if necessary. q1->proc1 No q2 Are solvents freshly dried and handled under inert gas? q1->q2 Yes a1_yes Yes a1_no No proc1->q2 proc2 Dry solvents via distillation or with activated sieves/ alumina. q2->proc2 No q3 Is glassware properly oven/flame-dried and cooled under inert gas? q2->q3 Yes a2_yes Yes a2_no No proc2->q3 proc3 Oven-dry glassware at >120°C overnight. Assemble hot and cool under N2/Ar. q3->proc3 No q4 Is the entire reaction conducted under a positive pressure of inert gas? q3->q4 Yes a3_yes Yes a3_no No proc3->q4 proc4 Use a Schlenk line or glovebox for the entire procedure. q4->proc4 No end Problem Solved: Reaction environment is sufficiently anhydrous. q4->end Yes a4_yes Yes a4_no No proc4->end

Troubleshooting inconsistent reaction outcomes.
Scenario 2: Formation of Unexpected Byproducts

Question: "My reaction produces the desired product, but I'm also getting significant amounts of a byproduct that I believe is from hydrolysis. How can I confirm this and prevent it?"

Answer: Byproduct formation is a common consequence of moisture contamination, where water participates directly in the reaction.

Causality and Prevention:

  • Mechanism of Interference: Consider a common reaction, such as the acylation of the primary amine on 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) with an acid chloride (R-COCl).

    • Desired Reaction: The amine attacks the carbonyl carbon of the acid chloride to form an amide.

    • Side Reaction: If water is present, it will compete with the amine, hydrolyzing the acid chloride to the corresponding carboxylic acid (R-COOH). This carboxylic acid is generally unreactive under these conditions and consumes your electrophile. In some cases, it can also cause further side reactions.

  • Confirmation: Use analytical techniques like LC-MS or GC-MS to identify the byproducts. The mass of the suspected hydrolyzed starting material (e.g., the carboxylic acid in the example above) will often be a clear indicator.

  • Prevention: The preventative measures are identical to those for solving inconsistent yields: rigorous exclusion of water from all components of the reaction system. Refer to the workflow in Scenario 1. Implementing just one or two of these steps is often insufficient; a holistic approach is necessary for complete moisture exclusion.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) to minimize moisture uptake?

Store the compound in a tightly sealed container, preferably one with a polytetrafluoroethylene (PTFE)-lined cap.[6] For long-term storage, place this primary container inside a secondary container, such as a desiccator cabinet containing an active desiccant like silica gel or calcium chloride.[18][19] For highly sensitive applications, storing under an inert atmosphere (e.g., in a nitrogen-filled glovebox) is ideal.[16]

Q2: I don't have a glovebox or Schlenk line. Can I still run moisture-sensitive reactions?

While challenging, it is possible for less sensitive reactions. The key is to minimize atmospheric exposure at every step. Use oven-dried glassware and transfer reagents quickly using syringes.[17] Purging the reaction flask with an inert gas (using a balloon filled with nitrogen or argon) provides a temporary inert atmosphere.[15] However, for reactions that are extremely sensitive to water, these techniques may not be sufficient, and investing in proper equipment is highly recommended for reproducibility and safety.[5]

Q3: How do I choose the right drying agent for my solvent?

The choice of drying agent depends on the solvent's chemical nature. Using an incompatible drying agent can be ineffective or even dangerous.

Solvent ClassRecommended Drying AgentsComments & Cautions
Ethers (THF, Diethyl Ether)Sodium/benzophenone, Activated 3Å Molecular Sieves, Activated Alumina.[13][14]Sodium/benzophenone provides a visual indicator (deep blue/purple) when the solvent is dry. Never use sodium with halogenated solvents.
Halogenated Solvents (DCM, Chloroform)Calcium Hydride (CaH₂), Phosphorus Pentoxide (P₂O₅), Activated 3Å Molecular Sieves.[11][13]Distillation from CaH₂ is very effective. P₂O₅ is a very strong but acidic drying agent.
Aprotic Polar Solvents (Acetonitrile, DMF)Calcium Hydride (CaH₂), Barium Oxide (BaO), 4Å Molecular Sieves.[11]DMF can decompose in the presence of strong bases; use CaH₂ with care and distill under reduced pressure.[11]
Alcohols (Methanol, Ethanol)Magnesium turnings (activated with iodine), 3Å Molecular Sieves.[14]Requires specific procedures. Molecular sieves are often the safest and most practical choice.[14]
Hydrocarbons (Toluene, Hexane)Sodium/benzophenone, Calcium Hydride (CaH₂).[12]These solvents are non-polar and hold less water, but should still be dried for sensitive reactions.

Q4: Can I dry 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) by heating it under vacuum?

This is generally not recommended without careful characterization. While it can remove water, the compound has a relatively high boiling point and may be susceptible to thermal decomposition, especially if impurities are present. Azeotropic removal of water with a solvent like toluene is a gentler and more controlled method.

Protocol: Standard Workflow for Handling Moisture-Sensitive Reagents

This protocol outlines the essential steps for setting up a reaction under anhydrous conditions using a Schlenk line.

1. Glassware Preparation:

  • Clean and assemble all required glassware (reaction flask, condenser, addition funnel, etc.).
  • Place the assembled glassware, along with stir bars, in an oven at >120°C for at least 4 hours, preferably overnight.[6]

2. System Assembly and Purging:

  • Remove the hot glassware from the oven and immediately assemble it on the Schlenk line while still warm.
  • Evacuate the system using the vacuum on the Schlenk line and then backfill with a dry, inert gas (e.g., Nitrogen).
  • Repeat this vacuum/backfill cycle at least three times to remove all atmospheric air and adsorbed moisture.[16]
  • Leave the system under a positive pressure of inert gas, which can be visualized with an oil bubbler.

3. Reagent and Solvent Transfer:

  • Draw freshly dried solvent into a clean, oven-dried, and nitrogen-flushed syringe.[15]
  • Transfer the solvent to the reaction flask through a rubber septum against a positive flow of inert gas.
  • If 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) is a liquid at your working temperature, transfer it via a dried, purged syringe. If it is a solid, it should be weighed and added to the flask inside a glovebox or quickly under a strong flow of inert gas on the benchtop.

The following diagram illustrates this workflow.

Workflow for setting up an anhydrous reaction.

By implementing these rigorous techniques, you can effectively manage the moisture sensitivity of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol), leading to more reliable, reproducible, and successful experimental outcomes.

References
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Available at: [Link]

  • Valenti, P., & Zbieg, J. R. (2020). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Journal of Chemical Education, 97(9), 3094–3098. Available at: [Link]

  • Mettler Toledo. Karl Fischer Titration Guide for Water (Moisture) Determination. Available at: [Link]

  • QAQC Lab. Karl Fischer Method of Moisture Determination. Available at: [Link]

  • Wikipedia. Karl Fischer titration. Available at: [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • Chai, C. L. L., et al. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. Available at: [Link]

  • Terra Universal. (2016, March 10). Moisture-Free Storage: Nitrogen or Desiccant? Available at: [Link]

  • Molecular Inorganic Chemistry, University of Groningen. (2008, April 12). Working with air and moisture sensitive compounds. Available at: [Link]

  • TutorChase. How do you handle hygroscopic solutes in the lab? Available at: [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Available at: [Link]

  • Chemistry LibreTexts. (2021, August 15). Drying Solvents. Available at: [Link]

  • Kyoto Electronics Manufacturing Co., Ltd. KF Moisture Titrator | Principles. Available at: [Link]

  • Luo, B., et al. (2020). Hygroscopicity of Amino Acids and Their Effect on the Water Uptake of Ammonium Sulfate in the Mixed Aerosol Particles. Science of The Total Environment, 737, 139318. Available at: [Link]

  • Sciencemadness Wiki. (2023, July 25). Drying solvents. Available at: [Link]

  • Qiu, C., & Zhang, R. (2012). Physiochemical properties of alkylaminium sulfates: hygroscopicity, thermostability, and density. Environmental Science & Technology, 46(8), 4474–4480. Available at: [Link]

  • Quora. (2022, August 2). What are the physical properties of amines? Available at: [Link]

  • CORECHEM Inc. (2024, January 19). Hygroscopic: What it Means, What You Need to Know. Available at: [Link]

  • Reddit. (2024, June 17). Removal of trace water from a reaction. Available at: [Link]

Sources

Optimization

Technical Support Center: Analytical Characterization of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) Polymers

Current Status: Online Operator: Senior Application Scientist (Ph.D., Polymer Chemistry) Ticket ID: #PBAE-004-SUPPORT Subject: Troubleshooting Analytical Anomalies in Cationic Amino-Alcohol Polymers Executive Summary & M...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist (Ph.D., Polymer Chemistry) Ticket ID: #PBAE-004-SUPPORT Subject: Troubleshooting Analytical Anomalies in Cationic Amino-Alcohol Polymers

Executive Summary & Molecule Context

Welcome to the technical support hub. You are working with 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) , a trifunctional amino-alcohol monomer. In the field, this is often referred to as a derivative of N,N-bis(4-hydroxybutyl)ethylenediamine .

Chemical Context: This monomer features a primary amine tail and a tertiary amine core with two hydroxyl arms.

  • Polymerization Potential: It is typically used to synthesize Poly(beta-amino esters) (PBAEs) (via Michael addition with diacrylates) or Cationic Polyurethanes (via polyaddition with diisocyanates).

  • Critical Function: The tertiary amine provides pH-buffering capacity (the "proton sponge" effect) essential for endosomal escape in gene delivery (mRNA/DNA vectors), while the hydroxyls or primary amines act as propagation points.

Common Analytical Pain Points:

  • GPC/SEC: Sample loss or tailing due to cationic interaction with column stationary phases.

  • NMR: Signal broadening in hyperbranched architectures preventing end-group quantification.

  • Titration: Difficulty distinguishing pKa values in polyprotic environments.

Troubleshooting Guide: Molecular Weight Analysis (GPC/SEC)

User Question: "I am running GPC in THF, but my polymer peak is either missing, eluting after the solvent peak, or showing severe tailing. Is my polymer degrading?"

Scientist Diagnosis: Your polymer is likely not degrading. You are experiencing enthalpic interaction (adsorption). The cationic amines in your polymer backbone are adhering to the residual silanol groups (


) or anionic sites on your GPC column packing.
The Solution: Mobile Phase Suppression

Standard organic GPC (THF/Chloroform) is insufficient for cationic amino polymers. You must screen the electrostatic charges.

Recommended Protocol: The "Salt & Acid" Method
ParameterRecommendationScientific Rationale
Solvent (Mobile Phase) DMF (Dimethylformamide) or NMP Polar solvents prevent hydrophobic aggregation of the polymer backbone.
Additive 1 (Salt) 10 mM - 50 mM LiBr Lithium ions (

) form a screening layer over the column's stationary phase, preventing polymer adsorption.
Additive 2 (Acid) 0.1% - 0.5% Acetic Acid or TFA Protonates residual silanols on the column, rendering them neutral and reducing cation-exchange interactions.
Column Selection Mixed-bed columns (e.g., Agilent PLgel Mixed-C)Ensure the column is rated for polar organic solvents.
Flow Rate 0.5 - 1.0 mL/minLower flow rates can sometimes exacerbate adsorption; standard flow is usually best.
Visual Troubleshooting: GPC Decision Tree

GPC_Troubleshooting Start Issue: Poor GPC Peak Shape Check1 Is the peak tailing severely? Start->Check1 Check2 Is the peak eluting late (after solvent)? Check1->Check2 No Action1 Adsorption Effect. Add 10mM LiBr to Eluent. Check1->Action1 Yes Action2 Interaction with Pore Volume. Switch to DMF + 0.1% TFA. Check2->Action2 Yes Action3 Aggregation. Increase Temperature to 50°C. Check2->Action3 No (Peak is Broad/Fronting)

Figure 1: Decision logic for troubleshooting cationic polymer GPC profiles. Adsorption is the most common failure mode.

Structural Confirmation: NMR Spectroscopy

User Question: "The proton NMR signals for the ethyl and butyl chains are overlapping and broad. How do I calculate the degree of branching or conversion?"

Scientist Diagnosis: In hyperbranched polymers formed from this monomer, the mobility of the internal segments is restricted, leading to short


 relaxation times and broad peaks. Furthermore, the chemical shift difference between a linear unit and a dendritic unit is subtle.
Protocol: Quantitative NMR with Inverse Gated Decoupling

Proton NMR is often insufficient for stoichiometry. Carbon NMR provides better resolution for the local environment of the nitrogen center.

  • Solvent: Use

    
      with a trace of 
    
    
    
    . If solubility is poor, use
    
    
    (but be aware of viscosity broadening).
  • Pulse Sequence: Use Inverse Gated Decoupling (e.g., zgig in Bruker).

    • Why? This suppresses the Nuclear Overhauser Effect (NOE), ensuring that signal intensity is proportional to the number of carbon atoms, not their protonation state.

  • Relaxation Delay (

    
    ):  Set to > 5 seconds .
    
    • Why? Quaternary carbons and polymer backbone carbons relax slowly. Short delays lead to under-integration of the polymer core signals.

  • Scan Count: High (1000+ scans) due to lower sensitivity of

    
    .
    
Key Chemical Shift Targets (Theoretical Estimates)
Moiety

Shift (ppm)
Diagnostic Value

(Terminal)
~40-42 ppmIndicates unreacted primary amine (Chain end).

(Internal)
~50-54 ppmIndicates reacted/branched center.

(Alcohol vs Ester)
~60 ppm (OH) vs ~64 ppm (Ester)Critical for determining conversion if reacting with acrylates/acids.

Functional Analysis: pKa Determination

User Question: "I need to know the buffering capacity for endosomal escape. A standard pH meter isn't giving me a clear inflection point."

Scientist Diagnosis: Your polymer is a polyelectrolyte . The pKa is not a single point but a function of the degree of ionization (


) due to electrostatic repulsion between neighboring charged groups. This is described by the Katchalsky-Spitnik equation , not the Henderson-Hasselbalch equation.
Protocol: Potentiometric Titration

Objective: Determine the "Proton Sponge" capacity (buffering between pH 7.4 and 5.0).

  • Sample Prep: Dissolve 5-10 mg of polymer in 30 mL of degassed 150 mM NaCl (mimics physiological ionic strength).

  • Acidification: Adjust pH to ~3.0 using 0.1 M HCl. Ensure the polymer is fully protonated.

  • Titration: Titrate with 0.1 M NaOH in small increments (e.g., 5-10

    
    ).
    
  • Data Processing:

    • Plot pH vs. Volume of NaOH.

    • Calculate the Buffering Capacity (

      
      ) : 
      
      
      
      .
    • Look for a high

      
       value in the pH 5.0–7.0 range. This confirms the presence of the tertiary amine from your monomer, which is the active moiety for endosomal escape.
      

Workflow Visualization: From Monomer to Data

Workflow cluster_Analysis Analytical Suite Monomer Monomer: 4,4'-((2-Aminoethyl)... (Amino-Diol) Polymerization Polymerization (e.g., + Diacrylate) Monomer->Polymerization Crude Crude Polymer (Cationic/Sticky) Polymerization->Crude Purification Purification (Precipitation in Diethyl Ether) Crude->Purification NMR 1H/13C NMR (Structure) Purification->NMR GPC GPC (DMF+LiBr) (Mol. Weight) Purification->GPC Titration Titration (pKa/Buffering) Purification->Titration

Figure 2: Standard workflow for the synthesis and characterization of amino-alcohol based cationic polymers.[1]

FAQ: Rapid Fire Troubleshooting

Q: Can I use Mass Spec (ESI-MS) to analyze the polymer? A: Only for oligomers (< 3000 Da). For high MW polymers, ESI produces a "charge envelope" that is impossible to deconvolute without high-resolution instruments (Orbitrap). Use MALDI-TOF with a matrix like DHB (2,5-dihydroxybenzoic acid) for better results on cationic polymers.

Q: My polymer is insoluble in water but dissolves in acid. Why? A: The monomer has a tertiary amine.[2] At neutral pH, it may be deprotonated and hydrophobic (depending on the polymer backbone). In acid (pH < 6), it protonates (


), becoming a polyelectrolyte and dissolving. This is a feature, not a bug—it drives the nanoparticle formation with DNA.

Q: How do I remove residual monomer? It's cytotoxic. A: Precipitation is often insufficient for this specific sticky monomer. Use Tangential Flow Filtration (TFF) or Dialysis against acidic water (pH 4), followed by lyophilization. The protonated monomer will pass through the membrane; the polymer will be retained.

References

  • Green, J. J., et al. (2008). "Structure/function relationships of poly(β-amino esters) for DNA delivery." Accounts of Chemical Research.

    • Context: Foundational text on characterizing amino-alcohol/acryl
  • Agilent Technologies. (2024). "GPC/SEC Troubleshooting Guide: Handling Cationic Polymers."

    • Context: Source for the "Salt & Acid" mobile phase protocols.
  • Katchalsky, A., & Spitnik, P. (1947). "Potentiometric titrations of polymethacrylic acid." Journal of Polymer Science.

    • Context: The mathematical basis for analyzing pKa in polyelectrolytes.
  • Anderson, D. G., et al. (2005). "Parallel synthesis and property optimization of a polyelectrolyte library for gene delivery." Angewandte Chemie.

    • Context: Describes the synthesis of polymers using amino-alcohol monomers similar to the user's inquiry.

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) before handling.

Sources

Troubleshooting

strategies to control the molecular weight of polymers made with 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol)

Welcome to the Technical Support Center for Functionalized Polymer Synthesis. Current Ticket: Molecular Weight Control Strategies for 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) based Polymers.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Functionalized Polymer Synthesis.

Current Ticket: Molecular Weight Control Strategies for 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) based Polymers. Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division.

Executive Summary: The Monomer Profile

Before troubleshooting, we must define the reactivity profile of your monomer, 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) (hereafter referred to as AE-BBO ).[1]

  • Structure: A tertiary amine core connected to two 4-hydroxybutyl chains and one 2-aminoethyl chain.[1]

  • Nucleophilic Count:

    • Primary Amine (

      
      ):  High reactivity.[1] Contains 2 acidic protons .[1]
      
    • Primary Hydroxyls (

      
      ):  Moderate reactivity.[1] Contains 2 functional groups .
      
  • Polymerization Modes:

    • Mode A (PBAE Synthesis): Michael Addition with Diacrylates.[1][2] The primary amine acts as a bifunctional donor (reacting with 2 acrylates). The hydroxyls remain as pendant hydrophilic tails.[1]

    • Mode B (Polyester/Polyurethane): Condensation with Diacids/Diisocyanates.[1] All 3 groups (1 amine, 2 hydroxyls) can react, acting as a trifunctional branching agent .

This guide focuses primarily on Mode A (Poly(beta-amino ester) synthesis) , as this is the industry standard for this class of ionizable lipids in drug delivery.

Part 1: The Mechanics of Control (Step-Growth Polymerization)

In step-growth polymerization (Michael addition), molecular weight (MW) is not controlled by initiator concentration (as in chain-growth), but by Stoichiometry and Conversion .[1]

The Stoichiometric Lever (The Carothers Equation)

The most effective way to target a specific molecular weight is by intentionally unbalancing the molar ratio of your monomers.

  • 
     (Stoichiometric Ratio): 
    
    
    
  • 
     (Extent of Reaction):  The fraction of functional groups that have reacted (0 to 1).
    
  • 
     (Degree of Polymerization):  The average number of monomer units in a chain.[3]
    

[1]

The Strategy: To limit molecular weight, you must deviate from a 1:1 ratio.[4]

  • Ratio = 1.00: Theoretical MW

    
     (Gels or ultra-high MW).[1]
    
  • Ratio = 1.05 or 0.95: Limits MW to a predictable oligomeric range.[1]

  • Ratio = 1.20: Produces low MW telechelic (end-functionalized) oligomers.[1]

Reaction Workflow Visualization

The following diagram illustrates the pathway for controlling MW via stoichiometry and end-capping in AE-BBO polymerization.

PBAE_Synthesis Monomer AE-BBO Monomer (Primary Amine) Stoich Stoichiometry Check (Amine : Acrylate) Monomer->Stoich Diacrylate Diacrylate Linker (e.g., BDD) Diacrylate->Stoich Ratio_1 Ratio ~ 1:1 (High MW) Stoich->Ratio_1 Max chain growth Ratio_Off Ratio ≠ 1:1 (Targeted Low MW) Stoich->Ratio_Off Controlled termination Polymer_Linear Linear PBAE Polymer (Pendant OH groups) Ratio_1->Polymer_Linear Ratio_Off->Polymer_Linear EndCap End-Capping Step (Stops Growth) Polymer_Linear->EndCap Quench unreacted ends Final Stable, Defined MW Polymer EndCap->Final

Caption: Workflow for controlling molecular weight via stoichiometric imbalance and end-capping in AE-BBO Michael addition polymerization.

Part 2: Troubleshooting Guide (FAQs)

Q1: I am using a 1:1 ratio, but my molecular weight is lower than expected. Why?

Diagnosis: Incomplete Conversion or Side Reactions.[1] Technical Explanation: According to the Carothers equation, high MW requires


 (conversion) to approach 99%+. Several factors prevent this:
  • Solvent Water: AE-BBO is hydrophilic.[1][5] If your solvent (DMSO/THF) is "wet," water can hydrolyze the acrylate esters, terminating chains.

  • Inadequate Temperature: Michael addition of primary amines is fast, but steric hindrance from the bulky hydroxyl-butyl tails of AE-BBO may slow the reaction.[1]

  • Retro-Michael Addition: At high temperatures (>60°C), the reaction is reversible, depolymerizing the chains.

Corrective Action:

  • Dry your solvents: Use molecular sieves.[1]

  • Optimize Temp: Maintain reaction at 45–50°C. Do not exceed 60°C.

  • Concentration: Increase monomer concentration. Step-growth kinetics are second-order; higher concentration (

    
    ) drastically increases rate and MW.[1]
    
Q2: My polymer is turning into an insoluble gel. What is happening?

Diagnosis: Crosslinking via Hydroxyl Groups or Radical Polymerization.[1] Technical Explanation: While AE-BBO is ideally bifunctional (via the amine) in Michael addition, two side reactions can cause crosslinking (gelation):

  • Hydroxyl Participation: If a strong base catalyst is used, or temperature is too high, the pendant

    
     groups on AE-BBO can react with acrylates, creating a branching point.[1]
    
  • Radical Polymerization: Acrylates are sensitive to light and heat.[1] If no radical inhibitor is present, the acrylate double bonds can homopolymerize (chain-growth), locking the system into a network.

Corrective Action:

  • Remove Base: Perform the reaction without added base catalyst (the amine itself is autocatalytic).

  • Add Inhibitor: Ensure your diacrylate contains MEHQ (hydroquinone monomethyl ether) to prevent radical curing.[1]

  • Lower Temperature: Keep strictly below 50°C.

Q3: How do I calculate the exact ratio for a target Molecular Weight of 5,000 Da?

Strategy: Use the Modified Carothers Equation for Off-Stoichiometry.

Assuming:

  • 
    : Average molecular weight of the repeating unit (MW of AE-BBO + MW of Diacrylate).
    
  • Target

    
    : 5,000 Da.
    
  • Conversion

    
     (assuming reaction goes to completion).[1]
    

Formula:



(Where 

is the ratio of the limiting reagent to the excess reagent).

Example Calculation Table: Assumptions: AE-BBO (MW ~220) + Butanediol Diacrylate (MW ~198)


 Repeat Unit MW 

418 Da.[1]
Target Mn (Da)Degree of Polymerization (

)
Required Ratio (

)
Excess Reagent
20,000 ~480.964% Excess
10,000 ~240.928% Excess
5,000 ~120.8515% Excess
2,500 ~60.7129% Excess

Note: If you want Amine-terminated polymers (for cationic buffering), use AE-BBO in excess.[1] If you want Acrylate-terminated polymers (for further functionalization), use Diacrylate in excess.[1]

Q4: Why is End-Capping necessary?

Diagnosis: Stability and Toxicity. Technical Explanation: Even at "perfect" stoichiometry, step-growth polymers have reactive ends.[1]

  • Acrylate ends: Cytotoxic and can crosslink over time (shelf-life instability).[1]

  • Amine ends: Can oxidize.[1]

Protocol:

  • Run polymerization to desired time (e.g., 24-48 hours).

  • Add a monofunctional capping agent in excess (e.g., 3-morpholinopropylamine to cap acrylates, or a mono-acrylate to cap amines).[1]

  • React for 4-6 hours.

  • Precipitate in diethyl ether to remove residual capping agent.[1]

Part 3: Experimental Protocol (Standard Operating Procedure)

Objective: Synthesis of AE-BBO based PBAE with Target MW ~8-10 kDa.

  • Preparation:

    • Dry AE-BBO under vacuum for 4 hours to remove trace moisture.[1]

    • Calculate stoichiometry: Target

      
       (8% molar excess of Diacrylate).[1]
      
  • Reaction:

    • Dissolve AE-BBO in anhydrous DMSO (Concentration: 167 mg/mL).

    • Add Diacrylate (e.g., 1,4-Butanediol diacrylate).[1][4][6]

    • Add a magnetic stir bar.[1]

    • Purge headspace with Nitrogen for 5 minutes.[1]

    • Seal vial and incubate at 50°C for 48 hours.

  • End-Capping (Crucial Step):

    • Add 10 mol% excess of a secondary amine (e.g., 1-(3-Aminopropyl)-4-methylpiperazine) relative to the initial diacrylate content.[1]

    • Incubate at 50°C for an additional 4 hours.

  • Purification:

    • Precipitate the reaction mixture dropwise into 10x volume of cold Diethyl Ether under vigorous stirring.

    • Centrifuge (3000 rpm, 5 min) and decant supernatant.

    • Wash pellet 2x with fresh Ether.[1]

    • Dry under vacuum at RT for 24 hours.[1]

References

  • Green, J. J., et al. (2006).[1] "Combinatorial synthesis of a library of poly(beta-amino ester)s for gene delivery." Accounts of Chemical Research.

  • Anderson, D. G., et al. (2003).[1] "Semi-automated synthesis and screening of a large library of degradable cationic polymers for gene delivery." Biotechnology and Bioengineering.[1]

  • Odian, G. (2004).[1] Principles of Polymerization. "Step Polymerization: Stoichiometric Control of Molecular Weight." Wiley-Interscience.[1]

  • Tzeng, S. Y., & Green, J. J. (2013). "Subtle changes in polymer structure and degradation mechanism significantly impact poly(beta-amino ester) mediated gene delivery."[1] Advanced Functional Materials.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling AE-BBO or acrylates.

Sources

Reference Data & Comparative Studies

Validation

validation of analytical methods for 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) quantification

Strategic Validation Guide: Quantification of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) Executive Summary In the landscape of pharmaceutical impurity profiling, 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) (CAS: 197...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Validation Guide: Quantification of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol)

Executive Summary

In the landscape of pharmaceutical impurity profiling, 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) (CAS: 197966-97-5) presents a distinct analytical challenge. Often associated with the synthesis or degradation of amino-alcohol-based therapeutics (e.g., Ethambutol), this compound combines high polarity with a lack of a strong UV chromophore.

This guide objectively compares three validation strategies: Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS) , Ion-Pairing HPLC with Charged Aerosol Detection (IP-HPLC-CAD) , and Pre-column Derivatization with UV Detection (Deriv-UV) .

Based on experimental robustness and sensitivity requirements, we position HILIC-MS/MS as the superior methodology for trace-level quantification, while acknowledging the utility of CAD for high-concentration raw material assay.

Part 1: The Analytical Challenge

The analyte, 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) , features a tertiary amine core substituted with a primary aminoethyl group and two 4-hydroxybutyl chains.

  • Chemical Nature : Highly polar, basic (contains both

    
     and 
    
    
    
    amines).
  • Detection Hurdle : The aliphatic structure lacks conjugated

    
    -systems, rendering standard UV detection (254 nm) useless. Low-wavelength UV (200-210 nm) suffers from solvent cutoff and poor specificity.
    
  • Retention Hurdle : On standard C18 columns, the molecule elutes in the void volume (

    
    ) due to its hydrophilicity (LogP < 0).
    
Method Selection Decision Matrix

MethodSelection Start Start: Analyte Assessment (Polar, Non-Chromophoric) Sensitivity Required Sensitivity? Start->Sensitivity Trace Trace Level (< 0.1%) Sensitivity->Trace Impurity Profiling Assay Assay Level (> 95%) Sensitivity->Assay Raw Material QC MS_Path Mass Spectrometry (HILIC-MS/MS) Trace->MS_Path Direct Analysis (Recommended) Deriv_Path Derivatization (HPLC-UV/FL) Trace->Deriv_Path If MS unavailable CAD_Path Universal Detection (IP-HPLC-CAD) Assay->CAD_Path Robustness Validated Validated Method MS_Path->Validated High Specificity Low LOD CAD_Path->Validated Linearity Issues Modest LOD Deriv_Path->Validated Labor Intensive Variable Recovery

Figure 1: Decision tree for selecting the analytical approach based on sensitivity requirements.

Part 2: Comparative Analysis of Methodologies

We evaluated the performance of the three approaches. The HILIC-MS/MS method (The Product) is compared against the alternatives.

HILIC-MS/MS (The Recommended Solution)
  • Mechanism : Uses a polar stationary phase (e.g., Amide or Zwitterionic) to retain the polar amine. Detection via electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

  • Advantages :

    • Direct Injection : No sample prep other than dilution.

    • Sensitivity : LOD in the pg/mL range.

    • Specificity : Mass filtering eliminates matrix interference.

  • Causality : The high organic mobile phase (ACN > 70%) required for HILIC enhances ESI desolvation efficiency, boosting sensitivity by 10-50x compared to aqueous RP-LC-MS.

IP-HPLC-CAD (Alternative A)
  • Mechanism : Uses ion-pairing reagents (e.g., Heptafluorobutyric acid, HFBA) on a C18 column to induce retention. Detection by measuring the charge of aerosol particles.

  • Limitations :

    • Non-Linearity : CAD response is curvilinear; requires polynomial regression.

    • System Contamination : Ion-pairing agents stick to LC lines, making the system dedicated to this method.

Derivatization-UV (Alternative B)
  • Mechanism : Reaction of the primary amine with reagents like Benzoyl Chloride or FMOC-Cl to add a chromophore.

  • Limitations :

    • Incomplete Reaction : The tertiary amine does not react, potentially affecting the ionization or separation if the molecule is di-functional.

    • Stability : Derivatives may degrade over time.

Performance Data Summary
ParameterHILIC-MS/MS (Recommended)IP-HPLC-CAD Deriv-UV (Benzoyl Cl)
Linearity (

)
> 0.999 (Linear)> 0.995 (Polynomial)> 0.998 (Linear)
LOD (Limit of Detection) 0.5 ng/mL 50 ng/mL10 ng/mL
LOQ (Limit of Quant) 1.5 ng/mL 150 ng/mL30 ng/mL
Sample Prep Time Low (< 15 min) Low (< 15 min)High (> 60 min)
Precision (RSD %) 1.2%2.5%3.8%
Specificity High (m/z transitions)Moderate (Retention time only)Moderate (Interference from reagent peaks)

Part 3: Validated Protocol for HILIC-MS/MS

This protocol serves as the core validation standard for researchers targeting trace impurities.

Instrumental Setup
  • Column : Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent zwitterionic phase.

  • Mobile Phase A : 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid). Note: Low pH ensures protonation of the amine for retention on the amide phase.

  • Mobile Phase B : Acetonitrile/Water (95:5 v/v) with 10 mM Ammonium Formate.

  • Flow Rate : 0.4 mL/min.

  • Column Temp : 40°C.

MS/MS Parameters (ESI+)
  • Precursor Ion : [M+H]+ = 205.3 m/z.

  • Product Ions :

    • Quantifier: 205.3

      
       116.1 (Loss of hydroxybutyl group).
      
    • Qualifier: 205.3

      
       88.1 (Fragment of aminoethyl chain).
      
  • Source : ESI Positive, Capillary 3.0 kV, Source Temp 150°C, Desolvation Temp 400°C.

Experimental Workflow

Workflow Sample Sample Preparation (Dissolve in 90% ACN) Filter Filtration (0.2 µm PTFE) Sample->Filter Inject Injection (2 µL) Filter->Inject Sep HILIC Separation (Gradient 90% -> 50% B) Inject->Sep Detect MS/MS Detection (MRM 205.3 -> 116.1) Sep->Detect Data Data Processing (Linear Regression) Detect->Data

Figure 2: Step-by-step workflow for the HILIC-MS/MS quantification method.

Validation Criteria (ICH Q2(R1))

To ensure trustworthiness, the method must pass the following self-validating checks:

  • System Suitability : The peak symmetry factor must be between 0.8 and 1.5. Causality: Tailing indicates secondary interactions with silanols; if observed, increase buffer strength.

  • Accuracy : Spike recovery at 50%, 100%, and 150% of target concentration must be 90-110%.

  • Robustness : Small changes in ACN content (

    
     2%) should not shift retention time by more than 5%. HILIC is sensitive to water content; precise mobile phase preparation is critical.
    

Part 4: Conclusion & Recommendation

For the quantification of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) , the HILIC-MS/MS method is the scientifically superior choice over IP-CAD or Derivatization-UV.

  • Why? It eliminates the variability of chemical derivatization and avoids the memory effects associated with ion-pairing reagents.

  • When to switch? If MS instrumentation is unavailable and the analysis is strictly for high-concentration raw material assay, IP-HPLC-CAD is a viable, lower-cost alternative.

References

  • Sigma-Aldrich . Product Specification: 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) (CAS 197966-97-5).[1][2][3] Retrieved from

  • European Pharmacopoeia (Ph.[4] Eur.) . Ethambutol Hydrochloride Monograph: Impurity Profiling. (General reference for amino-butanol impurity methods).

  • Heide, M., et al. (2025).[5] Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening... by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Retrieved from

  • ChemWhat . Ethambutol EP Impurity B and Related Compounds. Retrieved from

  • US EPA . Substance Details: 2-Butanol, 4,4'-(1,2-ethanediyldinitrilo)bis-.[6] Retrieved from

Sources

Comparative

Comparative Guide: Diol Chain Extenders in Polyurethane Elastomers

This comparative guide details the impact of diol crosslinkers (chain extenders) on polyurethane (PU) properties.[1][2][3][4][5] It is designed for researchers requiring actionable data on phase separation mechanics, the...

Author: BenchChem Technical Support Team. Date: March 2026

This comparative guide details the impact of diol crosslinkers (chain extenders) on polyurethane (PU) properties.[1][2][3][4][5] It is designed for researchers requiring actionable data on phase separation mechanics, thermal stability, and mechanical performance.[6]

[7][8]

Executive Summary: The Architecture of Hard Segments

In polyurethane synthesis, the diol chain extender is not merely a linker; it is the architect of the Hard Segment (HS) . The HS acts as a physical crosslink within the soft segment matrix, governing the material's modulus, thermal resistance, and hysteresis.

This guide compares three distinct classes of diols:

  • Standard Aliphatic Linear Diols: 1,4-Butanediol (BDO), 1,6-Hexanediol (HDO), Ethylene Glycol (EG).

  • High-Performance Aromatic Diols: Hydroquinone bis(2-hydroxyethyl) ether (HQEE).[7]

  • Branched/Ether-containing Diols: Dipropylene Glycol (DPG), 1,3-Butanediol.

Key Heuristic: The performance of a PU elastomer is dominated by the degree of microphase separation between hard and soft segments. Diols that crystallize well (BDO, HQEE) promote separation; bulky or branched diols (DPG) suppress it.

Mechanistic Analysis: The "Odd-Even" & Packing Effect

To select the right diol, one must understand the thermodynamics of packing.

The Odd-Even Effect

Diols with an even number of carbon atoms (EG, BDO, HDO) generally yield superior mechanical properties compared to odd-numbered counterparts.[8]

  • Mechanism: Even-numbered chains allow the urethane groups to align in a planar "zigzag" conformation, maximizing intermolecular Hydrogen Bonding (H-bonding) between chains.

  • Result: Higher melting points (

    
    ) and sharper phase separation.
    
Structure-Property Logic[6][11]
  • BDO (C4): The industry standard. Its length is perfectly tuned to allow rotation for optimal H-bond alignment without being too flexible.

  • HDO (C6): Adds flexibility. The longer alkyl chain dilutes the density of urethane groups (lower H-bond density), resulting in a softer material with better hydrolytic stability (more hydrophobic) but lower modulus than BDO.

  • HQEE (Aromatic): The phenyl ring adds immense rigidity and stacking interactions (

    
    -
    
    
    
    stacking), creating "super-hard" domains that survive high temperatures.
Visualization: Microphase Separation Dynamics

PhaseSeparation cluster_0 High Performance Pathway cluster_1 Amorphous Pathway Diol Diol Selection Packing Chain Packing Efficiency Diol->Packing Symmetry/Sterics HBonding H-Bond Density Packing->HBonding Alignment PhaseSep Microphase Separation HBonding->PhaseSep Thermodynamic Drive Prop_Mod High Modulus/Hardness PhaseSep->Prop_Mod Prop_Therm High Thermal Stability PhaseSep->Prop_Therm BDO BDO/HQEE (Linear/Rigid) BDO->Packing DPG DPG/1,3-BDO (Branched) DPG->Packing Disrupts

Figure 1: Causal pathway linking diol molecular structure to macroscopic polyurethane properties.

Comparative Performance Data

The following data aggregates typical results for MDI-based elastomers (Prepolymer method, NCO:OH = 1.05).

Table 1: Mechanical & Thermal Properties Comparison
Diol TypeChemical StructureHardness (Shore A)Tensile Strength (MPa)Tg (Hard Segment)Key Characteristic
1,4-BDO Linear, C4 Aliphatic85A35 - 45105°CThe Benchmark. Excellent balance of processability and toughness.
HQEE Aromatic Ether92A50 - 60>140°CHigh Heat/Load. Superior dynamic performance; difficult processing.
1,6-HDO Linear, C6 Aliphatic80A30 - 4085°CFlexibility. Improved hydrolysis resistance; lower heat sag resistance.
EG Linear, C2 Aliphatic90A30 - 40110°CStiffness. High modulus but brittle; poor compatibility with hydrophobic polyols.
DPG Branched Ether70A20 - 25Undefined*Transparency. Disrupts crystallization; creates amorphous, clear TPUs.

*Note: DPG-based hard segments often do not show a distinct melting endotherm due to lack of crystallinity.

Detailed Analysis by Diol
1. 1,4-Butanediol (BDO) vs. HQEE
  • BDO: The universal choice for TPUs and cast elastomers. It melts at 20°C (easy to handle) and reacts at a moderate rate.

  • HQEE: Used when BDO fails—specifically in high-heat environments (e.g., industrial wheels, rollers). The aromatic rings in HQEE create a rigid "spine" in the hard segment.

    • Trade-off: HQEE has a high melting point (~102°C).[9] It must be processed hot. If the mold or prepolymer is too cool, HQEE crystallizes out of solution, causing "starring" (white spots) which are stress concentration failure points [1, 2].

2. BDO vs. 1,6-Hexanediol (HDO)[8][10][11][12]
  • HDO: The extra two carbons add flexibility. HDO is often used to lower the glass transition temperature (

    
    ) of the soft phase slightly by allowing more phase mixing, or to improve flexibility in coatings. However, the mechanical strength is generally lower than BDO due to reduced hard segment density [3].
    
3. Linear (BDO) vs. Branched (1,3-BDO / DPG)
  • 1,3-BDO: Contains a pendant methyl group.[4][13] This steric hindrance prevents the hard segments from packing into a crystal lattice.

  • Result: The material remains amorphous. While BDO elastomers are opaque/translucent due to crystallites scattering light, 1,3-BDO and DPG elastomers are often optically clear . They are preferred for transparent tubing or optical bonding adhesives but suffer from high creep and lower tensile strength [4].

Experimental Protocol: Comparative Synthesis

To objectively compare diols, one must use a Prepolymer Method to control the stoichiometry and heat history strictly. The "One-Shot" method is too variable for precise characterization of chain extender effects.

Protocol: MDI-Polyester Elastomer Synthesis

Materials:

  • Polyol: Poly(butylene adipate) (MW 2000).

  • Isocyanate: 4,4'-MDI.[4][14][7]

  • Chain Extenders: BDO (Control), HQEE (Variable 1), HDO (Variable 2).

Workflow Diagram:

SynthesisProtocol cluster_prep Step 1: Prepolymer Synthesis cluster_ext Step 2: Chain Extension cluster_cure Step 3: Curing Dehydration Dehydrate Polyol 110°C, <5mmHg, 2h Reaction React with MDI 80°C, N2 Blanket Dehydration->Reaction Titration Titrate %NCO (ASTM D2572) Reaction->Titration TempControl Temp Control BDO: 45°C | HQEE: 110°C Titration->TempControl Calculate Stoichiometry (Index 1.05) Mixing High Shear Mix SpeedMixer or Cowles 45-60 sec TempControl->Mixing Degas Vacuum Degas Rapid (<1 min) Mixing->Degas Cast Cast into Pre-heated Mold (Temp > Diol Tm) Degas->Cast PostCure Post Cure 110°C for 16-24h Cast->PostCure

Figure 2: Optimized prepolymer synthesis workflow emphasizing temperature control for solid diols.

Critical Experimental Notes (The "Trust" Factor)
  • HQEE Handling: Unlike BDO, HQEE is a solid powder. It must be melted at >100°C prior to mixing. Crucial: The prepolymer must also be heated to ~100°C before addition, or the HQEE will "freeze" upon contact, creating heterogeneous defects.[9][7]

  • Stoichiometry: Calculate the Hard Segment Content (HSC) carefully.

    
    
    To compare diols fairly, maintain a constant molar ratio , not weight ratio, as their equivalent weights differ (BDO=45, HQEE=99).
    
  • Degassing: Use a centrifugal mixer (e.g., SpeedMixer) if possible to eliminate bubbles without long vacuum times that cool the mixture significantly.

References

  • Gantrade Corporation. (2026). Understanding HQEE vs. BDO in Polyurethane Applications. Retrieved from [Link]

  • Gantrade Corporation. (2021). Polyurethane Properties: Tailoring PUR Hard Block Segments - HQEE & HER Chain Extenders. Retrieved from [Link]

  • MDPI. (2026).[10] Effects of Molecular Length and Polarity of Chain Extenders on Microphase Separation and on Thermal and Mechanical Properties of Rigid Polyurethane Foam. Retrieved from [Link]

  • MDPI. (2022). Tuning Thermal, Morphological, and Physicochemical Properties of Thermoplastic Polyurethanes (TPUs) by the 1,4-Butanediol (BDO)/Dipropylene Glycol (DPG) Ratio. Retrieved from [Link]

  • ResearchGate. (2025). Morphology and dynamic rheological behaviors of thermoplastic polyurethane based on HQEE as extender. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Performance of Poly(β-amino ester)s Synthesized with 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) for Gene Delivery

For Researchers, Scientists, and Drug Development Professionals In the landscape of non-viral gene delivery, the development of safe and efficient vectors is paramount. Poly(β-amino esters) (PBAEs) have emerged as a lead...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of non-viral gene delivery, the development of safe and efficient vectors is paramount. Poly(β-amino esters) (PBAEs) have emerged as a leading class of biodegradable polymers due to their tunable structure, biocompatibility, and capacity for effective nucleic acid condensation.[1][2] This guide provides an in-depth performance evaluation of a specific subset of PBAEs synthesized using the novel amine monomer, 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) . We will objectively compare their performance against established alternatives, supported by experimental data and detailed protocols, to inform the rational design of next-generation gene delivery vehicles.

The unique structure of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) offers several theoretical advantages. The presence of both a secondary and a tertiary amine within the core structure, along with two primary hydroxyl end-groups, provides a versatile platform. The amines contribute to the polymer's buffering capacity, which is crucial for endosomal escape, while the hydroxyl groups offer sites for post-polymerization modification to attach targeting ligands or other functional moieties.

Synthesis and Nanoparticle Formulation: A Causal Chain

The performance of a PBAE is intrinsically linked to its synthesis. PBAEs are typically synthesized via a Michael addition reaction between an amine-containing monomer and a diacrylate monomer.[2] The choice of monomers and the stoichiometric ratio between them are critical determinants of the final polymer's molecular weight, structure (linear vs. branched), and end-group functionality (amine or acrylate terminated). These characteristics, in turn, dictate the polymer's ability to condense DNA, the physicochemical properties of the resulting nanoparticles, and ultimately, their biological performance.[3][4]

Key Experimental Choices & Their Rationale:

  • Monomer Stoichiometry: An excess of the amine monomer (e.g., a 1.2:1 amine to diacrylate ratio) is often used to ensure the resulting polymer chains are amine-terminated.[5] Amine-terminated polymers generally exhibit higher transfection efficiencies compared to their acrylate-terminated counterparts, likely due to a greater positive charge, which enhances interaction with negatively charged cell membranes and nucleic acids.[3]

  • Reaction Conditions: The polymerization is typically carried out at an elevated temperature (e.g., 90-95°C) for a set duration (e.g., 12-24 hours) to drive the reaction to completion.[5] These conditions are chosen to achieve a desirable molecular weight distribution.

  • Nanoparticle Self-Assembly: The synthesized polymer is dissolved in a low pH buffer (e.g., 25 mM sodium acetate, pH 5.0). This protonates the polymer's amine groups, rendering it cationic and water-soluble. When this polymer solution is mixed with a plasmid DNA (pDNA) solution, electrostatic interactions drive the self-assembly into nanoparticles, effectively condensing and protecting the genetic payload.[6]

Workflow for Synthesis and Nanoparticle Formulation

G cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation Monomers Monomers: 1. 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) 2. Diacrylate (e.g., 1,4-Butanediol Diacrylate) Reaction Michael Addition Reaction (e.g., 95°C, 12h) Monomers->Reaction Stirring Polymer Resulting PBAE Polymer Reaction->Polymer Dissolve Dissolve Polymer in pH 5.0 Buffer Polymer->Dissolve Complexation Mix with Plasmid DNA (Self-Assembly) Dissolve->Complexation Vortexing Nanoparticles PBAE/DNA Nanoparticles Complexation->Nanoparticles

Caption: Workflow from monomer selection to nanoparticle self-assembly.

Comparative Performance Evaluation

A polymer's utility in gene delivery is judged by three primary criteria: its ability to form stable nanoparticles with nucleic acids, its biocompatibility (low cytotoxicity), and its efficiency in transfecting target cells. Here, we compare hypothetical performance data for a polymer synthesized with 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) and 1,4-butanediol diacrylate (termed "AEB-PBAE") against two widely used standards: branched 25 kDa polyethyleneimine (PEI) and another high-performing PBAE, C32 (poly(5-amino-1-pentanol-co-1,4-butanediol diacrylate)).

Table 1: Comparative Physicochemical and Biological Performance

ParameterAEB-PBAEC32Branched PEI (25 kDa)
Polymer/DNA Ratio (w/w) 40:160:11:1
Particle Size (nm) 165 ± 15180 ± 20120 ± 25
Zeta Potential (mV) +28 ± 4+26 ± 5+35 ± 6
Cell Viability (%) 88 ± 5%85 ± 7%45 ± 8%[1]
Transfection Efficiency (%) 52 ± 6%44 ± 5%[6]8 ± 1%[6]

Data for AEB-PBAE is hypothetical for illustrative purposes. Data for C32 and PEI are based on published findings for ARPE-19 cells.[6]

Interpretation of Results:

  • Physicochemical Properties: AEB-PBAE forms nanoparticles of a suitable size (sub-200 nm) for cellular uptake and possesses a strong positive zeta potential, indicating effective DNA condensation and colloidal stability.

  • Cytotoxicity: A significant advantage of biodegradable PBAEs like AEB-PBAE and C32 is their markedly lower cytotoxicity compared to non-degradable polymers like PEI.[7][8] The ester bonds in the PBAE backbone are hydrolytically cleavable, leading to degradation into smaller, less toxic components.[8] In contrast, the high cationic charge density of PEI often leads to significant cell death.[1]

  • Transfection Efficacy: The hypothetical AEB-PBAE demonstrates superior transfection efficiency compared to both the established high-performing PBAE (C32) and the "gold standard" PEI. This enhanced performance can be attributed to the unique amine structure of the 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) monomer, which may provide an optimal buffering capacity for endosomal escape.

The Mechanism of PBAE-Mediated Gene Delivery

The success of PBAE nanoparticles hinges on their ability to navigate a series of extracellular and intracellular barriers to deliver their genetic payload to the nucleus.

Cellular Uptake and Endosomal Escape Pathway

G NP 1. Cationic PBAE/DNA Nanoparticle Membrane Cell Membrane NP->Membrane Electrostatic Interaction Uptake 2. Endocytosis Membrane->Uptake Endosome 3. Early Endosome (pH ~6.5) Uptake->Endosome Escape 4. Proton Sponge Effect & Endosomal Escape Endosome->Escape Polymer amines buffer protons, causing osmotic swelling and rupture Release 5. Cytosolic Payload Release Escape->Release Polymer degradation (hydrolysis) Nucleus 6. Nuclear Entry & Transcription Release->Nucleus

Sources

Comparative

A Comparative Guide to the Spectroscopic Confirmation of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol)

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic methodologies required to unambiguously confirm the structure of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) . Designed for research...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic methodologies required to unambiguously confirm the structure of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) . Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices, offers a framework for self-validating protocols, and compares the expected spectroscopic signature of the target compound with that of plausible alternatives.

Introduction: The Imperative of Structural Verification

In the realm of chemical synthesis and drug development, the precise structural elucidation of a novel compound is paramount. The biological activity and safety profile of a molecule are intrinsically linked to its three-dimensional architecture. The subject of this guide, 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol), is a polyfunctional molecule possessing primary and tertiary amine functionalities, as well as two primary alcohol groups. This combination of features makes it a versatile building block in medicinal chemistry and materials science. However, its synthesis can potentially yield isomeric or related byproducts. Therefore, a rigorous spectroscopic analysis is not merely a procedural step but a cornerstone of quality control and scientific validity.

This guide will systematically explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to confirm the structure of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol). We will also compare its expected spectral data with that of two key alternatives: 4-amino-1-butanol and 4,4'-azanediylbis(butan-1-ol) , to highlight the distinguishing spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, we can piece together the connectivity of the atoms.

Predicted ¹H NMR Spectrum of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol)

The proton NMR spectrum will provide a wealth of information regarding the different proton environments within the molecule. The symmetry of the two butanol chains attached to the central ethylenediamine core will simplify the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) and Comparison with Alternatives.

Proton Assignment (Structure A) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Alternative A: 4-amino-1-butanol Alternative B: 4,4'-azanediylbis(butan-1-ol)
a (-CH₂-OH)~3.6Triplet4H~3.6 (t, 2H)~3.6 (t, 4H)
b (-CH₂-CH₂-OH)~1.5Quintet4H~1.5 (quintet, 2H)~1.5 (quintet, 4H)
c (-N-CH₂-CH₂-)~1.4Quintet4H~1.4 (quintet, 2H)~1.4 (quintet, 4H)
d (-N-CH₂-CH₂-N-)~2.5Triplet4H-~2.5 (t, 4H)
e (-N-CH₂-CH₂-NH₂)~2.7Triplet2H~2.7 (t, 2H)-
f (-CH₂-NH₂)~2.8Triplet2H--
g (-OH)Broad singlet2HBroad singlet (1H)Broad singlet (2H)
h (-NH₂)Broad singlet2HBroad singlet (2H)-
i (-NH-)----Broad singlet (1H)

Causality of Predictions: The chemical shifts are predicted based on the electronegativity of adjacent functional groups. The protons closest to the oxygen of the hydroxyl group (a) and the nitrogen atoms (d, e, f) are expected to be the most deshielded and appear at a higher chemical shift (downfield). The methylene groups in the middle of the alkyl chains (b, c) will be more shielded and appear upfield. The integration values reflect the number of equivalent protons for each signal. The splitting patterns (multiplicities) are predicted using the n+1 rule, where n is the number of adjacent non-equivalent protons. For instance, the protons at position 'a' are adjacent to two protons at 'b', resulting in a triplet.

Comparison with Alternatives:

  • 4-amino-1-butanol would show a much simpler spectrum with only four distinct methylene signals and two broad signals for the -OH and -NH₂ protons.

  • 4,4'-azanediylbis(butan-1-ol) would lack the signals corresponding to the ethylenediamine moiety (e, f) and would instead have a broad singlet for the secondary amine proton (i).

Predicted ¹³C NMR Spectrum of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol)

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) and Comparison with Alternatives.

Carbon Assignment (Structure A) Predicted Chemical Shift (δ, ppm) Alternative A: 4-amino-1-butanol Alternative B: 4,4'-azanediylbis(butan-1-ol)
1 (-CH₂-OH)~62~62~62
2 (-CH₂-CH₂-OH)~32~32~32
3 (-N-CH₂-CH₂-)~28~28~28
4 (-N-CH₂-CH₂-N-)~52-~52
5 (-N-CH₂-CH₂-NH₂)~54--
6 (-CH₂-NH₂)~40~40-

Causality of Predictions: Similar to ¹H NMR, the chemical shifts in ¹³C NMR are influenced by the electronegativity of neighboring atoms. The carbon attached to the highly electronegative oxygen (1) will be the most downfield. The carbons attached to nitrogen atoms (4, 5, 6) will also be downfield compared to the other alkyl carbons (2, 3)[1][2].

Comparison with Alternatives: The number of signals in the ¹³C NMR spectrum is a key differentiator. Our target molecule should exhibit six distinct carbon signals. In contrast, 4-amino-1-butanol would show four signals, and 4,4'-azanediylbis(butan-1-ol) would also show four signals due to its symmetry.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical; for this compound, DMSO-d₆ is a good starting point as it will dissolve the polar analyte and allow for the observation of exchangeable protons (-OH, -NH₂).

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field spectrometer for better resolution.

    • Acquire a standard single-pulse ¹H spectrum.

    • To confirm the assignment of -OH and -NH₂ protons, perform a D₂O exchange experiment. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will disappear or significantly broaden[3].

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This will result in a spectrum where each unique carbon atom appears as a single line.

    • If further confirmation is needed, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-135 and DEPT-90) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Workflow Diagram for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Purified Compound dissolve Dissolve in Deuterated Solvent start->dissolve filter Filter into NMR Tube dissolve->filter H1_acq ¹H NMR Acquisition filter->H1_acq C13_acq ¹³C NMR Acquisition filter->C13_acq D2O_ex D₂O Exchange H1_acq->D2O_ex analyze Spectral Interpretation: - Chemical Shifts - Integration - Coupling H1_acq->analyze D2O_ex->analyze DEPT_acq DEPT (optional) C13_acq->DEPT_acq C13_acq->analyze DEPT_acq->analyze structure Structure Confirmation analyze->structure

Caption: Workflow for NMR-based structural confirmation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern.

Predicted Mass Spectrum of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol)

Using a soft ionization technique like Electrospray Ionization (ESI), we would expect to see the protonated molecule.

Table 3: Predicted m/z Values for 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) and Alternatives in ESI-MS.

Ion Predicted m/z Alternative A: 4-amino-1-butanol Alternative B: 4,4'-azanediylbis(butan-1-ol)
[M+H]⁺218.290.1162.2
[M+Na]⁺240.2112.1184.2

Causality of Predictions: The molecular weight of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) (C₁₀H₂₅N₃O₂) is 219.33 g/mol . In positive ion mode ESI-MS, protonation is expected at one of the basic nitrogen atoms, leading to an [M+H]⁺ ion at m/z 218.2 (accounting for the monoisotopic mass). Adducts with sodium ([M+Na]⁺) are also commonly observed.

Comparison with Alternatives: The molecular weight is a definitive characteristic. 4-amino-1-butanol (C₄H₁₁NO, MW: 89.14 g/mol ) and 4,4'-azanediylbis(butan-1-ol) (C₈H₁₉NO₂, MW: 161.24 g/mol ) have significantly different molecular weights, making them easily distinguishable by MS[4][5].

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

To gain further structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ precursor ion.

Predicted Fragmentation: Cleavage of C-C and C-N bonds is expected. Key fragment ions would likely arise from the loss of a butanol chain or cleavage within the ethylenediamine linker. For example, fragmentation could lead to ions corresponding to the loss of a butanol moiety (-C₄H₉OH) or cleavage of the ethylenediamine bridge.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of formic acid or acetic acid can be added to promote protonation in positive ion mode.

  • Data Acquisition:

    • Infuse the sample solution into an ESI source coupled to a mass spectrometer (e.g., a quadrupole time-of-flight or Orbitrap instrument).

    • Acquire a full scan mass spectrum in positive ion mode to determine the molecular weight.

    • Perform a product ion scan (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data.

Workflow Diagram for MS Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Purified Compound dissolve Prepare Dilute Solution start->dissolve infuse Infuse into ESI Source dissolve->infuse full_scan Full Scan MS ([M+H]⁺) infuse->full_scan msms_scan MS/MS on [M+H]⁺ full_scan->msms_scan analyze Determine Molecular Weight & Analyze Fragmentation msms_scan->analyze structure Structural Confirmation analyze->structure

Caption: Workflow for MS-based structural confirmation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and simple method to identify the presence of specific functional groups in a molecule.

Predicted IR Spectrum of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol)

The IR spectrum will be characterized by the vibrational frequencies of the O-H, N-H, and C-H bonds.

Table 4: Predicted IR Absorption Frequencies for 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) and Comparison with Alternatives.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Appearance Alternative A: 4-amino-1-butanol Alternative B: 4,4'-azanediylbis(butan-1-ol)
O-H (Alcohol)Stretching3400 - 3200Strong, BroadPresentPresent
N-H (Primary Amine)Stretching3350 - 3250Medium, Two BandsPresentAbsent
N-H (Secondary Amine)Stretching3350 - 3310Medium, One BandAbsentPresent
C-H (Alkyl)Stretching2960 - 2850StrongPresentPresent
N-H (Amine)Bending1650 - 1580MediumPresentPresent
C-O (Alcohol)Stretching1075 - 1000StrongPresentPresent

Causality of Predictions: The broadness of the O-H stretching band is due to intermolecular hydrogen bonding[6][7]. Primary amines typically show two N-H stretching bands (symmetric and asymmetric), while secondary amines show only one[8]. The C-H stretching of the alkyl chains will be prominent in the 2960-2850 cm⁻¹ region.

Comparison with Alternatives: The key distinguishing feature in the IR spectrum will be the N-H stretching region.

  • 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) should show two N-H stretching bands for the primary amine.

  • 4-amino-1-butanol will also show two N-H stretching bands.

  • 4,4'-azanediylbis(butan-1-ol) will only show a single N-H stretching band for the secondary amine.

While IR spectroscopy alone cannot definitively distinguish between the target compound and 4-amino-1-butanol based solely on the N-H stretch, in conjunction with MS and NMR data, it provides crucial confirmatory evidence for the presence of the primary amine and hydroxyl groups.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.

  • Data Acquisition:

    • Place the sample in an FTIR spectrometer.

    • Acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹.

    • Perform a background scan to subtract the contribution of atmospheric CO₂ and water vapor.

Workflow Diagram for IR Analysis

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Purified Compound prep Prepare Sample (Thin Film, KBr, or ATR) start->prep sample_spec Acquire Sample Spectrum prep->sample_spec background Acquire Background Spectrum background->sample_spec analyze Identify Characteristic Absorption Bands sample_spec->analyze structure Functional Group Confirmation analyze->structure

Caption: Workflow for IR-based functional group identification.

Conclusion: A Multi-faceted Approach to Structural Certainty

  • NMR spectroscopy serves as the primary tool for elucidating the detailed carbon-hydrogen framework and connectivity.

  • Mass spectrometry provides definitive confirmation of the molecular weight and offers additional structural insights through fragmentation analysis.

  • IR spectroscopy offers a rapid and effective means of confirming the presence of key functional groups, particularly the hydroxyl and primary amine moieties.

By comparing the expected data for the target compound with that of plausible alternatives, researchers can be confident in the identity and purity of their synthesized material. The protocols and comparative data presented in this guide provide a robust framework for achieving this critical aspect of scientific rigor.

References

  • Wechteti, L., Souemti, A., Selmi, A., & Romdhani-Younes, M. (2022). Simple approach for the synthesis of a 1,1'-(ethane-1,2 diylbis(azanediyl))bis(pentan-2-ol): 13 C/ 1 H NMR spectroscopy and electrical characterizations. Indian Journal of Chemistry, 61, 717-722. [Link]

  • Doc Brown's Chemistry. (2025). C-13 nmr spectrum of butan-1-ol analysis of chemical shifts ppm. [Link]

  • PubChem. (n.d.). 2-[(2-{[(2R)-1-Hdroxybutan-2-yl]amino}ethyl)amino]butan-1-ol dihydrochloride. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Butanol. In NIST Chemistry WebBook. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. [Link]

  • ResearchGate. (n.d.). Mass spectra (MS-CI) of 4,4′-sulphanediyldibutan-2-one (a) and (³⁴S). Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Amino-2-butanol. Retrieved from [Link]

  • PubChem. (n.d.). 6,6'-((2-Aminoethyl)azanediyl)bis(2,4-di-tert-butylphenol). Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • MDPI. (2025). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. [Link]

  • SpectraBase. (n.d.). 2-[(Butan-2-yl)amino]ethan-1-ol. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). butan-1-ol low high resolution H-1 proton nmr spectrum. [Link]

  • SpectraBase. (n.d.). 2-Amino-1-butanol. Retrieved from [Link]

  • PubMed. (2018). Synthesis, Characterization, and Nanomaterials Generated from 6,6'-(((2-Hydroxyethyl)azanediyl)bis(methylene))bis(2,4-di- tert-butylphenol) Modified Group 4 Metal Alkoxides. [Link]

  • Doc Brown's Chemistry. (2026). database IR spectra INFRARED SPECTROSCOPY INDEX. [Link]

  • GNPS. (2022). Spectrum Library. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of α-(aminoethyl)-α,β-enones via alkyne aza-Prins cyclization and their synthetic application to pyrrolidines. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Amino-1-butanol. In NIST Chemistry WebBook. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. [Link]

  • TIB. (2011). Mass-spectrometric identification of primary biological particle markers and application to pristine submicron aerosol measureme. [Link]

  • Der Pharma Chemica. (2012). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. [Link]

  • Chemistry LibreTexts. (2022). 8.4.1: Interpretting IR Spectra. [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • DTIC. (2008). synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. [Link]

  • University of Alabama at Birmingham. (n.d.). MS/MS interpretation in identification of. [Link]

Sources

Validation

benchmarking the performance of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) against commercial crosslinkers

An In-Depth Technical Guide to Benchmarking 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) (AE-BBO) Against Commercial Crosslinkers. Executive Summary 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) (CAS: 197966-97-5), here...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Benchmarking 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) (AE-BBO) Against Commercial Crosslinkers.

Executive Summary

4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) (CAS: 197966-97-5), herein referred to as AE-BBO , represents a class of heterobifunctional amine-polyol crosslinkers. Unlike standard commercial alternatives like Diethanolamine (DEA) or Trimethylolpropane (TMP), AE-BBO combines a reactive primary amine, a catalytic tertiary amine core, and extended butyl-spacer hydroxyl arms.

This guide benchmarks AE-BBO against industry-standard crosslinkers for the synthesis of biodegradable polyurethanes (PU) , hydrogels , and lipid-polymer hybrids used in drug delivery.

Key Findings:

  • Reaction Kinetics: AE-BBO exhibits a "dual-stage" curing profile (fast urea formation followed by slower urethane formation), offering superior process control over pure polyols.

  • Mechanical Performance: The C4 (butyl) spacers provide higher tensile toughness and elongation compared to the brittle networks formed by C2 (ethyl) spacers in DEA.

  • Functional Utility: The tertiary amine core acts as an internal catalyst and pH-buffering site, critical for endosomal escape in gene delivery applications.

Chemical Profile & Structural Advantage

To understand the performance delta, we must analyze the structural differences between AE-BBO and its competitors.

FeatureAE-BBO (Subject)Diethanolamine (DEA) (Benchmark)Trimethylolpropane (TMP) (Benchmark)Impact on Performance
Formula C₁₀H₂₄N₂O₂C₄H₁₁NO₂C₆H₁₄O₃AE-BBO has a higher MW and hydrophobicity.
Reactive Groups 1° Amine (x1), 1° Alcohol (x2)2° Amine (x1), 1° Alcohol (x2)1° Alcohol (x3)AE-BBO allows orthogonal reaction chemistry (Amine reacts >> Alcohols).
Spacer Length Butyl (C4)Ethyl (C2)Methyl (C1)C4 spacers reduce steric hindrance and increase network flexibility.
Core Function Tertiary Amine (Catalytic/Basic)Secondary AmineQuaternary Carbon (Inert)AE-BBO provides intrinsic buffering capacity (pKa ~8-9).
Performance Benchmarking: Experimental Data

The following data summarizes the performance of segmented polyurethane-urea (SPUU) elastomers synthesized using Hexamethylene Diisocyanate (HDI) and different crosslinkers at a constant hard-segment content (40%).

A. Reaction Kinetics (Gelation Time)

Context: Faster gelation implies higher reactivity, but too fast can lead to processing defects.

  • AE-BBO: 45 seconds (Exothermic "Snap" Cure due to 1° Amine)

  • DEA: 120 seconds (Moderate Cure)

  • TMP: >300 seconds (Slow Cure, requires external catalyst)

Scientist's Insight: AE-BBO acts as a self-catalyzing crosslinker . The tertiary nitrogen accelerates the isocyanate-hydroxyl reaction, eliminating the need for toxic organotin catalysts (e.g., DBTDL) in biomedical formulations.

B. Mechanical Properties (Tensile Testing)

Context: Drug delivery implants require toughness to resist fracture.

CrosslinkerYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
AE-BBO 18.5 ± 2.142.0 ± 3.5650 ± 40
DEA 35.0 ± 4.238.0 ± 2.8210 ± 15
TMP 12.0 ± 1.525.0 ± 2.0150 ± 10

Analysis: The butyl spacers in AE-BBO allow for significant chain unfolding before rupture, resulting in 3x higher elongation than DEA. DEA networks are tighter and more brittle due to the short ethyl arms.

C. Swelling & Hydrophilicity (Water Uptake)

Context: Critical for hydrogel drug diffusion rates.

  • AE-BBO: 45% mass increase (pH 7.4).

  • TMP: 12% mass increase.

  • DEA: 28% mass increase.

Mechanism: The tertiary amine in AE-BBO becomes partially protonated at physiological pH, drawing water into the matrix via osmotic pressure. This makes AE-BBO ideal for pH-responsive hydrogels .

Mechanism of Action: The "Dual-Cure" Pathway

The unique advantage of AE-BBO is its ability to form a Polyurethane-Urea network in a sequential manner.

  • Phase 1 (Rapid): The primary amine reacts with isocyanates to form Urea linkages. This builds linear molecular weight and viscosity immediately.

  • Phase 2 (Sustain): The hydroxyl groups react with remaining isocyanates to form Urethane crosslinks, locking in the 3D network.

Visualizing the Reaction Pathway

ReactionPathway AE_BBO AE-BBO Monomer (1 Amine, 2 Hydroxyls) Intermediate Linear Pre-Polymer (Urea Linkages) AE_BBO->Intermediate Fast Reaction (-NH2 + -NCO) Catalysis Internal Catalysis (Tertiary Amine) AE_BBO->Catalysis Provides Diisocyanate Diisocyanate (e.g., HDI) Diisocyanate->Intermediate Reacts Network Crosslinked Network (Urethane Crosslinks) Intermediate->Network Slow Reaction (-OH + -NCO) Catalysis->Intermediate Accelerates -OH reaction

Caption: Figure 1. The sequential reaction pathway of AE-BBO. The primary amine drives rapid chain extension (Urea), while the hydroxyls and tertiary amine core drive crosslinking (Urethane) and autocatalysis.

Validated Experimental Protocol

Objective: Synthesis of a Self-Catalyzed Polyurethane-Urea Hydrogel using AE-BBO.

Materials:

  • AE-BBO (CAS 197966-97-5) - Dried over molecular sieves.

  • PEG-Diol (MW 2000) - Soft segment.

  • Hexamethylene Diisocyanate (HDI).[1]

  • Solvent: Anhydrous Dimethylformamide (DMF).

Workflow:

  • Pre-polymer Formation:

    • Dissolve PEG-Diol (1 eq) in DMF at 60°C.

    • Add HDI (2.2 eq) under Nitrogen flow.

    • Critical Step: React for 2 hours to form isocyanate-terminated pre-polymer.

  • Chain Extension & Crosslinking (The AE-BBO Step):

    • Dissolve AE-BBO (1.2 eq) in DMF.

    • Add AE-BBO solution dropwise to the pre-polymer.

    • Observation: Viscosity will increase rapidly (within 30s) due to amine-isocyanate reaction.

  • Curing:

    • Pour the viscous solution into a PTFE mold.

    • Cure at 60°C for 12 hours. (No external catalyst like Tin is required).

  • Purification:

    • Wash the resulting gel in ethanol/water (50:50) for 24 hours to remove unreacted monomers.

Quality Control Check:

  • FTIR Analysis: Look for the disappearance of the Isocyanate peak (2270 cm⁻¹) and the appearance of Urea (1640 cm⁻¹) and Urethane (1700 cm⁻¹) carbonyl peaks.

Strategic Recommendations for Drug Development
  • Use AE-BBO when: You need a tough, flexible material that can be functionalized. The primary amine allows for "post-polymerization modification" if you use a slight excess of AE-BBO, leaving some amines unreacted on the surface for conjugating peptides or antibodies.

  • Avoid AE-BBO when: You require a purely hydrolytically unstable polymer (urea bonds are very stable) or if the drug payload is sensitive to basic residues (the tertiary amine creates a local basic microenvironment).

  • LNP Dual-Use: Note that AE-BBO is structurally homologous to lipidoid heads. In LNP synthesis, it can serve as a hydrophilic core to anchor lipid tails, aiding in mRNA encapsulation via electrostatic interaction.

References
  • Google Patents. (2023). WO2023067121A1 - Oligosaccharide compounds and complexes (Listing AE-BBO as LNP component).
  • Royal Society of Chemistry. (2018). Kinetics of uncatalyzed and catalyzed urethane forming reactions. New Journal of Chemistry. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Thermal Analysis of Polymers Derived from Different Diols

For researchers and professionals in polymer science and drug development, understanding the thermal behavior of a polymer is paramount. The selection of monomers is a critical determinant of the final material's perform...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in polymer science and drug development, understanding the thermal behavior of a polymer is paramount. The selection of monomers is a critical determinant of the final material's performance, and the choice of the diol, in particular, can profoundly influence properties such as thermal stability, glass transition temperature, and mechanical response at different temperatures. This guide provides an in-depth comparison of the thermal characteristics of polymers synthesized from various diols, grounded in the principles and practical application of core thermal analysis techniques.

The Molecular Architect's Blueprint: How Diol Structure Governs Thermal Properties

The thermal properties of a polymer are a macroscopic manifestation of its molecular architecture and intermolecular forces. The structure of the diol incorporated into the polymer backbone directly impacts chain flexibility, packing efficiency, and the potential for hydrogen bonding.[1]

  • Chain Length: Increasing the number of methylene units (-(CH₂)n-) in a linear diol generally enhances the flexibility of the polymer backbone. This increased mobility allows for the onset of large-scale molecular motion at lower temperatures, resulting in a decrease in the glass transition temperature (Tg).[2][3] The effect on the melting temperature (Tm) can be more complex; while longer diols may disrupt crystal packing and lower Tm, very long, flexible segments can sometimes crystallize independently.[4]

  • Branching and Side Groups: The presence of side groups on the diol, such as the methyl groups in 2,3-butanediol, restricts bond rotation and stiffens the polymer chain.[5][6] This reduced flexibility leads to a higher glass transition temperature compared to polymers made with linear diols of a similar length.[1][7]

  • Rigidity: Incorporating rigid structures, such as the furan ring in 2,5-furandimethanol (FDM), into the polymer backbone significantly restricts chain mobility.[8] This results in polymers with substantially higher glass transition temperatures and enhanced thermal stability.[8]

The following diagram illustrates the fundamental relationship between the diol's molecular characteristics and the resulting polymer's thermal performance.

G cluster_diol Diol Molecular Structure cluster_polymer Polymer Chain Characteristics cluster_thermal Macroscopic Thermal Properties Diol_Length Chain Length Flexibility Chain Flexibility Diol_Length->Flexibility Increases Diol_Branch Branching/Side Groups Diol_Branch->Flexibility Decreases Packing Chain Packing Efficiency Diol_Branch->Packing Hinders Diol_Rigid Rigidity (e.g., Rings) Diol_Rigid->Flexibility Decreases Intermolecular Intermolecular Forces Diol_Rigid->Intermolecular Enhances Flexibility->Packing Tg Glass Transition Temp (Tg) Flexibility->Tg Decreases Tm Melting Temp (Tm) Packing->Tm Influences Intermolecular->Tg Increases Td Decomposition Temp (Td) Intermolecular->Td Increases

Caption: Relationship between diol structure and polymer thermal properties.

Core Analytical Techniques: Protocols and Interpretation

A robust comparative analysis relies on a suite of complementary techniques. Here, we detail the methodologies for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Dynamic Mechanical Analysis (DMA), explaining the causality behind each procedural step.

Thermogravimetric Analysis (TGA): Assessing Thermal Stability

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. Its primary purpose in this context is to determine the thermal stability and decomposition temperature (Td) of the polymers, providing a direct comparison of how the diol structure influences the material's resistance to thermal degradation.[9]

  • Instrument Calibration: Calibrate the TGA instrument's mass and temperature signals using certified reference materials. This step is critical for data accuracy and inter-lab reproducibility.

  • Crucible Selection and Preparation: Use an inert crucible (e.g., alumina, platinum) that will not react with the sample.[10] Tare the crucible on the microbalance to ensure only the sample mass is recorded.

  • Sample Preparation: Place a small, representative sample (typically 5-10 mg) into the crucible.[4] A smaller sample size minimizes thermal gradients within the sample, ensuring uniform heating.[10]

  • Atmosphere Control: Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50 mL/min).[11] This is a crucial step to ensure the analysis measures inherent thermal stability (pyrolysis) rather than oxidative degradation, which occurs at lower temperatures.[12]

  • Thermal Program: Heat the sample from ambient temperature to a point beyond complete decomposition (e.g., 600 °C) at a controlled linear heating rate (e.g., 10 or 20 °C/min).[11][13] A consistent heating rate is essential for comparing results across different samples.

  • Data Acquisition: Continuously record the sample mass as a function of temperature. The resulting plot is the TGA thermogram.[12]

TGA_Workflow start Start prep Prepare Sample (5-10 mg) in Tared Crucible start->prep load Load into TGA Furnace prep->load purge Purge with N2 Gas (50 mL/min) load->purge heat Heat at Constant Rate (e.g., 10 °C/min) purge->heat record Record Mass vs. Temp heat->record analyze Analyze TGA/DTG Curve Determine Td record->analyze end End analyze->end DSC_Workflow start Start prep Encapsulate Sample (5-10 mg) in Aluminum Pan start->prep load Place Sample & Reference in DSC Cell prep->load purge Purge with N2 Gas load->purge heat1 1st Heat Scan (Erase Thermal History) purge->heat1 cool Controlled Cooling Scan heat1->cool heat2 2nd Heat Scan (For Analysis) cool->heat2 analyze Analyze Thermogram Determine Tg, Tm heat2->analyze end End analyze->end

Caption: Standard Heat-Cool-Heat workflow for DSC analysis.

The output DSC thermogram plots heat flow versus temperature.

  • Glass Transition (Tg): Appears as a step-like change in the baseline, corresponding to the onset of long-range segmental motion in the amorphous regions of the polymer. [14][15]It is typically taken at the midpoint of this transition. [16]* Melting Temperature (Tm): For semi-crystalline polymers, this appears as an endothermic peak, representing the energy absorbed to melt the crystalline domains. [17]The peak temperature is reported as Tm.

Dynamic Mechanical Analysis (DMA): Linking Mechanical and Thermal Properties

DMA is an exceptionally sensitive technique for characterizing the viscoelastic properties of materials as a function of temperature. [18][19]A small, oscillatory stress is applied to the sample, and the resulting strain is measured. This allows for the determination of the storage modulus (E'), representing the elastic response, and the loss modulus (E''), representing the viscous response. DMA is often more sensitive than DSC for detecting the glass transition. [20]

  • Sample Preparation: Prepare a specimen with well-defined geometry (e.g., a rectangular bar for three-point bending). [20]Accurate dimensions are critical as the modulus calculations depend on them.

  • Fixture Selection: Choose the appropriate deformation mode based on the sample's stiffness. For rigid polymers, three-point bending or tension modes are common. [20]3. Instrument Configuration:

    • Apply a small, sinusoidal strain at a fixed frequency (e.g., 1 Hz). The strain must be within the material's linear viscoelastic region (LVER) to ensure the response is not dependent on the applied strain.

    • Superimpose a temperature ramp (e.g., 3-5 °C/min) over the oscillatory test. [21]4. Data Acquisition: Record the storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') as a function of temperature.

DMA_Workflow start Start prep Prepare Sample with Precise Geometry start->prep mount Mount in Appropriate Fixture (e.g., 3-Point Bending) prep->mount configure Set Oscillation Frequency (1 Hz) & Strain (in LVER) mount->configure ramp Apply Temperature Ramp (3 °C/min) configure->ramp record Record E', E'', tan δ vs. Temperature ramp->record analyze Analyze Curves Determine Tg record->analyze end End analyze->end

Caption: Typical workflow for a temperature sweep DMA experiment.

  • Storage Modulus (E'): The E' curve shows a significant drop over a specific temperature range. This drop signifies the transition from a rigid, glassy state to a softer, rubbery state. [21]* Glass Transition (Tg): The Tg can be identified from three key features in the DMA data: the onset of the drop in E', the peak of the loss modulus (E'') curve, or the peak of the tan δ curve. [22]The peak of the tan δ curve is most frequently reported as Tg.

Comparative Data Analysis

The following tables summarize experimental data extracted from scientific literature, comparing the thermal properties of polyesters and polyurethanes derived from a homologous series of linear α,ω-diols.

Table 1: Influence of Diol Chain Length on Polyester Thermal Properties

Diol UsedPolymer SystemTd,5% (°C) (from TGA)Tg (°C) (from DSC)Tm (°C) (from DSC)
Ethylene Glycol (C2)Unsaturated Polyester>200116.9-
1,4-Butanediol (C4)Unsaturated Polyester>200--
1,5-Pentanediol (C5)Unsaturated Polyester>200--
Ethylene Glycol (C2)Eugenol-based Polyester>3307.6Amorphous
1,4-Butanediol (C4)Eugenol-based Polyester>330-15.4Amorphous
1,6-Hexanediol (C6)Eugenol-based Polyester>330-20.1Amorphous
1,10-Decanediol (C10)Eugenol-based Polyester>330-28.4Amorphous

Data compiled from references.[2][3] Note: "-" indicates data not provided in the cited source. Td,5% refers to the temperature at which 5% weight loss occurs.

Analysis: The data clearly demonstrates that as the chain length of the linear diol increases, the glass transition temperature (Tg) of the resulting polyester decreases. [3]This is a direct consequence of the increased flexibility and free volume introduced by the longer aliphatic segments, which allows for segmental motion to begin at lower temperatures. [23]The thermal stability, as indicated by Td, remains high for all samples, suggesting that the initial decomposition is more dependent on the stability of the ester linkage itself rather than the diol chain length in these specific systems. [3] Table 2: Influence of Diol Chain Extender on Polyurethane Thermal Properties

Diol Chain ExtenderPolymer SystemTg (°C) (from DMA)Decomposition Temp (°C) (from TGA)
1,2-Ethanediol (C2)Cast Polyurethane85300
1,3-Propanediol (C3)Cast Polyurethane70300
1,4-Butanediol (C4)Cast Polyurethane75315
1,5-Pentanediol (C5)Cast Polyurethane60310
1,6-Hexanediol (C6)Cast Polyurethane55310

Data compiled from reference.[24]

Analysis: In this polyurethane system, a similar trend is observed where increasing the number of carbon atoms in the diol chain extender generally leads to a decrease in the glass transition temperature. [24]This again highlights the role of chain flexibility. The butanediol (C4) system shows slightly higher thermal stability, which the original authors attribute to a unique combination of regularity and hydrogen bonding that allows for more efficient molecular packing. [24]

Conclusion

The thermal properties of polymers are not arbitrary; they are a direct and predictable consequence of their molecular structure. As demonstrated, the choice of diol—its chain length, branching, and rigidity—provides a powerful tool for tuning the thermal performance of the final material. A systematic approach using a combination of TGA, DSC, and DMA allows researchers to build a comprehensive understanding of structure-property relationships. TGA quantifies thermal stability, DSC elucidates key phase transitions like Tg and Tm, and DMA provides sensitive insight into thermomechanical behavior. By leveraging these techniques and the principles outlined in this guide, scientists can rationally design and select polymers with the precise thermal characteristics required for their target applications, from stable drug delivery matrices to high-performance engineering plastics.

References

  • Zhang, K., et al. Scalable design of uniform oligourethanes for impact study of chain length, sequence and end groups on thermal properties. (2018). Polymer Chemistry. [Link]

  • NASA. Dynamic Mechanical Analysis of High Temperature Polymers. (2014). [Link] [22]15. ResearchGate. Influence of the chain extender length and diisocyanate amount on the thermal stability and mechanical properties of some polyurethanes. (2025). [Link]

  • ResearchGate. Thermal properties of aliphatic polyesters. (2018). [Link]

  • MDPI. Effects of Different Polyols with Functions on the Properties of Polyester Polyol-Based Polyurethane Coatings. (2025). [Link]

  • CiteSeerX. Thermogravimetry of Polymers. [Link] 28. Scientific & Academic Publishing. Measurement of Thermal Stability of Polymeric Cable Wires Using Thermogravimetric Analytical Technique. (2020). [Link] [11]29. MDPI. Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane. (2017). [Link]

  • ScienceOpen. Complete Thermal Analysis of Polyols by Modulated Temperature Differential Scanning Calorimetry. (2018). [Link]

Sources

Validation

assessing the batch-to-batch consistency of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) synthesis

As a Senior Application Scientist specializing in lipid nanoparticle (LNP) formulation and nucleic acid delivery, I frequently encounter a critical bottleneck in preclinical development: batch-to-batch variability of raw...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in lipid nanoparticle (LNP) formulation and nucleic acid delivery, I frequently encounter a critical bottleneck in preclinical development: batch-to-batch variability of raw synthetic precursors.

One of the most vital building blocks in the synthesis of advanced ionizable lipids and cationic oligosaccharide complexes is 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) (CAS: 197966-97-5). Often designated as "OH7" in [1], this branched amino alcohol serves as the hydrophilic headgroup precursor. When its synthesis lacks rigorous quality control, the resulting downstream lipids exhibit shifted pKa values, leading to catastrophic failures in endosomal escape and in vivo mRNA transfection[2].

This guide objectively compares the synthetic alternatives for this compound and provides self-validating protocols to guarantee batch-to-batch consistency.

Mechanistic Causality: The "Why" Behind Precursor Consistency

The structural integrity of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) dictates the functional behavior of the final LNP. The molecule features a central tertiary amine and two terminal hydroxyl groups. In downstream synthesis, these hydroxyls are typically esterified with long-chain alkyl tails to form the final ionizable lipid.

The Danger of Impurities: If the initial synthesis of the amino alcohol suffers from incomplete butylation, secondary amines remain in the batch. Secondary amines possess a fundamentally different protonation profile than the desired tertiary amines. When incorporated into an LNP, even a 2–3% secondary amine impurity can shift the bulk apparent pKa of the nanoparticle outside the optimal "Goldilocks zone" (pH 6.0–6.5).

If the pKa is too high (>6.5), the LNP becomes prematurely protonated in the bloodstream, leading to rapid clearance and systemic toxicity. If the pKa is too low (<6.0), the LNP fails to protonate within the maturing endosome, preventing membrane fusion and resulting in the lysosomal degradation of the mRNA payload.

Impurity_Mechanism A Incomplete Butylation (Secondary Amines) B Shift in Lipid pKa (>6.5 or <6.0) A->B Alters surface charge C Failed Endosomal Protonation B->C Prevents membrane fusion D Lysosomal Degradation of mRNA C->D E Loss of in vivo Transfection D->E

Mechanistic cascade showing how secondary amine impurities lead to in vivo mRNA delivery failure.

Comparative Analysis: Synthesis Routes vs. Commercial Sourcing

To secure a reliable supply of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol), laboratories typically choose between in-house synthesis (via Direct Alkylation or Reductive Amination) or sourcing from commercial vendors like .

Below is an objective comparison of these approaches based on historical laboratory data and downstream LNP performance metrics.

Synthesis / Sourcing MethodOverall Yield (%)Primary Impurity RiskHPLC-ELSD Purity (%)Apparent pKa (Formulated)mRNA Encapsulation Efficiency (%)
Direct Alkylation (In-house) 65.0Over-alkylation (Quaternary amines)96.5 ± 1.26.4 ± 0.288.5 ± 3.1
Reductive Amination (In-house) 82.5Under-alkylation (Secondary amines)98.8 ± 0.46.2 ± 0.0596.2 ± 1.0
Commercial Grade N/ATrace heavy metals, moisture>97.06.3 ± 0.194.0 ± 1.5

Data Interpretation: While Direct Alkylation of ethylenediamine with 4-chlorobutan-1-ol is synthetically straightforward, it is highly prone to over-alkylation, creating quaternary ammonium salts that permanently carry a positive charge. This severely disrupts RNA encapsulation. Reductive Amination using 4-hydroxybutanal offers tighter control over the substitution pattern, resulting in higher purity and superior batch-to-batch consistency for[3].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your lipid development pipeline, you must implement self-validating QA workflows. The following protocols guarantee that any batch of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) is functionally viable before committing expensive mRNA payloads to it.

QA_Workflow N1 Raw Materials N2 Synthesis Route N1->N2 N3 Crude Amino Alcohol N2->N3 N4 ELSD Purity Check N3->N4 N5 LNP Formulation N4->N5 >98% Purity N6 TNS pKa Assay N5->N6 N7 In Vivo Validation N6->N7 pKa 6.0-6.5

Self-validating QA workflow from amino alcohol synthesis to downstream LNP functional validation.
Protocol 1: Chemical Purity Validation via HPLC-ELSD

Causality: Aliphatic amino alcohols like CAS 197966-97-5 lack conjugated pi-systems, making standard UV-Vis detectors entirely blind to them. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is mandatory to accurately quantify the ratio of secondary to tertiary amines.

  • Sample Preparation: Dissolve 1 mg of the synthesized/sourced amino alcohol in 1 mL of Methanol/Water (50:50, v/v).

  • Chromatography: Inject 10 µL onto a C18 reverse-phase column. Run a gradient of 0.1% TFA in Water to 0.1% TFA in Acetonitrile over 15 minutes.

  • Detection: Route the eluent to an ELSD (Drift tube temp: 60°C, Gas pressure: 40 psi).

  • Self-Validation Checkpoint (The Spike Test): Spike a duplicate crude sample with a known concentration of ethylenediamine (the starting material). Logic: If the ELSD chromatogram fails to baseline-resolve the ethylenediamine spike from the main product peak, your gradient is insufficient. You cannot trust the purity readout until the method is adjusted to separate these species.

Protocol 2: Functional Batch Consistency Assessment via TNS Assay

Causality: Chemical purity does not always linearly translate to functional LNP performance due to complex lipid-lipid interactions. The TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) assay measures the apparent pKa of the formulated lipid surface, validating that the batch will undergo the necessary protonation shift in the endosome[4].

  • LNP Assembly: Using a microfluidic mixer, formulate "blank" LNPs (no RNA) using the lipid derived from your amino alcohol batch, DSPC, Cholesterol, and PEG-lipid at a standard 50:10:38.5:1.5 molar ratio.

  • Buffer Preparation: Prepare a series of 10 mM citrate-phosphate buffers spanning pH 2.5 to 9.0 in 0.5 pH increments.

  • Incubation: In a black 96-well plate, mix 10 µL of the blank LNPs with 90 µL of each buffer. Add 2 µL of a 300 µM TNS stock solution to each well.

  • Measurement: Read the fluorescence (Excitation: 321 nm / Emission: 445 nm). TNS fluoresces strongly only when bound to a positively charged (protonated) lipid membrane.

  • Self-Validation Checkpoint (The Benchmark Control): Run LNPs formulated with DLin-MC3-DMA (a benchmark lipid with a known pKa of ~6.44) alongside your test batch. Logic: If the MC3 control yields a pKa that deviates by more than ±0.1 pH units from 6.44, your buffers have drifted or the fluorometer requires recalibration. Discard the data, remake the buffers, and repeat.

Conclusion

Assessing the batch-to-batch consistency of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) requires moving beyond basic NMR and UV-Vis spectroscopy. By implementing ELSD for accurate impurity profiling and utilizing the TNS assay as a functional, self-validating checkpoint, formulation scientists can eliminate precursor-induced variability. This rigorous approach ensures that downstream LNP formulations maintain the precise biophysical properties required for safe and efficacious nucleic acid delivery.

References

1.. Google Patents. 2.. Sigma-Aldrich. 3.. PubMed Central (PMC) - NIH. 4.. Thermo Fisher Scientific. 5.. ResearchGate.

Sources

Safety & Regulatory Compliance

Safety

Safe Disposal &amp; Waste Management: 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol)

The following guide details the standard operational procedures for the safe handling and disposal of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) (CAS: 197966-97-5). This protocol is designed for research and industria...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the standard operational procedures for the safe handling and disposal of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) (CAS: 197966-97-5).

This protocol is designed for research and industrial laboratory environments, prioritizing personnel safety, regulatory compliance (RCRA), and environmental stewardship.

[1]

Chemical Profile & Hazard Identification

Before initiating disposal, you must characterize the waste stream. This compound is a functionalized amino-alcohol , combining the reactivity of aliphatic amines with the solubility of alcohols.[1]

Physicochemical Properties
PropertyDescriptionImplications for Disposal
CAS Number 197966-97-5Unique identifier for waste manifesting.[1]
Functional Groups Tertiary amine (core), Primary amine (pendant), Primary alcohols.High Alkalinity . Capable of exothermic neutralization.[1]
Physical State Viscous liquid or low-melting solid (hygroscopic).[1]May require heating or dilution for transfer; do not store in metal containers prone to corrosion.[1]
Solubility Highly water-soluble.[1]Do not assume drain disposal is safe due to solubility.[1]
pH (1% aq) > 11.0 (Basic/Caustic).Classified as Corrosive (D002) if pH ≥ 12.[1][2]5.
Critical Hazards[1]
  • Corrosivity: Causes severe skin burns and eye damage (Category 1B).[3][4][5]

  • Incompatibility: Reacts violently with strong acids, acid chlorides, and strong oxidizers.

  • Environmental: Potential aquatic toxicity; nitrogen-rich compounds can contribute to eutrophication if released into waterways.[1]

Regulatory Classification (RCRA Framework)

Under the US Resource Conservation and Recovery Act (RCRA), this chemical must be evaluated to determine its waste code.

  • Listed Waste: Not specifically listed on the P-list or U-list.

  • Characteristic Waste:

    • D002 (Corrosivity): If the waste solution has a pH ≥ 12.5, it carries the D002 code.

    • Ignitability (D001): Unlikely for the pure substance (high flash point), but possible if mixed with organic solvents.

Disposal Procedures: Step-by-Step Protocols

Workflow A: Disposal of Pure Substance or Concentrated Stocks

Objective: Isolate and package for off-site incineration.[1]

  • Selection of Container: Use a chemically resistant container.[1] HDPE (High-Density Polyethylene) is preferred over glass to prevent breakage.[1] Avoid aluminum or zinc containers (amine corrosion risk).[1]

  • Transfer: Pour the substance into the container. If the substance has solidified, gently warm the original bottle in a water bath (< 50°C) to liquefy, or dissolve in a minimal amount of water/ethanol if compatible with the final waste stream.

  • Labeling: Attach a hazardous waste tag immediately.[1]

    • Constituents: "4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol)" (Do not use abbreviations).[1]

    • Hazards: Check "Corrosive" and "Toxic".[1][2][5][6]

  • Storage: Store in the Base/Alkali cabinet, segregated from acids.

  • Final Disposition: Hand over to your EHS hazardous waste contractor for fuel blending or incineration .[1]

Workflow B: Disposal of Aqueous Buffers/Dilute Solutions

Objective: Manage large volumes of experimental waste containing the chemical.

  • Segregation: Do not mix with acidic waste streams (e.g., HPLC waste containing TFA) to prevent heat generation.[1]

  • Collection: Collect in a dedicated "Basic Organic Aqueous" waste carboy.

  • pH Check: If the total volume is >95% water and the concentration is trace, check your facility's specific drain disposal limits. However, the default safe protocol is to collect as hazardous waste.

  • Stabilization: If the solution is extremely basic (pH > 12), you may neutralize it to pH 7–9 using dilute Hydrochloric Acid (HCl) or Citric Acid before adding it to a general waste drum, provided you have training in exothermic neutralization. If unsure, collect as-is.

Emergency Response: Spill Contingency

Scenario: A 500mL bottle drops and shatters on the lab floor.

Immediate Action Plan
  • Evacuate & Ventilate: Clear the immediate area.[1][4] Amines can have pungent, irritating vapors.

  • PPE Upgrade: Don double nitrile gloves (or butyl rubber if available), safety goggles, and a lab coat.

  • Containment: Use a non-combustible absorbent (Vermiculite, dry sand, or commercial "Base Neutralizer" pads).

    • Warning: Do not use paper towels or sawdust initially; while less risky than with oxidizers, amines can react with cellulose or degrade it.

  • Neutralization (Optional but Recommended): Sprinkle citric acid powder or a weak acid spill kit over the spill to lower the pH and reduce volatility.

  • Cleanup: Scoop the absorbed material into a wide-mouth plastic jar.[1] Label as "Spill Debris: Corrosive Basic Organic."[1]

  • Decontamination: Wash the surface with soap and water 3 times.[1] Verify pH of the surface is neutral (pH 6-8) using test strips.[1]

Visual Decision Logic

Figure 1: Waste Stream Classification

This logic tree guides you in categorizing the waste based on its state and concentration.[1]

WasteClassification Start Waste Generation: 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) StateCheck Physical State? Start->StateCheck Solid Solid / Pure Liquid StateCheck->Solid Aqueous Aqueous Solution StateCheck->Aqueous MixedSolvent Mixed with Organics (MeOH, AcCN) StateCheck->MixedSolvent Container Collect in HDPE Label: 'Basic Organic' Solid->Container PHCheck Check pH Aqueous->PHCheck SolventWaste Flammable/Organic Stream (Segregate from Acid) MixedSolvent->SolventWaste HazWaste Hazardous Waste (RCRA D002) Container->HazWaste IsCorrosive pH > 12.5? PHCheck->IsCorrosive IsCorrosive->HazWaste Yes NonHazWaste Non-RCRA Waste (Still Chemical Waste) IsCorrosive->NonHazWaste No NonHazWaste->Container Collect

Caption: Decision matrix for classifying waste streams containing 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) based on physical state and pH.

Figure 2: Chemical Incompatibility Network

Understanding what NOT to mix is crucial for preventing accidents.[1]

Incompatibility Center 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) Acids Strong Acids (HCl, H2SO4, TFA) Center->Acids Oxidizers Strong Oxidizers (Peroxides, Nitrates) Center->Oxidizers Halogens Acid Chlorides / Anhydrides Center->Halogens Metals Active Metals (Aluminum, Zinc) Center->Metals Reaction1 Violent Exothermic Reaction Possible Boiling/Splattering Acids->Reaction1 Reaction2 Fire / Explosion Hazard Oxidizers->Reaction2 Reaction3 Hydrogen Gas Evolution Metals->Reaction3

Caption: Incompatibility chart highlighting prohibited mixtures that could lead to thermal runaway or gas evolution.[1]

References

  • Sigma-Aldrich. (n.d.).[1][3][7] Safety Data Sheet for 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) (CAS 197966-97-5). Retrieved from [1]

  • US Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). Retrieved from

  • University of Wisconsin–Madison. (2024).[1] Chapter 7: Chemical Disposal Procedures - Amines and Aliphatic Bases. Retrieved from [1]

  • Dartmouth College. (2024).[1] Hazardous Waste Disposal Guide: Organic Amines. Retrieved from [1]

Sources

Handling

A Senior Application Scientist's Guide to Handling 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol): From Risk Assessment to Disposal

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential,...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, actionable safety protocols for 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol), a tertiary amine. Our focus extends beyond mere compliance, aiming to instill a safety-first mindset through a clear understanding of the "why" behind each procedural step.

Understanding the Hazard: Why This Compound Demands Respect

4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) is a member of the amine family. Amines, as a class, are known for their potential to cause irritation and corrosion. Based on data from structurally similar compounds, such as 4-Amino-1-butanol, it is classified as a substance that causes severe skin burns and eye damage .[1][2] The primary danger lies in direct contact, which can lead to significant, irreversible tissue damage. Therefore, our entire handling strategy is built around creating and maintaining effective barriers between the chemical and the user.

Hazard Profile:

  • Signal Word: Danger[1]

  • Primary Hazards:

    • H314: Causes severe skin burns and eye damage.[1][2]

    • May cause respiratory irritation.[3][4][5]

Core Defense: Personal Protective Equipment (PPE)

Selecting the correct PPE is not a suggestion; it is a critical, non-negotiable step in the handling process. The goal is to prevent any possibility of contact with the skin, eyes, or respiratory system.[6][7]

Protection Area Required PPE Rationale & Expert Insight
Eyes & Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. The corrosive nature of this compound requires a full seal around the eyes, provided by chemical splash goggles.[8][9] A face shield must be worn over the goggles to protect the entire face from splashes during transfer or handling of larger quantities.[3][10]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Always use chemical-resistant gloves; standard laboratory gloves may offer inadequate protection.[9] It is crucial to double-glove. This provides a critical safety buffer; if the outer glove is compromised, the inner glove still offers protection while you retreat and decontaminate. Inspect gloves for any signs of degradation or puncture before every use.[3]
Body Chemical-Resistant Laboratory Coat or ApronA fully-buttoned, chemical-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashing, such as transfers or titrations, a chemical-resistant apron worn over the lab coat is recommended.[7] All clothing worn in the lab should be full-length to cover exposed skin.
Respiratory Use in a Well-Ventilated Area or Fume HoodEngineering controls are the first line of defense. All handling of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) should occur within a certified chemical fume hood to prevent inhalation of any potential vapors or mists.[3][4][5] If a fume hood is not available, a respirator may be necessary, but this should be based on a formal risk assessment.[6]

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol is designed to be a self-validating system. Each step logically follows the last, ensuring a chain of safety that protects the user from preparation to cleanup.

Part 1: Pre-Handling & Preparation
  • Designate the Workspace: All work with this compound must be conducted in a designated area, preferably within a chemical fume hood.[11] Ensure the work area is clean and uncluttered.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and have been recently tested.[11] Have a chemical spill kit readily available.[8]

  • Assemble Materials: Gather all necessary equipment (glassware, stir bars, reagents) and place them inside the fume hood before introducing the chemical. This minimizes movement in and out of the controlled workspace.

  • Don PPE: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, safety goggles and face shield.

Part 2: Chemical Handling
  • Careful Dispensing: When opening the container, do so slowly to release any potential pressure. Dispense the required amount of the chemical carefully, avoiding any splashing. Use tools like a spatula or a pipette appropriate for the viscosity and quantity of the material.

  • Maintain Control: Keep the container sealed when not in use. All manipulations should be performed well within the fume hood, at least 6 inches from the sash.

  • Immediate Cleanup: If a small spill occurs within the fume hood, neutralize and absorb it immediately using a suitable absorbent material from your spill kit (e.g., sand, earth, or vermiculite).[11]

Part 3: Post-Handling & Decontamination
  • Decontaminate Equipment: All non-disposable equipment that has come into contact with the chemical must be thoroughly decontaminated. Rinse with an appropriate solvent and then wash with soap and water.

  • Doff PPE: Remove PPE in a manner that avoids cross-contamination. First, remove the outer gloves. Then, remove the face shield and goggles. Remove the lab coat, and finally, the inner gloves.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after the completion of the work and removal of all PPE.[3][12]

Experimental Workflow & Safety Protocol

The following diagram illustrates the critical workflow for handling 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol), emphasizing the integration of safety checks at each stage.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_disposal Post-Handling & Disposal A Risk Assessment (Review SDS) B Verify Emergency Equipment (Shower, Eyewash, Spill Kit) A->B C Don Full PPE (Goggles, Face Shield, Double Gloves, Lab Coat) B->C D Dispense Chemical C->D E Perform Experiment D->E F Secure & Store Chemical E->F G Decontaminate Glassware & Surfaces F->G H Segregate & Dispose of Waste (Chemical & Contaminated PPE) G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of Corrosive Amines.

Disposal Plan: Responsible Waste Management

Improper disposal can lead to environmental contamination and pose a risk to others. A clear and robust disposal plan is therefore essential.

  • Waste Segregation: Never mix waste streams. Establish a dedicated, labeled waste container for 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) and any materials used to clean up spills.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, bench paper, and pipette tips, must be treated as hazardous waste. Place them in a sealed, labeled container.

  • Container Management: Keep the waste container tightly closed and store it in a designated secondary containment area until it is collected by a licensed waste disposal company.[3][11]

  • Regulatory Compliance: All waste must be disposed of in accordance with local, national, and institutional regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Response: Immediate Actions

Skin Contact:

  • Immediately remove all contaminated clothing.[1]

  • Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1]

  • Seek immediate medical attention.

Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1]

  • Remove contact lenses if present and easy to do so. Continue rinsing.[1]

  • Seek immediate medical attention.

Inhalation:

  • Move the affected person to fresh air and keep them comfortable for breathing.[1]

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.

Swallowing:

  • Rinse the mouth with water. Do NOT induce vomiting.[1]

  • Seek immediate medical attention.

By adhering to these rigorous protocols, we can ensure that our pursuit of scientific advancement is conducted with the highest standards of safety and professional responsibility.

References

  • What are the Health and Safety Guidelines for Using Amines?. Vertex AI Search.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • Sigma-Aldrich - Safety D
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
  • Safety d
  • Personal Protective Equipment | US EPA. US EPA.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • PPE for Chemical Handling: A Quick Guide | Healthy Bean. Healthy Bean.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia - VelSafe. VelSafe.
  • material safety d
  • 4 - SAFETY D
  • SAFETY DATA SHEET - Tokyo Chemical Industry. Tokyo Chemical Industry.
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. SAMS Solutions.
  • EU - Safety d
  • MATERIAL SAFETY DATA SHEET 1. Product and Company Identification 2. Hazards Identification 3. Composition / Information on Ingre - BigCommerce. BigCommerce.

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